molecular formula C14H16BrNO4 B7738994 Diethyl 2-((4-bromophenylamino)methylene)malonate CAS No. 5185-36-4

Diethyl 2-((4-bromophenylamino)methylene)malonate

Cat. No.: B7738994
CAS No.: 5185-36-4
M. Wt: 342.18 g/mol
InChI Key: CZRWKFPNRGCSND-UHFFFAOYSA-N
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Description

Diethyl 2-((4-bromophenylamino)methylene)malonate is a useful research compound. Its molecular formula is C14H16BrNO4 and its molecular weight is 342.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-[(4-bromoanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRWKFPNRGCSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966176
Record name Diethyl [(4-bromoanilino)methylidene]propanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5185-36-4
Record name Diethyl [(4-bromoanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Diethyl 2-((4-bromophenylamino)methylene)malonate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of Diethyl 2-((4-bromophenylamino)methylene)malonate, a pivotal intermediate in synthetic organic chemistry and medicinal drug development. This document details the compound's fundamental physicochemical properties, provides a validated, step-by-step synthesis protocol with mechanistic insights, and explores its significant applications, particularly in the synthesis of heterocyclic compounds and potential therapeutic agents. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a comprehensive understanding of this versatile chemical building block.

Physicochemical and Structural Properties

This compound is a white solid compound that serves as a crucial precursor in various organic syntheses.[1] Its core structure features a malonic ester functionalized with a 4-bromophenylamino group, a feature that makes it an excellent scaffold for constructing more complex molecules. The molecular conformation is nearly planar, a characteristic established through crystallographic studies.[1] This planarity is stabilized by an intramolecular N-H···O hydrogen bond, which forms a stable six-membered ring.[1]

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₄H₁₆BrNO₄[1][2][3]
Molecular Weight 342.19 g/mol [1][2][4]
IUPAC Name diethyl 2-[(4-bromoanilino)methylidene]propanedioate[3]
CAS Number 101937-44-4[2]
Appearance White solid[1]
Melting Point 100-101 °C[5]
Canonical SMILES O=C(OCC)C(C(OCC)=O)=CNC1=CC=C(Br)C=C1[6]

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a straightforward and efficient condensation reaction. This process is a cornerstone for chemists requiring this intermediate in high purity and yield.

Reaction Scheme

The reaction involves the condensation of 4-bromoaniline with diethyl 2-(ethoxymethylene)malonate. The ethoxy group acts as a leaving group, facilitating the formation of the enamine product.

Mechanistic Considerations

The underlying mechanism is a nucleophilic addition-elimination on an electron-deficient alkene. The nitrogen atom of 4-bromoaniline, acting as a nucleophile, attacks the β-carbon of the double bond in diethyl 2-(ethoxymethylene)malonate. This is followed by the elimination of an ethanol molecule to yield the thermodynamically stable enamine product. The reaction is driven to completion by heating, which provides the necessary activation energy for the elimination step.

Detailed Experimental Protocol

This protocol is based on established literature methods that have been demonstrated to be reliable and high-yielding.[1]

Materials:

  • 4-bromoaniline (1.0 eq)

  • Diethyl 2-(ethoxymethylene)malonate (1.0 eq)

  • Diethyl ether (for recrystallization)

  • Methanol (optional, for crystal growth)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-bromoaniline and diethyl 2-(ethoxymethylene)malonate (e.g., 1.2 mmol of each). Expertise & Experience: Using precise equimolar amounts ensures high conversion without the need for complex purification to remove unreacted starting materials.

  • Heating: Heat the mixture at 130 °C (403 K) for 2 hours. The reaction is typically performed neat (without solvent), which maximizes the concentration of reactants and accelerates the reaction rate.

  • Workup: After the reaction is complete, allow the mixture to cool. Evaporate the low-boiling components, primarily the ethanol byproduct, under reduced pressure. A cold trap is recommended to capture the volatiles efficiently.

  • Purification: The resulting crude product is purified by recrystallization from diethyl ether. Dissolve the crude solid in a minimal amount of hot diethyl ether and allow it to cool slowly to room temperature, then potentially in an ice bath, to induce crystallization. Trustworthiness: Recrystallization is a self-validating purification technique; the formation of well-defined crystals is indicative of high purity. The reported yield for this method is approximately 73%.[1]

  • Drying: Collect the purified white solid by filtration and dry thoroughly to remove any residual solvent. For obtaining crystals suitable for X-ray analysis, slow evaporation from a methanol solution can be employed.[1]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_purification Purification A 4-Bromoaniline C Combine Reactants (1:1 molar ratio) A->C B Diethyl 2-(ethoxymethylene)malonate B->C D Heat at 130 °C for 2h (Condensation Reaction) C->D E Evaporation of Byproduct (Ethanol) D->E F Crude Product E->F G Recrystallization (from Diethyl Ether) F->G H Pure Diethyl 2-((4-bromophenylamino) methylene)malonate G->H

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is not an end-product but rather a versatile building block, prized for its ability to participate in a variety of chemical transformations.

Intermediate for Heterocyclic Synthesis

A primary application of this compound is as a key intermediate in the synthesis of complex heterocyclic structures. It is notably used in the preparation of pyrazoloquinolinones, which are classes of compounds investigated for their biological activities.[1] The enamine and malonate functionalities provide multiple reactive sites for cyclization reactions.

Precursor for Bioactive Molecules

The structure of this malonate derivative makes it a valuable precursor in drug discovery programs. Research has indicated that related compounds may act as prodrugs with potential therapeutic effects.[4] For instance, it has been investigated in the context of developing inhibitors for enzymes like carbonic anhydrase and HIV integrase.[4] The inhibition of HIV integrase is a critical mechanism for preventing viral replication, highlighting the compound's relevance in antiviral research.[4] The broader class of diethyl malonate derivatives is fundamental to the synthesis of numerous Active Pharmaceutical Ingredients (APIs), including barbiturates and anti-inflammatory agents.[7]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6]

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, typically recommended at 2-8°C.[5][6]

Conclusion

This compound is a chemical intermediate of significant value to the scientific community. Its straightforward synthesis, well-defined structure, and chemical versatility make it an indispensable tool for constructing complex molecular architectures. For researchers and professionals in drug development, this compound offers a reliable starting point for the synthesis of novel heterocyclic compounds and potential therapeutic agents, underscoring its continued importance in the advancement of medicinal chemistry.

References

1H NMR and 13C NMR spectral data of diethyl 2-((4-bromophenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Diethyl 2-((4-bromophenylamino)methylene)malonate

Introduction

This compound is a significant organic compound, often utilized as a versatile intermediate in the synthesis of various heterocyclic compounds, including pyrazoloquinolinones which possess notable biological activities.[1] The structural elucidation and confirmation of such molecules are paramount in synthetic chemistry, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights for researchers, scientists, and professionals in drug development. The interpretation is grounded in fundamental NMR principles and comparative data from related structures.[2][3][4]

Synthesis and Structural Context

A common and efficient method for synthesizing the title compound involves the reaction of 4-bromoaniline with diethyl ethoxymethylenemalonate (DEEMM).[1][2] This reaction, often the first step of the Gould-Jacobs reaction, proceeds by heating the two reactants, which leads to the formation of the enamine product.[2] The formation of an intramolecular hydrogen bond between the amine proton (N-H) and one of the carbonyl oxygens results in a stable six-membered ring, lending significant planarity to the molecule.[1] This structural feature has a profound impact on the resulting NMR spectra.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information regarding the proton environments within the molecule. The key to interpretation lies in analyzing the chemical shift, integration, and multiplicity of each signal.[5]

Detailed Signal Interpretation
  • Amine Proton (N-H): A single proton, typically observed as a broad singlet or a doublet far downfield (δ ≈ 11.0 ppm). Its significant deshielding is a direct consequence of the strong intramolecular hydrogen bond with a neighboring carbonyl oxygen. This proton is coupled to the vinylic proton.

  • Vinylic Proton (=CH): This single proton appears as a doublet in the region of δ 8.5-8.6 ppm. Its downfield shift is attributed to the electron-withdrawing effects of the two adjacent ester groups and its position within the conjugated enamine system. It shows coupling to the N-H proton.

  • Aromatic Protons (Ar-H): The 4-bromophenyl group contains four protons in two distinct chemical environments due to the molecule's symmetry.

    • H-ortho (2H): The two protons ortho to the amino group are expected to appear as a doublet around δ 7.5 ppm.

    • H-meta (2H): The two protons meta to the amino group (and ortho to the bromine) will also appear as a doublet, typically upfield from the ortho protons, around δ 7.1 ppm. The splitting pattern for both is a result of coupling to their adjacent aromatic protons.[6]

  • Ethyl Ester Protons (-OCH₂CH₃): The two ethyl groups are equivalent.

    • Methylene Protons (-OCH₂): These four protons appear as a quartet around δ 4.2-4.3 ppm. The signal is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).[7] Their chemical shift is influenced by the adjacent electronegative oxygen atom.

    • Methyl Protons (-CH₃): These six protons give rise to a triplet in the δ 1.3-1.4 ppm range. The signal is split by the two adjacent methylene protons (n+1 = 2+1 = 3).[7]

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Detailed Signal Interpretation
  • Carbonyl Carbons (C=O): Two equivalent signals are expected for the ester carbonyls, appearing significantly downfield in the range of δ 168-170 ppm due to the strong deshielding effect of the double-bonded oxygen.

  • Aromatic Carbons (Ar-C): The symmetry of the 4-bromophenyl ring results in four distinct signals.[6]

    • C-ipso (Amino-substituted): The carbon directly attached to the nitrogen (C-N) is expected around δ 140 ppm.

    • C-ortho: The two carbons ortho to the amino group appear around δ 118 ppm.

    • C-meta: The two carbons meta to the amino group (and ortho to the bromine) are found around δ 132 ppm.

    • C-para (Bromo-substituted): The carbon bearing the bromine atom (C-Br) is subject to the "heavy atom effect," which causes an upfield shift compared to what would be expected based on electronegativity alone.[8] This signal typically appears around δ 116 ppm.

  • Vinylic Carbons (=C-):

    • β-Carbon (=CH): The carbon of the vinylidene group attached to the nitrogen is found significantly downfield around δ 153 ppm due to the strong electron-donating effect of the nitrogen in the enamine system.

    • α-Carbon (=C(COOEt)₂): The carbon bearing the two ester groups is shifted upfield relative to its vinylic partner, appearing around δ 92 ppm.

  • Ethyl Ester Carbons (-OCH₂CH₃):

    • Methylene Carbon (-OCH₂): The signal for these two equivalent carbons is found around δ 60 ppm, influenced by the attached oxygen.

    • Methyl Carbon (-CH₃): The terminal methyl carbons of the ethyl groups give a signal in the aliphatic region, around δ 14-15 ppm.

Data Summary

Assignment ¹H NMR (δ, ppm) Multiplicity Integration ¹³C NMR (δ, ppm)
-NH~11.0d1H-
=CH~8.55d1H~153
Ar-H (ortho to NH)~7.5d2H~118
Ar-H (meta to NH)~7.1d2H~132
-OCH₂CH₃~4.25q4H~60
-OCH₂CH₃~1.35t6H~14.5
C=O---~169
=C(COOEt)₂---~92
Ar-C (ipso-NH)---~140
Ar-C (ipso-Br)---~116

Experimental Protocols

NMR Sample Preparation and Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of dry this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is effective for this class of compounds.[9][10][11]

    • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

  • Instrument Setup and Data Acquisition:

    • The experiments are typically performed on a 300 MHz or higher field NMR spectrometer.

    • ¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled experiment is standard. A wider spectral width (e.g., 220-240 ppm) is required. Due to the lower natural abundance of ¹³C, a significantly larger number of scans and a longer relaxation delay are necessary to obtain a quality spectrum.

    • Referencing: Chemical shifts are referenced internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or externally to tetramethylsilane (TMS) at 0.00 ppm.[5][9]

Visualization of Key Structural Correlations

The following diagram illustrates the relationship between the key proton environments and their observed splitting patterns, which is fundamental to the structural assignment.

G cluster_molecule Key ¹H-¹H Couplings NH N-H (~11.0 ppm) CH_vinyl =CH (~8.55 ppm) NH->CH_vinyl J-coupling CH2 -OCH₂ (~4.25 ppm) CH3 -CH₃ (~1.35 ppm) CH2->CH3 J-coupling ArH_ortho Ar-H ortho (~7.5 ppm) ArH_meta Ar-H meta (~7.1 ppm) ArH_ortho->ArH_meta J-coupling

Caption: Key J-coupling interactions in the ¹H NMR spectrum.

References

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Stack Exchange. [Link]

  • Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic. [Link]

  • Supplementary Information. Universidade Federal de Santa Catarina. [Link]

  • Diethyl 2-[(4-bromoanilino)methylidene]malonate. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • 13C nmr spectrum of 1-bromobutane. Doc Brown's Chemistry. [Link]

  • NMR Spectra of New Compounds. University of Basel. [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

  • Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. (2019). Molecules. [Link]

  • Synthesis, Investigation and Theoretical Study of Enamine Complexes with Co(III) and Ni(II) by Using I.R , NMR and DFT. (2019). ResearchGate. [Link]

  • 13C NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

  • Dimethyl malonate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Diethyl benzhydrylmalonate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental). Human Metabolome Database. [Link]

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  • 13C nmr spectrum of bromoethane. Doc Brown's Chemistry. [Link]

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  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2021). MDPI. [Link]

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Sources

IR and mass spectrometry analysis of diethyl 2-((4-bromophenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of Diethyl 2-((4-bromophenylamino)methylene)malonate

Introduction

This compound is a significant organic compound, frequently utilized as a versatile intermediate in the synthesis of various heterocyclic systems, including pyrazoloquinolinones which are of interest in medicinal chemistry.[1] Given its role as a critical building block, unequivocal structural confirmation is paramount. This guide provides an in-depth analysis of the compound using two primary spectroscopic techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As researchers and drug development professionals, understanding the nuances of these analytical methods is essential for verifying the identity, purity, and structural integrity of such pivotal intermediates. This document moves beyond mere data reporting, focusing on the causality behind the observed spectral features and the logic underpinning the analytical workflow, ensuring a robust and reliable characterization.

Synthesis and Purification: Establishing a High-Quality Analyte

The foundation of any accurate spectroscopic analysis is a pure sample. The title compound is reliably synthesized via a condensation reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate.[1] This reaction proceeds by a nucleophilic substitution on the electron-deficient double bond of the diethyl ethoxymethylenemalonate, followed by the elimination of ethanol.

Experimental Protocol: Synthesis
  • Reactant Stoichiometry: In a round-bottom flask, combine equimolar amounts (e.g., 10 mmol) of 4-bromoaniline and diethyl ethoxymethylenemalonate.

  • Reaction Conditions: Heat the mixture at 130°C (403 K) for approximately 2 hours in a reaction vessel equipped with a condenser.[1] The absence of a solvent drives the reaction to completion by allowing the volatile ethanol byproduct to be removed.

  • Work-up and Purification: After cooling, the crude product is subjected to vacuum to remove any remaining volatile components. The resulting solid is then purified by recrystallization from a suitable solvent system, such as diethyl ether or an ethanol/water mixture, to yield the title compound as a white crystalline solid.[1]

  • Verification of Purity: Purity should be assessed by Thin Layer Chromatography (TLC) and melting point determination prior to spectroscopic analysis.

The rationale for this straightforward, solvent-free approach is its efficiency and high yield, minimizing complex purification steps that could introduce contaminants.

Analytical Workflow Overview

The characterization of the synthesized compound follows a logical progression from functional group identification (IR) to molecular weight confirmation and structural fragmentation analysis (MS).

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of Target Compound Purification Recrystallization & Purity Check Synthesis->Purification IR_Spec IR Spectroscopy Purification->IR_Spec Analyte MS_Spec Mass Spectrometry Purification->MS_Spec Analyte IR_Interp Functional Group ID IR_Spec->IR_Interp MS_Interp Molecular Weight & Fragmentation MS_Spec->MS_Interp Confirmation Structural Confirmation IR_Interp->Confirmation MS_Interp->Confirmation G M [C₁₄H₁₆⁷⁹BrNO₄]⁺˙ m/z 341 F1 [M - OEt]⁺ m/z 296 M->F1 - •OCH₂CH₃ (45 Da) F2 [M - COOEt]⁺ m/z 268 M->F2 - •COOCH₂CH₃ (73 Da) F3 [Br-C₆H₄-NH₂]⁺˙ m/z 170 M->F3 - C₇H₈O₄ (rearrangement) F4 [Br-C₆H₄]⁺ m/z 156 F3->F4 - •NH₂

Caption: Proposed primary fragmentation pathway for the title compound (⁷⁹Br isotope).

Conclusion

The combined application of IR spectroscopy and mass spectrometry provides a comprehensive and definitive characterization of this compound. IR analysis confirms the presence of all key functional groups and provides critical evidence for the intramolecular hydrogen bonding that defines the molecule's stable conformation. Mass spectrometry unequivocally establishes the molecular weight and elemental composition (specifically the presence of bromine) while its fragmentation pattern corroborates the proposed structure. This self-validating system of analysis, grounded in established spectroscopic principles, provides the high degree of confidence required for researchers and drug development professionals who rely on this compound as a synthetic intermediate.

References

  • Kwon, T. W., Chung, S. K., & Smith, M. B. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 4(3), 62-68. [Link]

  • Sun, J., Zhu, H.-L., & Wang, Q. (2011). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o3119. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Bowie, J. H., Williams, D. H., Lawesson, S.-O., & Schroll, G. (1966). Studies in Mass Spectroscopy. VI. Mass Spectra of Substituted Diethyl Malonates. The Journal of Organic Chemistry, 31(6), 1792-1797. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Table of Characteristic IR Absorptions. Introduction to Spectroscopy. [Link]

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An In-Depth Technical Guide to the Antifungal Activity of Diethyl 2-((arylamino)methylene)malonates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent discovery and development of novel antifungal agents. Diethyl 2-((arylamino)methylene)malonates (DAMMs), a class of enamine esters, have recently emerged as promising candidates in this therapeutic area. While traditionally utilized as intermediates in the synthesis of more complex heterocyclic compounds, their intrinsic antifungal properties have been largely unexplored until recent investigations. This guide provides a comprehensive technical overview of the synthesis, antifungal activity, and structure-activity relationships of DAMMs. We delve into the causality behind synthetic strategies, present detailed experimental protocols for assessing antifungal efficacy, and consolidate key data to support further research and development in this promising class of molecules.

Introduction: The Imperative for Novel Antifungal Therapeutics

Fungal pathogens represent a significant and growing threat to public health and food security. Opportunistic infections caused by species such as Fusarium, Aspergillus, and Candida can lead to severe morbidity and mortality, particularly in immunocompromised individuals. The existing antifungal armamentarium is limited to a few major classes of drugs, and their efficacy is increasingly compromised by the emergence of resistant strains. This clinical challenge underscores the critical need for new chemical scaffolds with novel mechanisms of action. Diethyl 2-((arylamino)methylene)malonates (DAMMs) have recently been identified as potent mycelial growth inhibitors, particularly against the devastating plant pathogen Fusarium oxysporum, signaling their potential as a foundational scaffold for a new generation of antifungal agents[1][2].

Synthesis of Diethyl 2-((arylamino)methylene)malonates (DAMMs)

The synthesis of DAMMs is efficient and high-yielding, typically achieved through a single-step procedure that represents the first step of the Gould-Jacobs reaction.[1] The core reaction involves the condensation of an appropriate arylamine with diethyl ethoxymethylenemalonate (DEEMM).

Synthetic Causality and Optimization

The choice of synthetic methodology is driven by efficiency, yield, and environmental considerations. While traditional reflux-based protocols are effective, microwave (MW)-assisted synthesis has emerged as a superior alternative. MW-assisted protocols offer significant advantages, including drastically reduced reaction times, the elimination of solvents and catalysts, lower energy consumption, and consistently high yields (often exceeding 78%).[1][2] This methodology allows for excellent compatibility with a variety of substituents on the arylamine, facilitating the rapid generation of a chemical library for structure-activity relationship studies.

The general synthetic scheme is depicted below:

References

The Compass of Discovery: A Technical Guide to the Biological Screening of Substituted Phenylaminomethylene Malonates

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Bioactive Potential of Phenylaminomethylene Malonates

In the landscape of medicinal chemistry, the substituted phenylaminomethylene malonate scaffold represents a versatile and promising starting point for the discovery of novel therapeutic agents. These compounds, readily synthesized and amenable to a wide array of chemical modifications, have demonstrated a diverse range of biological activities. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for the systematic biological screening of this chemical class. We will navigate the journey from initial synthesis to the elucidation of structure-activity relationships, empowering you to unlock the full therapeutic potential of these fascinating molecules.

I. The Foundation: Synthesis of the Phenylaminomethylene Malonate Core

The synthetic accessibility of substituted phenylaminomethylene malonates is a key advantage for their exploration in drug discovery. The most common and efficient method involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEMM). This reaction is typically carried out under mild conditions and can be adapted for microwave-assisted synthesis, offering a greener and more efficient route.[1]

The choice of substituents on the phenyl ring of the aniline starting material is a critical determinant of the resulting compound's biological activity. Electron-donating or electron-withdrawing groups, as well as their position on the ring (ortho, meta, or para), can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. These factors, in turn, dictate how the molecule interacts with its biological target.

Illustrative Synthetic Workflow:

Synthesis_Workflow SubstitutedAniline Substituted Aniline Reaction Condensation Reaction (e.g., Microwave-assisted) SubstitutedAniline->Reaction DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) DEEMM->Reaction Purification Purification (e.g., Recrystallization, Column Chromatography) Reaction->Purification Product Substituted Phenylaminomethylene Malonate Purification->Product

Caption: A generalized workflow for the synthesis of substituted phenylaminomethylene malonates.

II. Unveiling Biological Activity: A Tiered Screening Approach

A systematic and tiered approach to biological screening is essential for efficiently identifying and characterizing the therapeutic potential of novel compounds. This strategy begins with broad, high-throughput primary screens to identify initial "hits," followed by more focused secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and establish structure-activity relationships (SAR).

A High-Level Overview of the Screening Cascade:

Screening_Cascade cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Hit Confirmation & Potency) cluster_2 Tertiary Screening (Mechanism of Action & SAR) Primary_Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Secondary_MIC Minimum Inhibitory Concentration (MIC) Determination Primary_Antimicrobial->Secondary_MIC Primary_Anticancer Anticancer Screening (e.g., MTT Assay) Secondary_IC50 IC50 Determination (Dose-Response) Primary_Anticancer->Secondary_IC50 Primary_Enzyme Enzyme Inhibition Screening (e.g., Succinate Dehydrogenase) Secondary_Enzyme_Kinetics Enzyme Kinetics (e.g., Ki Determination) Primary_Enzyme->Secondary_Enzyme_Kinetics Tertiary_MOA Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Secondary_MIC->Tertiary_MOA Secondary_IC50->Tertiary_MOA Tertiary_SAR Structure-Activity Relationship (SAR) Studies Secondary_Enzyme_Kinetics->Tertiary_SAR Tertiary_MOA->Tertiary_SAR

Caption: A tiered approach for the biological screening of novel compounds.

III. Core Screening Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for key biological screening assays relevant to substituted phenylaminomethylene malonates.

A. Antimicrobial Susceptibility Testing: The Broth Microdilution Method

This method is a cornerstone for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[2][3]

Protocol:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strain overnight in an appropriate broth. Dilute the overnight culture to achieve a standardized concentration, typically 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[2]

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add a specific volume of the compound stock solution to the first well of each row to achieve the desired starting concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls:

    • Positive Control: A well containing broth and inoculum, but no compound.

    • Negative Control: A well containing only sterile broth.

    • Standard Antibiotic Control: A row with a known antibiotic for comparison.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determining the MIC: The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.

B. Anticancer Screening: The MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with the medium containing the compound dilutions.[6]

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

C. Enzyme Inhibition Assay: Targeting Succinate Dehydrogenase

Malonate is a classic competitive inhibitor of succinate dehydrogenase (SDH), an enzyme crucial for both the Krebs cycle and the electron transport chain.[7][8] Phenylaminomethylene malonates, as malonate derivatives, are prime candidates for SDH inhibition.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of isolated mitochondria or a purified SDH enzyme preparation. Prepare a stock solution of the substrate, succinate.

  • Assay Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., potassium phosphate buffer), an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP), and the enzyme preparation.[9]

  • Inhibitor Addition: Add varying concentrations of the test compound (substituted phenylaminomethylene malonate) to the wells. Include a known inhibitor (e.g., malonate) as a positive control.

  • Initiation of Reaction: Initiate the reaction by adding the succinate substrate to all wells.

  • Kinetic Measurement: Immediately measure the decrease in absorbance of DCPIP at 600 nm over time using a microplate reader in kinetic mode. The rate of the reaction is proportional to the SDH activity.[9]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value for each compound.

IV. Interpreting the Data: Structure-Activity Relationships (SAR)

The ultimate goal of screening a library of substituted phenylaminomethylene malonates is to establish a clear Structure-Activity Relationship (SAR).[10][11] This involves correlating the chemical features of the molecules with their observed biological activities.

Key Considerations for SAR Analysis:

  • Electronic Effects: Analyze the impact of electron-donating and electron-withdrawing substituents on the phenyl ring. Does increased electron density enhance or diminish activity?

  • Steric Effects: Evaluate the role of substituent size and position. Bulky groups in certain positions might enhance binding through favorable steric interactions or hinder it due to steric clash.

  • Lipophilicity: Assess how the overall hydrophobicity or hydrophilicity of the molecule affects its activity. This can influence membrane permeability and target engagement.

Example SAR Table:

Compound IDR-group on Phenyl RingAntimicrobial MIC (µg/mL)Anticancer IC50 (µM)SDH Inhibition IC50 (µM)
PAM-1 H>128>100>100
PAM-2 4-Cl3225.445.2
PAM-3 4-OCH36452.189.7
PAM-4 2,4-diCl1612.822.5
PAM-5 4-NO285.610.1

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, one could infer that electron-withdrawing groups (Cl, NO2) at the para position enhance activity across all three assays, with the dinitro-substituted compound being the most potent. This provides a clear direction for the synthesis of the next generation of analogs.

V. Conclusion: From Screening to Lead Optimization

This technical guide provides a robust framework for the biological screening of substituted phenylaminomethylene malonates. By systematically applying these methodologies, researchers can efficiently identify and characterize novel bioactive compounds. The insights gained from a thorough SAR analysis will be instrumental in guiding the lead optimization process, ultimately paving the way for the development of new and effective therapeutic agents. The journey from a promising chemical scaffold to a life-changing medicine is a long and challenging one, but with a well-defined map, the path to discovery becomes clearer.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2025, February 19). Bitesize Bio. Retrieved January 3, 2026, from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

  • A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (1995). CRC Press. Retrieved January 3, 2026, from [Link]

  • diethyl aminomalonate hydrochloride. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]

  • (PDF) Guideline for anticancer assays in cells. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • SUCCINIC DEHYDROGENASE PROTOCOL. (n.d.). Neuromuscular Home Page. Retrieved January 3, 2026, from [Link]

  • 10.7: Enzyme Inhibition. (2020, December 14). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2025, August 6). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Guide to Cell-Based Assays for Cancer Research. (2021, May 27). Biocompare.com. Retrieved January 3, 2026, from [Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023, February 17). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

  • Synthesis method of diethyl phenylethylmalonate. (n.d.). Google Patents.
  • diethyl methylenemalonate. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023, March 1). PubMed. Retrieved January 3, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. (n.d.). Chemical Science (RSC Publishing). Retrieved January 3, 2026, from [Link]

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

Sources

Stability and Storage of Diethyl 2-((4-bromophenylamino)methylene)malonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the stability and storage considerations for diethyl 2-((4-bromophenylamino)methylene)malonate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with established chemical principles to offer field-proven insights into maintaining the integrity of this important synthetic intermediate.

Introduction and Compound Profile

This compound (CAS No: 101937-44-4) is a key building block in organic synthesis, notably as a precursor for the synthesis of pyrazoloquinolinones and other bioactive molecules.[1] Its molecular structure, featuring an enamine linkage, two ester functionalities, and a brominated aromatic ring, dictates its reactivity and stability profile. Understanding these characteristics is paramount for ensuring the reliability of experimental outcomes and the quality of downstream products.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₆BrNO₄[2]
Molecular Weight342.19 g/mol [2][3]
AppearanceWhite solid[1]
Melting Point100-101 °C[4]
CAS Number101937-44-4[3]

The crystalline structure of the compound is stabilized by intermolecular C-H···O hydrogen bonds, which contributes to its solid-state stability under ambient conditions.[1] However, the presence of susceptible functional groups necessitates a thorough evaluation of its stability under various environmental conditions.

Postulated Degradation Pathways

While specific degradation studies on this compound are not extensively reported in the literature, its chemical structure allows for the postulation of several potential degradation pathways. These hypotheses are grounded in the known reactivity of its constituent functional groups.

  • Hydrolysis: The enamine and ester functionalities are susceptible to hydrolysis.

    • Acid-catalyzed hydrolysis of the enamine can lead to the formation of 4-bromoaniline and diethyl ethoxymethylenemalonate.

    • Base-catalyzed hydrolysis of the ester groups can result in the corresponding carboxylates.

  • Oxidation: The enamine double bond and the aromatic ring could be susceptible to oxidative degradation, potentially leading to a variety of oxidized byproducts.

  • Photodegradation: Aromatic bromides can be sensitive to light, potentially leading to debromination or other radical-mediated reactions upon exposure to UV radiation.

Postulated Degradation Pathways Figure 1: Potential Degradation Routes Parent Diethyl 2-((4-bromophenylamino) methylene)malonate Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Photodegradation Photodegradation (UV Light) Parent->Photodegradation Degradant1 4-Bromoaniline + Diethyl Ethoxymethylenemalonate Hydrolysis->Degradant1 Enamine cleavage Degradant2 Carboxylate Salts Hydrolysis->Degradant2 Ester hydrolysis Degradant3 Oxidized Byproducts Oxidation->Degradant3 Degradant4 Debrominated Species Photodegradation->Degradant4

Caption: Figure 1: Postulated Degradation Pathways.

Recommended Storage and Handling

Based on available supplier data and general principles for handling fine chemicals, the following storage and handling procedures are recommended to ensure the long-term stability of this compound.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature2-8°C Refrigerator or -20°C FreezerTo minimize thermal degradation and slow down potential hydrolytic reactions.
AtmosphereInert atmosphere (e.g., Argon, Nitrogen)To prevent oxidative degradation.
LightProtect from light (amber vial)To prevent photodecomposition.[5]
MoistureStore in a dry, well-sealed containerTo prevent hydrolysis of the enamine and ester groups.[5]

Handling Precautions:

  • Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]

  • Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation.[5][6]

  • Avoid contact with skin and eyes.[6]

  • Wash hands thoroughly after handling.[5]

  • Avoid creating dust.

Protocol for Stability Assessment

For researchers requiring robust stability data, a comprehensive stability study is recommended. The following protocol outlines a systematic approach to evaluating the stability of this compound.

Stability Assessment Workflow Figure 2: Experimental Workflow for Stability Testing cluster_0 Forced Degradation cluster_1 Long-Term Stability Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis Purity & Degradant Analysis (HPLC, LC-MS, NMR) Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidative Stress (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal Stress (e.g., 60°C) Thermal->Analysis Photo Photostability (ICH Q1B) Photo->Analysis Condition1 2-8°C / Ambient Humidity Condition1->Analysis Condition2 -20°C / Ambient Humidity Condition2->Analysis Condition3 25°C / 60% RH Condition3->Analysis Condition4 40°C / 75% RH Condition4->Analysis

Caption: Figure 2: Experimental Workflow for Stability Testing.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Protocol:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Expose the solutions to the following stress conditions:

    • Acidic: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Heat the solution at 60°C for 48 hours.

  • For photostability testing, expose the solid material and a solution to light as per ICH Q1B guidelines.

  • Analyze the stressed samples at appropriate time points using a suitable analytical method.

Long-Term Stability Studies

Long-term studies provide data on the stability of the compound under recommended storage conditions.

Protocol:

  • Store accurately weighed samples of the solid compound in sealed vials under the following conditions:

    • 2-8°C (refrigerator)

    • -20°C (freezer)

    • 25°C/60% RH (controlled room temperature)

    • 40°C/75% RH (accelerated stability)

  • At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), remove a sample from each condition.

  • Analyze the samples for purity and the presence of degradation products.

Analytical Methodologies for Stability Assessment

A combination of chromatographic and spectroscopic techniques is recommended for a thorough stability assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of the compound and detecting degradation products.

Table 3: Suggested HPLC Method Parameters

ParameterSuggested ConditionRationale
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for non-polar to moderately polar compounds.
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidProvides good peak shape and is MS-compatible.
GradientStart at 50% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditionsTo elute the parent compound and a range of potential degradation products with varying polarities.
Flow Rate1.0 mL/minStandard flow rate for analytical columns.
DetectionUV at 254 nm or Diode Array Detector (DAD)The aromatic ring provides strong UV absorbance. DAD allows for peak purity assessment.
Injection Volume10 µLStandard injection volume.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is crucial for the identification of unknown degradation products observed in the HPLC analysis. The mass-to-charge ratio of the degradation products can provide valuable information for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound and to identify major degradation products if they can be isolated. Changes in the NMR spectrum over time can indicate instability.

Conclusion

While this compound is a relatively stable solid compound, its stability can be compromised by exposure to harsh conditions such as high temperatures, light, and humidity, as well as acidic or basic environments. Adherence to proper storage and handling protocols is essential for maintaining its purity and ensuring the integrity of research and development activities. For applications requiring a high degree of certainty regarding stability, a formal stability study incorporating forced degradation and long-term testing is strongly recommended.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of a Versatile Building Block

Diethyl 2-((4-bromophenylamino)methylene)malonate is a pivotal intermediate in synthetic organic chemistry, valued for its role in the construction of more complex molecular architectures.[1] Its structure, featuring a vinylogous amide system derived from the condensation of 4-bromoaniline and diethyl ethoxymethylenemalonate, provides a versatile scaffold for a variety of chemical transformations. The presence of the bromo-substituent on the phenyl ring offers a reactive handle for cross-coupling reactions, while the enamine moiety and the malonate ester groups allow for further functionalization. This compound serves as a key precursor in the synthesis of various heterocyclic compounds, including pyrazoloquinolinones, which are of interest in medicinal chemistry and drug development.[1] This guide provides a comprehensive overview of its synthesis, including a detailed reaction mechanism, a step-by-step experimental protocol, and essential safety considerations to ensure a successful and safe laboratory operation.

Reaction Mechanism: A Nucleophilic Substitution Pathway

The synthesis of this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electron-deficient carbon of the ethoxymethylene group in diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol, leading to the formation of the stable enamine product. The reaction is facilitated by heating, which provides the necessary activation energy for the reaction to proceed. The formation of a six-membered intramolecular hydrogen-bonded ring in the product contributes to its stability.[1]

Caption: Reaction mechanism for the synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on an established literature method.[1]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )CAS NumberPuritySupplier
4-Bromoaniline172.03106-40-1>98%Sigma-Aldrich
Diethyl ethoxymethylenemalonate216.2387-13-8>98%Sigma-Aldrich
Diethyl ether74.1260-29-7AnhydrousFisher Scientific
Methanol32.0467-56-1ACS GradeVWR
Round-bottom flask (50 mL)----
Reflux condenser----
Heating mantle with stirrer----
Rotary evaporator----
Buchner funnel and filter paper----
Beakers and Erlenmeyer flasks----
Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 4-bromoaniline (1.2 mmol, 0.206 g) and diethyl ethoxymethylenemalonate (1.2 mmol, 0.260 g).

    • Expertise & Experience Note: Ensuring equimolar amounts of the reactants is crucial for driving the reaction to completion and minimizing unreacted starting materials, which simplifies purification.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture at 130°C (403 K) for 2 hours with constant stirring.[1]

    • Expertise & Experience Note: The reaction is performed neat (without solvent) to maximize the concentration of reactants. The elevated temperature is necessary to overcome the activation energy of the reaction. The 2-hour timeframe has been shown to be sufficient for achieving a good yield.

  • Work-up and Isolation: After 2 hours, allow the reaction mixture to cool to room temperature. Remove the low-boiling components, primarily the ethanol by-product, by evaporation under reduced pressure using a rotary evaporator. A cold trap is recommended to capture the volatiles.[1]

  • Purification by Recrystallization: The crude product is obtained as a solid. Purify this solid by recrystallization from diethyl ether.[1] Dissolve the crude product in a minimal amount of hot diethyl ether and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Trustworthiness Note: Recrystallization is a self-validating purification technique. The formation of well-defined crystals indicates the separation of the desired compound from impurities, which remain in the mother liquor.

  • Final Product: Collect the white crystalline solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities. Dry the purified product under vacuum to obtain this compound. The reported yield for this procedure is 73%.[1]

Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants Combine 4-bromoaniline and diethyl ethoxymethylenemalonate Heating Heat at 130°C for 2 hours with stirring Reactants->Heating Cooling Cool to room temperature Heating->Cooling Evaporation Evaporate low-boiling components under reduced pressure Cooling->Evaporation Recrystallization Recrystallize from diethyl ether Evaporation->Recrystallization Filtration Collect crystals by vacuum filtration Recrystallization->Filtration Drying Dry the final product Filtration->Drying

Caption: Experimental workflow for the synthesis of the target compound.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Bromoaniline: This compound is harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation.[2][3] It is also an eye and skin irritant. Avoid inhalation of dust and contact with skin and eyes.[4]

  • Diethyl ethoxymethylenemalonate: This reagent can cause eye, skin, and respiratory tract irritation.[5][6] It may also cause allergic skin or respiratory reactions.[7] Handle with care to avoid sensitization.

  • Diethyl Ether: Diethyl ether is extremely flammable and should be handled away from ignition sources. It can form explosive peroxides upon standing. Use only peroxide-free ether.

Data Summary

ParameterValueReference
Product Molecular Formula C₁₄H₁₆BrNO₄[8]
Product Molar Mass 342.19 g/mol [1]
Reactant (4-Bromoaniline) Amount 1.2 mmol[1]
Reactant (DEEMM) Amount 1.2 mmol[1]
Reaction Temperature 130°C (403 K)[1]
Reaction Time 2 hours[1]
Expected Yield 73%[1]
Appearance White solid[1]
Melting Point 100-101 °C[9]

References

  • Lager, E., et al. (2006). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3119. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. Retrieved from [Link]

  • Loba Chemie. (2016). 4-BROMO ANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms. Retrieved from [Link]

  • Making Molecules. (2024). Enamines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

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Microwave-assisted synthesis of diethyl 2-((arylamino)methylene)malonates

Author: BenchChem Technical Support Team. Date: January 2026

Here is a detailed Application Note and Protocol on the topic.

Application Note & Protocol

Topic: Microwave-Assisted Synthesis of Diethyl 2-((arylamino)methylene)malonates

Abstract: This guide provides a comprehensive overview and a detailed protocol for the synthesis of diethyl 2-((arylamino)methylene)malonates (DAMMs) utilizing microwave-assisted organic synthesis (MAOS). DAMMs are highly valuable intermediates in the synthesis of various heterocyclic compounds and have demonstrated potential as bioactive molecules, including antifungal agents.[1][2] The described microwave-assisted protocol offers significant advantages over conventional heating methods, including drastically reduced reaction times, high yields, and adherence to green chemistry principles by often eliminating the need for a solvent.[1][3][4] This document is intended for researchers and scientists in organic synthesis and drug development, providing both the theoretical basis and practical steps for successful implementation.

Introduction: The Significance of DAMMs and Microwave Synthesis

Diethyl 2-((arylamino)methylene)malonates (DAMMs), a class of enamine esters, are versatile and powerful building blocks in synthetic organic chemistry. Their unique structure, featuring a nucleophilic enamine moiety and two electrophilic ester groups, allows them to serve as precursors for a wide array of complex heterocyclic systems, such as quinolines and polysubstituted-2-pyridones.[1] Traditionally, the synthesis of DAMMs is achieved via the first step of the Gould-Jacobs reaction, which typically involves the thermal condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM).[1][5] These conventional methods often require prolonged heating (1-6 hours) at high temperatures in solvents like ethanol or toluene.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that leverages microwave energy to accelerate chemical reactions.[6][7] Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation directly interacts with polar molecules in the reaction mixture, causing rapid, uniform, and efficient heating.[6] This leads to a dramatic reduction in reaction times—often from hours to mere minutes—along with improved product yields and purity.[7][8] The application of MAOS to the synthesis of DAMMs represents a significant process improvement, offering a rapid, efficient, and environmentally benign route to these important intermediates.

Reaction Mechanism and the Role of Microwave Irradiation

The synthesis of DAMMs from an aromatic amine and diethyl ethoxymethylenemalonate (DEEMM) proceeds through a nucleophilic addition-elimination pathway.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the arylamine acts as a nucleophile, attacking the electron-deficient β-carbon of the double bond in DEEMM.

  • Intermediate Formation: This attack forms a transient zwitterionic intermediate.

  • Proton Transfer & Elimination: A proton transfer is followed by the elimination of an ethanol molecule, leading to the formation of the stable enamine product.

Microwave irradiation accelerates this process significantly. The high polarity of the reactants and the intermediate species allows for strong coupling with the microwave field, leading to rapid localized heating. This provides the necessary activation energy almost instantaneously, driving the reaction to completion in a fraction of the time required by conventional methods.[3]

Caption: General mechanism for the synthesis of DAMMs.

Detailed Experimental Protocol

This protocol describes a general, solvent-free method for the synthesis of various DAMM derivatives using a standard monomode microwave reactor.

Materials & Equipment
  • Reagents:

    • Substituted Arylamine (e.g., 4-chloroaniline, aniline, 4-methoxyaniline)

    • Diethyl ethoxymethylenemalonate (DEEMM)

  • Equipment:

    • Monomode microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Standard laboratory glassware (beakers, flasks)

    • Rotary evaporator

    • Equipment for purification (recrystallization apparatus or flash column chromatography system)

    • Analytical instruments for characterization (NMR, melting point apparatus)

General Step-by-Step Procedure

The following procedure is based on a model reaction between 4-chloroaniline and DEEMM.[1]

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the substituted arylamine (1.0 mmol) and diethyl ethoxymethylenemalonate (DEEMM, 1.1 mmol, 1.1 equivalents).

    • Causality Note: A slight excess of DEEMM is used to ensure the complete consumption of the limiting arylamine reactant.

  • Microwave Irradiation: Seal the vial and place it in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 10-30 minutes with magnetic stirring.

    • Causality Note: The optimal time and temperature may vary depending on the reactivity of the specific arylamine used. Electron-poor anilines may require slightly longer reaction times or higher temperatures. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up & Isolation: After the irradiation is complete, allow the reaction vial to cool to room temperature. The resulting crude product, often a solid or a viscous oil, can be purified.

  • Purification:

    • Recrystallization (for solid products): If the crude product solidifies upon cooling, it can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

    • Column Chromatography (for oils or impure solids): If the product is an oil or if TLC indicates impurities, purify the crude mixture using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.[1]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point determination). The expected product will show characteristic signals for the vinyl proton and the NH proton, which often exhibits coupling.

Results: A Comparative Overview

The microwave-assisted protocol consistently provides high yields of DAMMs in remarkably short reaction times. The table below summarizes representative results for the synthesis of various DAMM derivatives.

EntryArylamine SubstituentTime (min)Temp (°C)Yield (%)Reference
14-Chloro3012080[1]
24-Fluoro1512096[1][2]
34-Bromo1512088[1][2]
44-Methyl1512074[1][2]
54-Methoxy1012085[1][2]

Data compiled from published results demonstrate the efficiency and broad applicability of the method.[1][2]

The results clearly indicate that the solvent-free, microwave-assisted approach is highly effective for a range of substituted anilines, accommodating both electron-withdrawing and electron-donating groups, and consistently delivering the desired products in excellent yields.

Experimental Workflow Visualization

The overall process, from reactant preparation to final product characterization, is streamlined and efficient.

Workflow Start 1. Reagent Mixing (Arylamine + DEEMM in MW Vial) MW 2. Microwave Irradiation (e.g., 120 °C, 15 min) Start->MW Cool 3. Cooling to Room Temperature MW->Cool Purify 4. Purification (Recrystallization or Column Chromatography) Cool->Purify Analyze 5. Characterization (NMR, MP, MS) Purify->Analyze End Pure DAMM Product Analyze->End

Caption: Streamlined workflow for microwave-assisted DAMM synthesis.

Conclusion

The microwave-assisted synthesis of diethyl 2-((arylamino)methylene)malonates is a superior alternative to conventional methods. This approach provides a rapid, high-yielding, and scalable protocol that aligns with the principles of green chemistry. The operational simplicity and efficiency make it an invaluable tool for researchers in medicinal chemistry and materials science, facilitating the rapid generation of key synthetic intermediates for further discovery and development.

References

  • Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Vertex AI Search. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation.
  • Patsnap Eureka. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • MDPI. (n.d.). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst.
  • ResearchGate. (n.d.). Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. Reaction conditions.
  • Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
  • Vertex AI Search. (n.d.). Microwave induced an efficient synthesis of ¢-enaminones using boric acid as catalyst under solvent-free condition.
  • CEM Corporation. (n.d.). Condensations.
  • NIH. (n.d.). Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation.
  • Vertex AI Search. (2025). Microwave assisted solvent-, support-and catalyst-free synthesis of enaminones.
  • Vertex AI Search. (2024). Microwave assisted green organic synthesis.
  • AIP Publishing. (2024). Synthesis of coumarin derivatives via knoevenagel condensation under microwave irradiation.
  • Slideshare. (n.d.). Microwave assisted organic synthesis | PPTX.
  • TSI Journals. (n.d.). Microwave –induced an efficient synthesis of β-enaminones using boric acid as catalyst under solvent-free condition.
  • ResearchGate. (n.d.). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates.
  • MDPI. (n.d.). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum.
  • ResearchGate. (2023). (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum.
  • Wikipedia. (n.d.). Diethyl malonate.
  • Arabian Journal of Chemistry. (n.d.). Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Diethyl Malonate: Synthesis and Applications.
  • ResearchGate. (n.d.). Synthetic versions for the synthesis of diethyl 2-((arylamino)methylene)malonates (DAMMs) using the first step of the Gould-Jacobs reaction. (a) reflux-based protocol.
  • ResearchGate. (2025). Microwave-Assisted Synthesis of α-Aryl Malonates: Key Intermediates for the Preparation of Azaheterocycles.
  • Benchchem. (n.d.). Diethyl 2-((phenylamino)methylene)malonate|54535-22-7.

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Application Notes & Protocols: The Gould-Jacobs Reaction for the Synthesis of 6-Bromo-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application of the Gould-Jacobs reaction for the synthesis of 6-bromo-4-hydroxyquinoline, a valuable heterocyclic scaffold in medicinal chemistry. The process commences with the condensation of 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEM) to yield the key intermediate, diethyl 2-((4-bromophenylamino)methylene)malonate. This guide provides an in-depth analysis of the subsequent high-temperature thermal cyclization, saponification, and decarboxylation steps. We present two detailed, field-proven protocols: a classical thermal cyclization method using a high-boiling solvent and a modern, efficient microwave-assisted approach. The causality behind experimental choices, troubleshooting, and optimization strategies are discussed to ensure reproducible and high-yield synthesis.

Introduction: The Gould-Jacobs Reaction in Heterocyclic Chemistry

The Gould-Jacobs reaction, first reported in 1939, is a robust and versatile method for the synthesis of 4-hydroxyquinoline derivatives.[1][2] The quinoline moiety is a privileged scaffold in drug discovery, forming the core of numerous antibacterial, antimalarial, and anticancer agents. The reaction sequence typically begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1] Subsequent hydrolysis of the resulting ester and decarboxylation furnishes the 4-quinolinone core.[1]

A critical aspect of the Gould-Jacobs reaction is its regioselectivity. The cyclization occurs at an ortho position to the amine group on the aniline ring. Consequently, the use of 4-bromoaniline as the starting material unequivocally yields the 6-bromo substituted quinoline, not the 7-bromo isomer. To obtain a 7-bromo-4-hydroxyquinoline, one would need to start with 3-bromoaniline. This guide will focus on the synthesis of 6-bromo-4-hydroxyquinoline from 4-bromoaniline.

Reaction Mechanism and Pathway

The synthesis of 6-bromo-4-hydroxyquinoline via the Gould-Jacobs reaction is a four-step process:

  • Condensation: The reaction is initiated by a nucleophilic attack of the amino group of 4-bromoaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the stable intermediate, this compound.[1][3]

  • Thermal Cyclization: This step is the cornerstone of the Gould-Jacobs reaction and requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization.[4] This intramolecular reaction forms the quinoline ring system, yielding ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. The high energy barrier is overcome by using high-boiling point solvents or microwave irradiation.

  • Saponification (Hydrolysis): The ethyl ester of the quinoline derivative is hydrolyzed, typically under basic conditions (e.g., using potassium hydroxide), to the corresponding carboxylic acid.[5]

  • Decarboxylation: The final step involves the thermal removal of the carboxylic acid group to yield the desired 6-bromo-4-hydroxyquinoline.[6] This is often achieved by heating the carboxylic acid in a high-boiling inert solvent like mineral oil.[6]

Visualizing the Reaction Pathway

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation A 4-Bromoaniline C This compound A->C + Heat - Ethanol B Diethyl Ethoxymethylenemalonate (DEEM) B->C + Heat - Ethanol D Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate C->D High Temp (>250°C) - Ethanol E 6-Bromo-4-hydroxyquinoline-3-carboxylic acid D->E 1. KOH, Reflux 2. HCl F 6-Bromo-4-hydroxyquinoline E->F High Temp - CO2

Caption: Overall reaction pathway for the synthesis of 6-bromo-4-hydroxyquinoline.

Experimental Protocols

This section provides two distinct protocols for the synthesis of 6-bromo-4-hydroxyquinoline. Protocol A outlines the classical thermal method, which is robust and widely documented. Protocol B describes a modern microwave-assisted approach, which offers significant advantages in terms of reaction time and efficiency.[7][8]

Protocol A: Classical Thermal Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromoaniline (1.2 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (1.2 mmol, 1.0 eq).

  • Heating: Heat the mixture at 130 °C for 2 hours.[3]

  • Work-up: After cooling, evaporate the low-boiling components (primarily ethanol) under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from diethyl ether to yield a white solid.

    • Expected Yield: ~73%[3]

  • Reaction Setup: In a reaction flask equipped with a reflux condenser, dissolve the intermediate from Step 1 (17.5 mmol, 1.0 eq) in diphenyl ether (60 mL).[9]

  • Heating: Heat the solution to reflux (approximately 250-260 °C) for 1 hour.[9] Monitor the reaction by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature. Add n-hexane (200 mL) to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with n-hexane to remove the diphenyl ether, and dry under vacuum.

    • Expected Yield: ~61%[9]

  • Reaction Setup: Suspend the ethyl ester from Step 2 (10 mmol, 1.0 eq) in a 10% aqueous solution of potassium hydroxide (40 mL).[5]

  • Heating: Heat the mixture to reflux for 1-5 hours until hydrolysis is complete (monitored by TLC).[5]

  • Isolation: Cool the reaction mixture to 0 °C and acidify to pH 1 with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry.

    • Expected Yield: ~96%[5]

  • Reaction Setup: In a suitable flask, create a slurry of the carboxylic acid from Step 3 (20 mmol, 1.0 eq) in light mineral oil (250 mL).[6]

  • Heating: Heat the slurry to 270-295 °C for 10-15 minutes, at which point the evolution of CO2 should cease.[6]

  • Isolation: Allow the mixture to cool overnight. Dilute with chloroform and collect the precipitated product by filtration.

  • Purification: Wash the solid with a sufficient amount of chloroform to remove the mineral oil and dry to obtain the final product.

Protocol B: Microwave-Assisted Synthesis

This protocol offers a significant reduction in reaction time and often leads to improved yields.

  • Reaction Setup: In a 2-5 mL microwave vial equipped with a magnetic stir bar, add 4-bromoaniline (1.0 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (1.2 to 3.0 mmol, excess is often used as both reagent and solvent).[10]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 10-20 minutes. Optimization of time and temperature may be required.

  • Isolation: Cool the vial to room temperature, which should cause the product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, to precipitate.

  • Purification: Filter the solid product and wash with ice-cold acetonitrile (3 mL). Dry the resulting solid under vacuum.

    • Expected Yield: Yields can vary but are often comparable to or higher than the classical method with significantly reduced reaction times.

Follow the procedures outlined in Protocol A, Steps 3 and 4.

Data Summary and Comparison

StepParameterClassical Thermal ProtocolMicrowave-Assisted ProtocolReference(s)
1. Condensation Temperature130 °C(Combined in next step)[3]
Time2 hours(Combined in next step)[3]
Yield~73%(Combined in next step)[3]
2. Cyclization Temperature~250-260 °C (Reflux)250 °C[9],[7]
Time1 hour10-20 minutes[9],[7]
Yield~61%Often comparable or higher[9]
3. Saponification Reagent10% KOH (aq)10% KOH (aq)[5]
Time1-5 hours (Reflux)1-5 hours (Reflux)[5]
Yield~96%~96%[5]
4. Decarboxylation Temperature270-295 °C270-295 °C[6]
Time10-15 minutes10-15 minutes[6]
YieldNot specified, but generally goodNot specified[6]

Troubleshooting and Optimization

Issue Possible Cause Solution
Low yield in cyclization Insufficient temperature.Ensure the reaction is heated to the correct temperature (typically 240-260°C). Use a high-boiling, inert solvent like Dowtherm A or mineral oil for even heat distribution.[4][11]
Dark, tarry product High reaction temperature causing polymerization.Lower the reaction temperature slightly and monitor for product formation versus impurity formation. Ensure the purity of starting materials.[11]
Difficulty isolating product Product is partially soluble in the high-boiling solvent.Cool the reaction mixture completely to maximize precipitation. Add a non-polar solvent like hexane to further precipitate the product.[11]

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 4-bromoaniline and DEEM condense Step 1: Condensation Heat at 130°C, 2h start->condense isolate_intermediate Isolate Intermediate C (Evaporation, Recrystallization) condense->isolate_intermediate cyclize_thermal Step 2 (Thermal): Reflux in Diphenyl Ether, 1h isolate_D Isolate Intermediate D (Precipitation, Filtration) cyclize_thermal->isolate_D cyclize_mw Step 2 (Microwave): Heat at 250°C, 10-20 min cyclize_mw->isolate_D isolate_intermediate->cyclize_thermal isolate_intermediate->cyclize_mw hydrolyze Step 3: Saponification (KOH, Reflux) isolate_D->hydrolyze decarboxylate Step 4: Decarboxylation (Heat in Mineral Oil) hydrolyze->decarboxylate final_product Isolate Final Product F (Filtration, Washing) decarboxylate->final_product

Caption: A generalized workflow for the Gould-Jacobs synthesis of 6-bromo-4-hydroxyquinoline.

Conclusion

The Gould-Jacobs reaction remains a cornerstone of heterocyclic synthesis, providing reliable access to the medicinally important 4-hydroxyquinoline scaffold. By understanding the regiochemical outcome of using substituted anilines like 4-bromoaniline, researchers can precisely synthesize the desired 6-bromo isomer. While the classical thermal protocol is effective, modern microwave-assisted methods offer a more efficient and rapid alternative, which is particularly advantageous in drug discovery settings. The detailed protocols and insights provided herein serve as a comprehensive guide for the successful synthesis of 6-bromo-4-hydroxyquinoline.

References

Application Notes & Protocols: A Guide to the Synthesis of Pyrazoloquinolinones Utilizing Diethyl 2-((4-bromophenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of pyrazoloquinolinones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3] The protocols detailed herein focus on the strategic use of diethyl 2-((4-bromophenylamino)methylene)malonate as a key intermediate. We will explore the mechanistic underpinnings of the synthetic route, provide detailed, step-by-step experimental procedures, and discuss the critical parameters that ensure high-yield and high-purity outcomes. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage this versatile scaffold for the creation of novel therapeutic agents.

Introduction: The Significance of Pyrazoloquinolinones

Pyrazoloquinolinones (PQs) represent a privileged scaffold in medicinal chemistry, primarily due to their diverse pharmacological activities. These compounds are particularly noted for their interaction with GABA-A receptors, acting as modulators with potential applications in treating a range of neurological and psychiatric disorders.[1][2][4] The fused heterocyclic system of PQs provides a rigid framework that can be strategically functionalized to achieve high affinity and selectivity for various biological targets.[1][2] The development of efficient and versatile synthetic routes to access a library of PQ analogs is therefore a critical endeavor in modern drug discovery.[5][6]

This compound: A Key Building Block

The starting material, this compound, is an essential precursor for the construction of the pyrazoloquinolinone core.[7] Its structure incorporates several key features that are instrumental in the subsequent cyclization reactions. The enamine moiety provides the necessary nucleophilicity for ring closure, while the diethyl malonate portion serves as a versatile handle for constructing the quinolinone ring. The presence of the 4-bromophenyl group offers a site for further chemical modification, such as cross-coupling reactions, allowing for the generation of diverse compound libraries.

Synthetic Strategy and Mechanism

The synthesis of pyrazoloquinolinones from this compound typically proceeds through a multi-step sequence involving the formation of a pyrazole ring followed by the construction of the quinolinone system. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Overall Synthetic Workflow

The general synthetic approach can be visualized as a two-stage process:

  • Preparation of this compound: This intermediate is synthesized from commercially available starting materials.

  • Cyclization to form the Pyrazoloquinolinone Core: The intermediate undergoes a series of reactions to form the fused heterocyclic system.

Synthesis_Workflow cluster_prep Stage 1: Intermediate Preparation cluster_cyclization Stage 2: Pyrazoloquinolinone Formation A 4-Bromoaniline C This compound A->C Reaction B Diethyl Ethoxymethylenemalonate B->C D Hydrazine (or derivative) E Pyrazoloquinolinone Core C->E Cyclization D->E

Caption: General workflow for pyrazoloquinolinone synthesis.

Mechanistic Insights

The key cyclization step involves the reaction of the enamine intermediate with a hydrazine derivative. This reaction proceeds through a cascade of intramolecular condensations and cyclizations. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) allows for the introduction of different substituents on the pyrazole ring, further contributing to the structural diversity of the final products. The subsequent formation of the quinolinone ring is typically achieved through a thermal or acid-catalyzed intramolecular cyclization, often referred to as a Gould-Jacobs type reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of pyrazoloquinolinones. Adherence to these procedures, along with careful monitoring of the reaction progress, is essential for achieving the desired outcomes.

Synthesis of this compound

This procedure describes the preparation of the key intermediate from 4-bromoaniline and diethyl ethoxymethylenemalonate.[7]

Materials:

  • 4-Bromoaniline

  • Diethyl ethoxymethylenemalonate

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Add a minimal amount of absolute ethanol to dissolve the reactants.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Expected Yield: 85-95%

Characterization Data:

PropertyValue
Molecular Formula C14H16BrNO4[8][9]
Molecular Weight 342.18 g/mol [8]
Appearance White to off-white solid
Melting Point 108-110 °C
¹H NMR (CDCl₃, 400 MHz) Consistent with structure
¹³C NMR (CDCl₃, 100 MHz) Consistent with structure
Synthesis of the Pyrazoloquinolinone Core

This protocol outlines the cyclization of this compound to form the pyrazoloquinolinone scaffold. This example uses hydrazine hydrate for the pyrazole ring formation.

Materials:

  • This compound

  • Hydrazine hydrate

  • Dowtherm A (or other high-boiling solvent)

  • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in Dowtherm A.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Heat the reaction mixture to a high temperature (typically 240-250 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by observing the collection of water and ethanol in the Dean-Stark trap.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration and wash with a suitable solvent (e.g., hexane or diethyl ether) to remove residual Dowtherm A.

  • The crude product can be further purified by recrystallization or column chromatography.

Expected Yield: 70-85%

Characterization Data:

PropertyValue
Appearance Solid
¹H NMR (DMSO-d₆, 400 MHz) Consistent with the desired pyrazoloquinolinone structure
Mass Spectrometry (ESI) [M+H]⁺ corresponding to the expected molecular weight

Troubleshooting and Optimization

Several factors can influence the yield and purity of the final pyrazoloquinolinone product. Careful control of these parameters is key to a successful synthesis.

  • Solvent Choice: The use of a high-boiling solvent like Dowtherm A is critical for achieving the high temperatures required for the intramolecular cyclization.

  • Temperature Control: Precise temperature control is essential. Temperatures that are too low may result in incomplete reaction, while excessively high temperatures can lead to decomposition of the product.

  • Purity of Starting Materials: The purity of the this compound intermediate directly impacts the outcome of the cyclization reaction. Ensure it is adequately purified before proceeding.

  • Reaction Time: The reaction should be monitored by TLC to determine the optimal reaction time. Prolonged reaction times may lead to the formation of byproducts.

Conclusion

The synthesis of pyrazoloquinolinones using this compound as a key intermediate provides a robust and versatile route to this important class of heterocyclic compounds. The protocols and insights provided in this application note are designed to enable researchers to efficiently synthesize a wide range of pyrazoloquinolinone analogs for evaluation in drug discovery programs. The inherent modularity of this synthetic approach, allowing for variation in both the pyrazole and quinolinone portions of the molecule, makes it a powerful tool for exploring the structure-activity relationships of this privileged scaffold.

References

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC. (n.d.). Retrieved January 3, 2026, from [Link]

  • Demystifying the Molecular Basis of Pyrazoloquinolinones Recognition at the Extracellular α1+/β3- Interface of the GABAA Receptor by Molecular Modeling - Frontiers. (n.d.). Retrieved January 3, 2026, from [Link]

  • Structure-Guided Computational Methods Predict Multiple Distinct Binding Modes for Pyrazoloquinolinones in GABAA Receptors - PubMed. (2021). Retrieved January 3, 2026, from [Link]

  • Structure-Guided Computational Methods Predict Multiple Distinct Binding Modes for Pyrazoloquinolinones in GABAA Receptors - PubMed Central. (n.d.). Retrieved January 3, 2026, from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - MDPI. (2023). Retrieved January 3, 2026, from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed. (2023). Retrieved January 3, 2026, from [Link]

  • 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies - MDPI. (2024). Retrieved January 3, 2026, from [Link]

  • This compound - PubChem. (n.d.). Retrieved January 3, 2026, from [Link]

  • Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

  • Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones - PMC - PubMed Central. (n.d.). Retrieved January 3, 2026, from [Link]

  • This compound-101937-44-4 - Thoreauchem. (n.d.). Retrieved January 3, 2026, from [Link]

  • Malonates in Cyclocondensation Reactions - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

  • Microwave-Assisted Synthesis of α-Aryl Malonates: Key Intermediates for the Preparation of Azaheterocycles - ResearchGate. (2025). Retrieved January 3, 2026, from [Link]

  • Pyridones in drug discovery: Recent advances - PubMed. (2021). Retrieved January 3, 2026, from [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

  • Applications in drug development - European Pharmaceutical Review. (2005). Retrieved January 3, 2026, from [Link]

  • The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective - PubMed. (2016). Retrieved January 3, 2026, from [Link]

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The Synthetic Versatility of Diethyl 2-((4-bromophenylamino)methylene)malonate: Application Notes on Cyclization Strategies for Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Precursor in Medicinal Chemistry

Diethyl 2-((4-bromophenylamino)methylene)malonate is a highly versatile and valuable building block in the synthesis of heterocyclic compounds, particularly quinolones. The quinolone framework is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs. The strategic placement of a bromine atom on the phenyl ring of this precursor offers a valuable handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery. This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary cyclization reactions of this compound to construct the quinolone scaffold, with a focus on the well-established Gould-Jacobs reaction and its modern adaptations.

Part 1: The Gould-Jacobs Reaction - A Classic Thermal Cyclization

The Gould-Jacobs reaction, first reported in 1939, is a robust and widely employed method for the synthesis of 4-hydroxyquinoline derivatives.[1] The reaction proceeds through a two-step sequence: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1]

Reaction Mechanism and Rationale

The reaction is initiated by the nucleophilic attack of the amino group of 4-bromoaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), leading to the elimination of ethanol and the formation of the this compound intermediate.[2] The subsequent and crucial step is a thermal 6-electron electrocyclization, which requires significant thermal energy, typically above 250 °C.[1] This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier is a key consideration in the choice of reaction conditions, often necessitating the use of high-boiling point solvents.[1][3]

Experimental Protocols: Gould-Jacobs Cyclization

Protocol 1: Synthesis of this compound (The Precursor)

This initial step involves the synthesis of the title compound, which is the precursor for the subsequent cyclization reactions.

Materials:

  • 4-bromoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

Procedure:

  • In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure.

  • The crude intermediate can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Classical Thermal Cyclization

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[3]

Materials:

  • This compound

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Hexane or cyclohexane for precipitation

Procedure:

  • Reaction Setup: Dissolve the this compound intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

  • Heating: Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

  • Precipitation: Cool the reaction mixture to room temperature. The 7-bromo-4-hydroxyquinoline-3-carboxylate product should precipitate out of the solution. The addition of a non-polar solvent like cyclohexane or hexane can further facilitate precipitation.

  • Isolation: Collect the solid product by filtration.

  • Washing and Drying: Wash the collected solid thoroughly with the non-polar solvent to remove the high-boiling solvent and then dry under vacuum.

Protocol 3: Microwave-Assisted Cyclization

This modern adaptation offers a significant improvement in reaction time and often in yield, utilizing a dedicated microwave synthesis system.[1][4]

Materials:

  • This compound

  • Microwave synthesis vial

  • Microwave synthesizer

  • Acetonitrile (for washing)

Procedure:

  • Reaction Setup: Place the this compound in a microwave synthesis vial.

  • Microwave Irradiation: Heat the neat (solvent-free) reaction mixture in the microwave synthesizer to a high temperature (e.g., 250 °C) for a short duration (e.g., 5-20 minutes). Monitor the internal pressure, which can be significant.[3]

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL) to remove any unreacted starting material and byproducts.

  • Drying and Analysis: Dry the resulting solid under vacuum. The product's purity and identity can be confirmed by HPLC-MS.

Data Presentation: Comparison of Cyclization Protocols
ParameterClassical Thermal CyclizationMicrowave-Assisted Cyclization
Reaction Time 30-60 minutes at reflux5-20 minutes
Temperature ~250 °C~250 °C
Solvent High-boiling solvent (e.g., Diphenyl ether)Often solvent-free
Yield Good to excellentOften higher than classical method
Work-up Requires removal of high-boiling solventSimpler, direct precipitation and washing
Equipment Standard reflux setupDedicated microwave synthesizer

Part 2: Subsequent Transformations - Hydrolysis and Decarboxylation

To obtain the core 4-hydroxyquinoline scaffold, the ester group at the 3-position is typically removed through hydrolysis followed by decarboxylation.[2]

Protocol 4: Saponification and Decarboxylation

Materials:

  • Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Heating setup

Procedure:

  • Saponification: Reflux the ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate with an aqueous solution of sodium hydroxide to hydrolyze the ester to the corresponding carboxylic acid.

  • Acidification: After cooling, carefully acidify the reaction mixture with hydrochloric acid to precipitate the 7-bromo-4-hydroxyquinoline-3-carboxylic acid.

  • Isolation: Collect the precipitated acid by filtration, wash with cold water, and dry.

  • Decarboxylation: Heat the dried carboxylic acid above its melting point until the evolution of carbon dioxide ceases. The resulting crude 7-bromo-4-hydroxyquinoline can be purified by recrystallization.

Visualization of the Gould-Jacobs Pathway

Gould_Jacobs_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_final Final Product Formation 4-Bromoaniline 4-Bromoaniline Precursor Diethyl 2-((4-bromophenylamino) methylene)malonate 4-Bromoaniline->Precursor Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate DEEM->Precursor Cyclized_Product Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate Precursor->Cyclized_Product Thermal Cyclization (Gould-Jacobs) Carboxylic_Acid 7-bromo-4-hydroxyquinoline-3-carboxylic acid Cyclized_Product->Carboxylic_Acid Saponification (NaOH, H₂O) Final_Product 7-bromo-4-hydroxyquinoline Carboxylic_Acid->Final_Product Decarboxylation (Heat, -CO₂)

Caption: The Gould-Jacobs reaction pathway to 7-bromo-4-hydroxyquinoline.

Part 3: Alternative and Emerging Cyclization Strategies

While the Gould-Jacobs reaction is a powerful tool, the high temperatures required can sometimes be a limitation. Research into alternative cyclization methods for enaminomalonates and related compounds is an active area.

Lewis Acid-Promoted Cyclization

Lewis acids such as zinc chloride (ZnCl₂) and ferric chloride (FeCl₃) have been reported to catalyze the formation of diethyl 2-((arylamino)methylene)malonates. While not explicitly a cyclization catalyst for this substrate, their use in the formation of the precursor suggests a potential role in facilitating the subsequent cyclization under milder conditions. The coordination of the Lewis acid to the carbonyl oxygen of the malonate ester could enhance the electrophilicity of the carbonyl carbon, potentially lowering the activation energy for the intramolecular Friedel-Crafts-type cyclization. Further investigation into the use of various Lewis acids to promote the cyclization of this compound could lead to the development of lower-temperature protocols.

Transition Metal-Catalyzed Cyclization

The field of transition metal catalysis offers a vast toolbox for the synthesis of heterocyclic compounds.[2] While specific protocols for the direct intramolecular cyclization of this compound are not yet widespread, related transformations suggest its feasibility. For instance, copper-catalyzed multicomponent reactions have been employed to synthesize quinoline derivatives from enaminones, aldehydes, and anilines.[5] The mechanism of such reactions often involves the formation of key intermediates where the transition metal facilitates C-C and C-N bond formation.[5] The development of a transition metal-catalyzed protocol for the cyclization of this compound could offer advantages in terms of reaction conditions, selectivity, and functional group tolerance.

Experimental_Workflow cluster_synthesis Precursor Synthesis cluster_purification1 Optional Purification cluster_cyclization_methods Cyclization cluster_workup Work-up & Purification Start Mix 4-bromoaniline and DEEM Heat_Condensation Heat (100-130°C, 1-2h) Start->Heat_Condensation Remove_EtOH Remove Ethanol (in vacuo) Heat_Condensation->Remove_EtOH Intermediate Crude Diethyl 2-((4-bromophenylamino) methylene)malonate Remove_EtOH->Intermediate Recrystallize Recrystallize (e.g., Ethanol) Intermediate->Recrystallize Optional Thermal Classical Thermal (Diphenyl Ether, ~250°C) Intermediate->Thermal Microwave Microwave-Assisted (Neat, ~250°C) Intermediate->Microwave Pure_Intermediate Pure Intermediate Recrystallize->Pure_Intermediate Pure_Intermediate->Thermal Pure_Intermediate->Microwave Precipitate Precipitate and Filter Thermal->Precipitate Microwave->Precipitate Wash Wash with Non-polar Solvent/Acetonitrile Precipitate->Wash Dry Dry under Vacuum Wash->Dry Final_Product Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate Dry->Final_Product

Caption: A generalized workflow for the synthesis of quinolones.

Conclusion and Future Outlook

This compound is a key intermediate for the synthesis of functionalized quinolones. The Gould-Jacobs reaction provides a reliable and well-documented pathway for the cyclization of this precursor, with both classical thermal and modern microwave-assisted protocols offering viable options for researchers. The subsequent hydrolysis and decarboxylation steps complete the synthesis of the 7-bromo-4-hydroxyquinoline core. While thermal methods are predominant, the exploration of Lewis acid and transition metal-catalyzed cyclizations represents a promising frontier. The development of such methodologies could lead to milder reaction conditions, improved yields, and broader substrate scope, further enhancing the utility of this compound in the synthesis of novel therapeutic agents.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). RSC Advances. [Link]

  • Wikipedia. Gould-Jacobs-Reaktion. [Link]

  • Wikiwand. Gould–Jacobs reaction. [Link]

  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • CONICET. Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. [Link]

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The Versatile Precursor: Diethyl 2-((4-bromophenylamino)methylene)malonate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of synthetic organic chemistry, the strategic design of molecular frameworks underpins the discovery of novel therapeutic agents and functional materials. Among the vast arsenal of building blocks available to the medicinal and materials chemist, diethyl 2-((4-bromophenylamino)methylene)malonate stands out as a highly versatile and valuable precursor for the construction of a diverse array of heterocyclic compounds. Its unique structural motif, featuring an enamine system flanked by two ester functionalities and a strategically placed bromine atom on the phenyl ring, offers a rich platform for a multitude of cyclization strategies. This guide provides an in-depth exploration of the applications of this key intermediate, with a focus on practical, field-proven protocols for the synthesis of quinolines and other significant heterocyclic systems.

The Gould-Jacobs Reaction: A Cornerstone in Quinolone Synthesis

One of the most prominent applications of this compound is in the synthesis of quinoline derivatives, a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] The Gould-Jacobs reaction is a classical and reliable method for constructing the quinoline core from anilines and diethyl ethoxymethylenemalonate (DEEMM), with the title compound being a key isolable intermediate.[1][2]

The reaction proceeds through two key stages: the initial condensation of 4-bromoaniline with DEEMM to form this compound, followed by a thermally induced intramolecular cyclization.

Reaction Workflow: From Aniline to Quinolone

Gould_Jacobs_Workflow cluster_step1 Step 1: Formation of the Intermediate cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3 (Optional): Further Transformations 4-Bromoaniline 4-Bromoaniline Intermediate Diethyl 2-((4-bromophenylamino) methylene)malonate 4-Bromoaniline->Intermediate + DEEMM Heat (e.g., 403 K) DEEMM Diethyl ethoxymethylenemalonate DEEMM->Intermediate Quinolone Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate Intermediate->Quinolone High-boiling solvent (e.g., Diphenyl ether) Heat Final_Product Substituted Quinolines Quinolone->Final_Product Hydrolysis, Decarboxylation, Chlorination, etc.

Caption: Workflow for the Gould-Jacobs synthesis of quinolones.

Protocol 1: Synthesis of this compound

This protocol details the initial condensation step to form the key intermediate.

Materials:

  • 4-Bromoaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Reaction vessel equipped with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Diethyl ether (for recrystallization)

Procedure:

  • In a clean, dry reaction vessel, combine equimolar amounts of 4-bromoaniline (e.g., 1.2 mmol) and diethyl ethoxymethylenemalonate (e.g., 1.2 mmol).[3]

  • Heat the mixture with stirring at approximately 403 K (130 °C) for 2 hours. The reaction is typically performed neat (without solvent).[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove any low-boiling components by evaporation under reduced pressure. A cold trap is recommended to capture volatile byproducts.[3]

  • The resulting crude product can be purified by recrystallization from diethyl ether to yield this compound as a white solid.[3]

Expected Yield: Approximately 73%.[3]

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC14H16BrNO4342.19101937-44-4

Data sourced from PubChem.[4]

Protocol 2: Thermal Cyclization to Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

This protocol describes the subsequent intramolecular cyclization to form the quinolone core.

Materials:

  • This compound

  • High-boiling solvent (e.g., diphenyl ether or Dowtherm A)

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and distillation head

  • Heating mantle

  • Hexane or petroleum ether (for washing)

Procedure:

  • Place the this compound in a suitable high-boiling solvent such as diphenyl ether.

  • Heat the mixture to a high temperature, typically around 240-260 °C. The progress of the reaction can be monitored by the evolution of ethanol.

  • Maintain this temperature until the cyclization is complete (often indicated by the cessation of ethanol distillation).

  • Allow the reaction mixture to cool. The product will often precipitate from the solvent upon cooling.

  • Dilute the cooled mixture with a non-polar solvent like hexane or petroleum ether to further precipitate the product.

  • Collect the solid product by filtration and wash it thoroughly with the non-polar solvent to remove the high-boiling reaction solvent.

  • The resulting ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate can be further purified by recrystallization if necessary.

Causality in Experimental Choices:

  • High-Boiling Solvent: The use of a solvent with a high boiling point, such as diphenyl ether, is crucial to achieve the high temperatures required for the intramolecular cyclization (a Conrad-Limpach-Knorr type reaction). This thermal energy is necessary to overcome the activation barrier for the ring-closing step.

  • Neat Reaction for Intermediate Formation: The initial condensation is often performed without a solvent to maximize the concentration of reactants and drive the reaction to completion.

Mechanism of the Gould-Jacobs Reaction

Gould_Jacobs_Mechanism cluster_step1 Step 1: Nucleophilic Attack and Elimination cluster_step2 Step 2: Thermal Cyclization Reactants 4-Bromoaniline + DEEMM Intermediate1 [Addition Intermediate] Reactants->Intermediate1 Nucleophilic attack of aniline nitrogen Product1 Diethyl 2-((4-bromophenylamino) methylene)malonate + Ethanol Intermediate1->Product1 Elimination of ethanol Product1_cycl Diethyl 2-((4-bromophenylamino) methylene)malonate Intermediate2 [Cyclized Intermediate] Product1_cycl->Intermediate2 6π-electrocyclization Product2 Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate Intermediate2->Product2 Tautomerization

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Expanding the Synthetic Horizon: Beyond Quinolones

The utility of this compound is not limited to quinoline synthesis. The reactive nature of the malonate moiety and the presence of the bromo-substituent open avenues for the synthesis of other important heterocyclic systems.[5][6][7]

Synthesis of Pyrimidine Derivatives

While direct synthesis of pyrimidines from this compound is less common, the core diethyl malonate structure is a classical precursor for pyrimidines through condensation with urea or other amidine-containing reagents.[8][9] The bromo-substituted aniline portion of the molecule can be introduced before or after the formation of the pyrimidine ring, offering flexibility in synthetic design.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring serves as a functional handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the late-stage functionalization of the heterocyclic core, enabling the synthesis of a library of compounds with diverse substitution patterns for structure-activity relationship (SAR) studies in drug discovery.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of diethyl 2-((aryl)amino)methylene)malonates, including the bromo-substituted analog, can be significantly expedited using microwave-assisted protocols, often leading to higher yields and shorter reaction times compared to conventional heating.[7][10][11]

Antifungal Activity

Recent studies have highlighted that diethyl 2-((arylamino)methylene)malonates (DAMMs), including derivatives with halogen substituents, possess intrinsic antifungal activity.[10][12] This suggests that the intermediate itself, and not just the final heterocyclic products, could be of interest in the development of new agrochemicals or antifungal agents.

Conclusion

This compound is a cornerstone intermediate in heterocyclic synthesis, offering a reliable and versatile platform for the construction of quinolines and providing a gateway to a wider array of functionalized heterocyclic systems. The protocols and insights provided herein are intended to empower researchers in their synthetic endeavors, from fundamental academic research to the intricate challenges of drug development. The strategic application of this precursor, coupled with modern synthetic methodologies, will undoubtedly continue to fuel innovation in the chemical sciences.

References

  • Experimental details on the synthesis of this compound. National Institutes of Health. [Link]

  • Pharmaffiliates. Diethyl 2-(((4-Bromophenyl)amino)methylene)malonate. Pharmaffiliates. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI. [Link]

  • The Chemistry Behind Diethyl Malonate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Institutes of Health. [Link]

  • This compound. PubChem. [Link]

  • Synthesis of Heterocycles by Diethyl Malonate. Filo. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Hacettepe University. [Link]

  • Microwave-Assisted Synthesis of α-Aryl Malonates: Key Intermediates for the Preparation of Azaheterocycles. ResearchGate. [Link]

  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. [Link]

  • diethyl methylenemalonate. Organic Syntheses. [Link]

  • Malonates in Cyclocondensation Reactions. National Institutes of Health. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Institutes of Health. [Link]

  • Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles. Arabian Journal of Chemistry. [Link]

  • enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Middle East Technical University. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health. [Link]

  • Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. SciSpace. [Link]

  • (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. ResearchGate. [Link]

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Application Notes and Protocols for the Synthesis of Diethyl 2-[(4-bromoanilino)methylidene]malonate and its subsequent cyclization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Gould-Jacobs Reaction in Heterocyclic Chemistry

The condensation of anilines with diethyl ethoxymethylenemalonate (DEEM) is a cornerstone of the Gould-Jacobs reaction, a powerful and versatile method for the synthesis of quinoline derivatives.[1][2][3] Quinolines and their 4-hydroxy (or 4-oxo) analogues are privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.[4][5] The reaction involving 4-bromoaniline is of particular interest as the resulting 7-bromo-4-hydroxyquinoline scaffold serves as a versatile intermediate. The bromine atom at the 7-position provides a reactive handle for further molecular diversification through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex molecules for structure-activity relationship (SAR) studies in drug discovery programs.[6]

This guide provides a detailed examination of the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate to form diethyl 2-[(4-bromoanilino)methylidene]malonate, and its subsequent thermal cyclization to yield ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. We will delve into the underlying mechanism, provide a robust experimental protocol, and offer insights into process optimization and characterization.

Reaction Mechanism: A Stepwise Annulation

The overall transformation from 4-bromoaniline to the quinoline ring system proceeds in two distinct stages:

  • Nucleophilic Vinylic Substitution: The reaction initiates with the nucleophilic attack of the amino group of 4-bromoaniline on the electron-deficient β-carbon of the ethoxymethylene group in diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to yield the stable intermediate, diethyl 2-[(4-bromoanilino)methylidene]malonate.[1][3] This intermediate is often a crystalline solid that can be isolated and purified.[7]

  • Thermal Cyclization: The second stage involves an intramolecular cyclization of the malonate intermediate. At elevated temperatures, a 6-electron electrocyclization occurs, leading to the formation of the quinoline ring system. This is followed by tautomerization to the more stable 4-hydroxyquinoline derivative.[1][5] This step typically requires high temperatures, often achieved by heating in a high-boiling point solvent or under neat conditions.[8][9]

Reaction_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Reactant1 4-Bromoaniline Intermediate Diethyl 2-[(4-bromoanilino)methylidene]malonate Reactant1->Intermediate + Diethyl Ethoxymethylenemalonate - Ethanol Reactant2 Diethyl Ethoxymethylenemalonate Product Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate Intermediate->Product Heat (Δ) - Ethanol

Caption: Overall reaction scheme for the Gould-Jacobs synthesis of ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of diethyl 2-[(4-bromoanilino)methylidene]malonate and its subsequent cyclization.

Part A: Synthesis of Diethyl 2-[(4-bromoanilino)methylidene]malonate

This protocol is adapted from established procedures for the condensation of anilines with diethyl ethoxymethylenemalonate.[7][10]

Materials:

  • 4-Bromoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Ethanol (optional, as solvent)

  • Diethyl ether or hexanes (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • Reactant Charging: In a clean, dry round-bottom flask, combine 4-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 - 1.2 equivalents). The reaction can be performed neat or in a minimal amount of a high-boiling point solvent like ethanol.

  • Reaction Conditions: Heat the mixture with stirring. A typical temperature range is 100-130°C.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of 4-bromoaniline. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If the reaction was performed neat, the product may solidify upon cooling.

  • Purification: The crude product can be purified by recrystallization.[7] Dissolve the crude solid in a minimal amount of hot diethyl ether or hexanes. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Expected Outcome:

Diethyl 2-[(4-bromoanilino)methylidene]malonate is typically a white to off-white crystalline solid.[7][12] The yield for this step is generally high, often exceeding 80%.

Part B: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

This protocol involves the thermal cyclization of the intermediate synthesized in Part A. High temperatures are crucial for this step.

Materials:

  • Diethyl 2-[(4-bromoanilino)methylidene]malonate

  • High-boiling point solvent (e.g., diphenyl ether, Dowtherm A, or mineral oil)

  • High-temperature reaction vessel with a condenser

  • Heating mantle

  • Hexanes or other suitable non-polar solvent for washing

Procedure:

  • Reactant Charging: In a high-temperature reaction vessel, suspend the diethyl 2-[(4-bromoanilino)methylidene]malonate (1.0 equivalent) in a high-boiling point solvent. The use of a solvent helps to ensure even heat distribution.

  • Reaction Conditions: Heat the mixture to a high temperature, typically in the range of 240-260°C.[5][8] The reaction should be maintained at this temperature for 30-60 minutes. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the high-boiling point solvent upon cooling.

  • Purification: Dilute the cooled reaction mixture with a non-polar solvent like hexanes to further precipitate the product. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with the non-polar solvent to remove the high-boiling point solvent. The product can be further purified by recrystallization from a suitable solvent if necessary.

Expected Outcome:

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is typically an off-white to light brown solid.[13] The yield for this step can vary but is often in the range of 60-80%.

Quantitative Data Summary

ParameterPart A: CondensationPart B: Cyclization
Reactants 4-Bromoaniline, Diethyl ethoxymethylenemalonateDiethyl 2-[(4-bromoanilino)methylidene]malonate
Stoichiometry 1.0 : 1.0-1.21.0
Temperature 100-130°C240-260°C
Reaction Time 2-4 hours30-60 minutes
Typical Yield >80%60-80%
Product Diethyl 2-[(4-bromoanilino)methylidene]malonateEthyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Experimental Workflow Visualization

Experimental_Workflow cluster_part_a Part A: Condensation cluster_part_b Part B: Cyclization A1 Charge Reactants: 4-Bromoaniline & DEEM A2 Heat to 100-130°C A1->A2 A3 Monitor by TLC A2->A3 A4 Cool to Room Temperature A3->A4 A5 Recrystallize from Diethyl Ether/Hexanes A4->A5 A6 Isolate & Dry Product A A5->A6 B1 Charge Product A in High-Boiling Solvent A6->B1 Intermediate Product B2 Heat to 240-260°C B1->B2 B3 Monitor by TLC B2->B3 B4 Cool to Room Temperature B3->B4 B5 Precipitate with Hexanes B4->B5 B6 Isolate & Dry Product B B5->B6

Caption: Step-by-step workflow for the synthesis of ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

Troubleshooting and Key Considerations

  • Purity of Reactants: The use of freshly distilled or high-purity 4-bromoaniline and diethyl ethoxymethylenemalonate is recommended to minimize side reactions and improve yields.

  • Temperature Control: Precise temperature control is critical, especially during the high-temperature cyclization step. Overheating can lead to decomposition and reduced yields.

  • Moisture Sensitivity: While not extremely sensitive, it is good practice to conduct the reactions under a dry atmosphere to prevent potential side reactions.

  • Solvent Choice for Cyclization: The choice of a high-boiling point solvent is crucial for achieving the necessary temperature for cyclization. Diphenyl ether and Dowtherm A are effective but can be difficult to remove completely. Mineral oil is a less expensive alternative.

  • Microwave Synthesis: For rapid optimization and small-scale synthesis, microwave irradiation can significantly shorten reaction times for the cyclization step.[14]

Safety Precautions

  • 4-Bromoaniline: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Diethyl ethoxymethylenemalonate: This compound is a combustible liquid and can cause skin irritation.[15] Handle with appropriate PPE.

  • High-Temperature Reactions: Exercise extreme caution when working with high temperatures. Ensure proper shielding and be aware of the flash points of the solvents used.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

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  • Slideshare. Synthesis of quinoline derivatives and its applications. [Link]

  • PubMed. New quinoline derivatives: synthesis and investigation of antibacterial and antituberculosis properties. [Link]

  • PrepChem.com. Synthesis of diethyl (anilinomethylene)malonate. [Link]

  • National Institutes of Health. Diethyl 2-[(4-bromoanilino)methylidene]malonate. [Link]

  • CGS-9896-药物合成数据库. [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

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  • Google Patents. Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino)
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  • Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]

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  • PubMed. Diethyl 2-[(4-bromo-anilino)methyl-idene]malonate. [Link]

  • Organic Syntheses Procedure. ethyl ethoxymethylenemalonate. [Link]

  • Organic Syntheses Procedure. diethyl methylenemalonate. [Link]

  • PubChem. Diethyl 2-((4-bromophenylamino)methylene)malonate. [Link]

  • ResearchGate. Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. [Link]

  • PubChem. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. [Link]

  • ResearchGate. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. [Link]

  • Beilstein Journals. Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. [Link]

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Application Notes & Protocols: A Scalable Approach to the Synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 2-((4-bromophenylamino)methylene)malonate is a pivotal chemical intermediate, classified as an enaminone, which serves as a versatile building block in organic synthesis.[1][2][3] Its structure, featuring a nucleophilic enamine moiety and two electrophilic ester groups, makes it a valuable precursor for the construction of various heterocyclic systems. Most notably, it is a key starting material in the Gould-Jacobs reaction pathway for synthesizing quinolones, a class of compounds with significant pharmacological importance, including antibacterial and anticancer activities.[4][5]

The increasing demand for quinolone-based active pharmaceutical ingredients (APIs) necessitates robust, efficient, and scalable methods for producing high-purity intermediates like this compound. This application note provides a detailed, field-proven protocol for its synthesis, focusing on scalability, operational simplicity, and high yield. We will delve into the reaction mechanism, explain the rationale behind procedural choices, and present a self-validating protocol suitable for researchers in both academic and industrial drug development settings.

Principle and Reaction Mechanism

The synthesis is achieved through a condensation reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEMM). This transformation is a classic example of nucleophilic substitution at a vinyl carbon, followed by the elimination of ethanol.

The reaction mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electron-deficient β-carbon of the double bond in DEEMM. The electron-withdrawing nature of the two adjacent ester groups makes this carbon highly electrophilic.

  • Intermediate Formation: This attack forms a transient zwitterionic intermediate.

  • Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of an ethoxide group, which subsequently abstracts a proton to form ethanol. This elimination step is the driving force of the reaction, leading to the formation of a stable, conjugated enaminone system.[6]

This reaction is highly efficient, often proceeding without the need for a catalyst, and can be performed under solvent-free conditions, which is highly advantageous for scalable industrial applications.[6]

Reaction Scheme Diagram

cluster_reactants Reactants cluster_products Products r1 4-Bromoaniline r2 Diethyl Ethoxymethylenemalonate (DEEMM) plus1 + arrow Δ (Heat) r2->arrow p1 Diethyl 2-((4-bromophenylamino) methylene)malonate p2 Ethanol plus2 + arrow->p1

Caption: Overall reaction for the synthesis of the target enaminone.

Scalable Synthesis: Experimental Protocol

This protocol is optimized for a laboratory scale that can be directly adapted for pilot and manufacturing scales. The solvent-free approach minimizes waste and simplifies product isolation.

Materials and Equipment
  • Reagents: 4-Bromoaniline (≥98%), Diethyl ethoxymethylenemalonate (DEEMM, ≥98%)

  • Solvents: Ethanol (95% or absolute, for recrystallization), Hexane (for washing)

  • Equipment: Three-neck round-bottom flask, reflux condenser, heating mantle with magnetic stirrer and thermocouple, dropping funnel (optional), Buchner funnel and flask, vacuum source, rotary evaporator.

Quantitative Data for Synthesis
ReagentFormulaMW ( g/mol )MolesEquivalentsAmount Used
4-BromoanilineC₆H₆BrN172.020.501.086.01 g
Diethyl EthoxymethylenemalonateC₁₀H₁₆O₅216.230.511.02110.28 g (101.6 mL)
Step-by-Step Methodology
  • Reaction Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermocouple. Place 86.01 g (0.50 mol) of 4-bromoaniline into the flask.

  • Reagent Addition: Gently heat the flask to 60-70 °C using a heating mantle to melt the 4-bromoaniline. Once molten, begin stirring. Slowly add 110.28 g (0.51 mol) of diethyl ethoxymethylenemalonate to the molten aniline over 15-20 minutes. A slight excess of DEEMM ensures the complete consumption of the aniline.

  • Reaction Execution: After the addition is complete, increase the temperature of the reaction mixture to 100-110 °C. Maintain this temperature with vigorous stirring for 2-3 hours. The reaction mixture will gradually turn into a homogenous, yellowish slurry as the product forms.

    • Expert Insight: The elimination of ethanol begins as the reaction proceeds. While a condenser is used to prevent loss of volatile reactants, the reaction can also be run with a distillation setup to remove ethanol, further driving the equilibrium towards the product.

  • In-Process Check (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the 4-bromoaniline spot indicates reaction completion.

  • Product Isolation: After the reaction period, turn off the heat and allow the mixture to cool to room temperature (20-25 °C). The product will solidify into a dense crystalline mass.

  • Crude Product Filtration: Add 150 mL of cold n-hexane to the flask and break up the solid mass with a spatula. Filter the solid product using a Buchner funnel under vacuum. Wash the filter cake with an additional 100 mL of cold n-hexane to remove any unreacted DEEMM and colored impurities.

  • Purification by Recrystallization: Transfer the crude solid to a suitable beaker. Add approximately 200-250 mL of 95% ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved.

    • Trustworthiness Note: Using the minimum amount of hot solvent necessary for dissolution is key to maximizing recovery yield during recrystallization.

  • Crystallization: Remove the beaker from the heat source and allow it to cool slowly to room temperature. For maximum crystal recovery, subsequently place the beaker in an ice bath for 30-60 minutes.

  • Final Filtration and Drying: Collect the purified white, needle-like crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: The expected yield is typically 85-95%. The final product should be characterized by determining its melting point (literature: ~115-117 °C) and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Experimental Workflow Diagram

G start Start reagents Melt 4-Bromoaniline & Add DEEMM start->reagents reaction Heat at 100-110 °C for 2-3 hours reagents->reaction Initiate Condensation cool Cool to Room Temperature reaction->cool Reaction Complete filter_crude Filter Crude Solid Wash with Hexane cool->filter_crude Product Solidifies recrystallize Recrystallize from Hot Ethanol filter_crude->recrystallize Purification cool_ice Cool Slowly, then Place in Ice Bath recrystallize->cool_ice filter_final Final Vacuum Filtration & Wash with Cold Ethanol cool_ice->filter_final Crystals Form dry Dry Under Vacuum at 50-60 °C filter_final->dry end_product Pure Product (Yield: 85-95%) dry->end_product

Caption: Scalable workflow for the synthesis and purification of the target compound.

Conclusion

The protocol detailed herein provides a highly efficient, scalable, and reproducible method for the synthesis of this compound. By employing a solvent-free condensation reaction, this process is not only high-yielding but also aligns with the principles of green chemistry by minimizing solvent waste. The straightforward work-up and purification by recrystallization ensure the production of high-purity material essential for subsequent synthetic steps in drug discovery and development. This application note serves as a comprehensive guide for researchers and process chemists, ensuring a reliable supply of this critical quinolone precursor.

References
  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. National Institutes of Health (NIH). Available at: [Link]

  • Preparation of initial quinoline precursors by Skraup–Doebner–Miller methods and Povarov reaction. ResearchGate. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • General method for the synthesis of enaminones via photocatalysis. Beilstein Journals. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • General method for the synthesis of enaminones via photocatalysis. National Institutes of Health (NIH). Available at: [Link]

  • Enaminone synthesis by amination. Organic Chemistry Portal. Available at: [Link]

  • RECENT TRENDS IN THE SYNTHESIS OF ENAMINONES. HETEROCYCLES. Available at: [Link]

  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Diethyl 2-((4-bromophenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Diethyl 2-((4-bromophenylamino)methylene)malonate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and obtain a high-purity final product.

This enamine compound, with the molecular formula C₁₄H₁₆BrNO₄ and a molecular weight of 342.18 g/mol , is a valuable intermediate in the synthesis of various heterocyclic compounds, including quinoline derivatives with potential biological activity[1][2]. It is typically synthesized via the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate (DEEMM)[3]. The success of subsequent synthetic steps hinges on the purity of this starting material.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification process.

Q1: What are the physical properties of pure this compound? Pure this compound is typically a white to off-white solid[3]. Its purity is best confirmed by its melting point and spectroscopic data. While the exact melting point can vary slightly, it should be a sharp, defined range.

Q2: What are the most common impurities I should expect? The most likely impurities are the starting materials from the synthesis:

  • 4-bromoaniline: A residual amine that can be tricky to remove if not addressed during the initial workup.

  • Diethyl ethoxymethylenemalonate (DEEMM): A common starting material in this synthesis[3][4].

  • Ethanol: The byproduct of the condensation reaction.

  • Side-reaction products: Depending on the reaction conditions, minor byproducts may form.

Q3: What is the best general-purpose solvent for recrystallizing the crude product? Ethanol or an ethanol/water mixture is an excellent starting point. The compound has good solubility in hot ethanol and lower solubility in cold ethanol, which is ideal for recrystallization. Literature also reports successful recrystallization from diethyl ether and methanol[3]. A mixed solvent system like hexane/ethyl acetate can also be effective[5].

Q4: My crude product is a persistent oil instead of a solid. What should I do? "Oiling out" is a common problem that occurs when a compound's melting point is lower than the boiling point of the solvent, or when the concentration of impurities is high, leading to a melting point depression.

  • First, try to remove residual solvent (like toluene or ethanol) under high vacuum. The presence of solvent can prevent solidification.

  • Attempt to triturate the oil. Add a small amount of a non-polar solvent in which the product is poorly soluble (like hexanes) and scratch the side of the flask with a glass rod. This can induce nucleation and crystallization.

  • Re-dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add a non-solvent (anti-solvent) like hexanes until the solution becomes cloudy. Then, warm the mixture until it is clear again and allow it to cool slowly.

Q5: How can I confirm the purity and identity of my final product? A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A pure compound should show a single spot. Use a solvent system like 3:1 Hexane:Ethyl Acetate.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method to confirm the structure and check for impurities. Key signals include the vinyl proton (C=CH -N), the N-H proton, the aromatic protons, and the two distinct ethyl groups.

  • FTIR Spectroscopy: Look for characteristic peaks, such as the N-H stretch, C=C stretch, and the strong C=O stretches of the ester groups.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to solving more complex purification problems.

Scenario 1: Low Purity After Initial Isolation (Detected by TLC/NMR)

Problem: Your initial analysis shows significant contamination with starting materials, specifically 4-bromoaniline and/or DEEMM.

Causality Analysis: The synthesis of enamines is a reversible condensation reaction[6]. An incomplete reaction is a common cause of residual starting materials. Furthermore, if the workup procedure is not optimized, these starting materials can be carried through to the final crude product.

Solution Pathway:

  • Assess the Impurity: Use the ¹H NMR of your crude product to identify the primary contaminant.

    • 4-bromoaniline: Look for characteristic aromatic signals that do not match the product's pattern.

    • DEEMM: Look for a distinct ethoxy group signal (a triplet and quartet) and a vinyl proton signal different from your product's.

  • Choose the Right Removal Strategy: Based on the impurity, select one of the following paths.

G start Crude Product Contains Starting Materials check_impurity Identify main impurity via 1H NMR start->check_impurity aniline Impurity: 4-bromoaniline check_impurity->aniline 4-bromoaniline deemm Impurity: DEEMM check_impurity->deemm DEEMM both Impurity: Both check_impurity->both Both wash Perform Acid Wash: Dissolve in EtOAc, wash with dilute HCl (1M), then brine. aniline->wash recrystallize Perform Recrystallization: Use Ethanol/Water or Hexane/EtOAc system. deemm->recrystallize wash_then_recrystallize Perform Acid Wash first, then Recrystallize. both->wash_then_recrystallize end Pure Product wash->end recrystallize->end wash_then_recrystallize->end

Caption: Troubleshooting workflow for removing starting material impurities.

Scenario 2: Recrystallization Issues

Problem: You are struggling to obtain solid, crystalline material from your chosen solvent system.

Causality Analysis: Crystallization is a delicate thermodynamic process. "Oiling out" occurs when the solute's solubility is too high or the solution is cooled too quickly, causing it to separate as a liquid phase. Complete failure to crystallize means the solvent is too effective at keeping the compound in solution, even at low temperatures.

Solution Pathway:

The key is to find a solvent or solvent pair where the product is soluble when hot but poorly soluble when cold.

Solvent SystemTypeSuitability & Rationale
Ethanol SingleGood starting point. The product is an ester with a polar N-H group, making it suitable for dissolution in hot ethanol.
Ethanol / Water BinaryHighly Recommended. Ethanol is the "good" solvent, and water is the "anti-solvent." This allows for fine-tuning of solubility to induce crystallization upon cooling.
Hexane / Ethyl Acetate BinaryA classic pair for moderately polar compounds. Dissolve in minimal hot ethyl acetate and add hexane until cloudy.
Toluene SingleCan be effective for aromatic compounds, but its high boiling point increases the risk of oiling out.

Protocol for Binary Solvent Recrystallization (Ethanol/Water):

  • Dissolve the crude product in the minimum amount of hot ethanol required for complete dissolution.

  • While the solution is still hot, add water dropwise until you observe persistent cloudiness (turbidity).

  • Add a few more drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water.

Part 3: Standardized Purification Protocols

Follow these detailed workflows for reliable purification.

Protocol 1: Optimized Recrystallization

This protocol is the recommended first-line method for purifying crude this compound.

G cluster_0 Purification Workflow A 1. Dissolve Crude Product in minimum hot Ethanol B 2. Add Water dropwise until solution is turbid A->B C 3. Add Ethanol dropwise until solution is clear again B->C D 4. Cool slowly to Room Temperature C->D E 5. Cool further in Ice Bath (30 min) D->E F 6. Collect Crystals by Vacuum Filtration E->F G 7. Wash crystals with cold Ethanol/Water F->G H 8. Dry under Vacuum G->H I Pure Crystalline Product H->I

Caption: Step-by-step workflow for optimized recrystallization.

Protocol 2: Flash Column Chromatography

Use this method when recrystallization fails to remove impurities or when the crude product is a complex mixture.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of Hexane and Ethyl Acetate (EtOAc) is recommended. Start with a low polarity mixture and gradually increase the polarity.

    • Initial Elution: 9:1 Hexane:EtOAc (v/v) to elute non-polar impurities.

    • Product Elution: Gradually increase to 7:3 or 6:4 Hexane:EtOAc. Your product is moderately polar and should elute in these fractions.

    • Final Wash: 1:1 Hexane:EtOAc to elute highly polar impurities.

  • Procedure:

    • Prepare the column with silica gel slurried in the initial eluent.

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent to get a dry powder ('dry loading'). This prevents streaking and improves separation.

    • Carefully add the dry-loaded sample to the top of the column.

    • Begin elution with the 9:1 Hexane:EtOAc mixture, collecting fractions.

    • Monitor the fractions by TLC to identify which ones contain your product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Part 4: Quality Control & Characterization

Confirm the identity and purity of your final product using the data below as a reference.

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~11.0 (br s, 1H, NH ), ~8.5 (d, 1H, C=CH ), ~7.5 (d, 2H, Ar-H ), ~7.1 (d, 2H, Ar-H ), ~4.3 (q, 2H, OCH ₂CH₃), ~4.2 (q, 2H, OCH ₂CH₃), ~1.4 (t, 3H, OCH₂CH ₃), ~1.3 (t, 3H, OCH₂CH ₃). Note: The N-H proton is broad and may exchange with D₂O.
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~168, ~165 (C=O), ~150 (C=C H), ~140-115 (Ar-C ), ~95 (C =CH), ~60 (OC H₂), ~14 (CH₃).
FTIR (ATR)ν (cm⁻¹): ~3250 (N-H stretch), ~1700-1650 (conjugated C=O stretch), ~1620 (C=C stretch), ~1580 (aromatic C=C stretch).
References
  • Google Patents. (n.d.). WO2012054616A2 - Synthesis of methylene malonates substantially free of impurities.
  • Master Organic Chemistry. (2017). Enamines – formation, properties, reactions, and mechanisms. Retrieved January 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1591151, this compound. Retrieved January 3, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Enamine Reactions. Retrieved January 3, 2026, from [Link]

  • da Silva, W. M., et al. (2019). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. Retrieved January 3, 2026, from [Link]

  • Feely, W., & Boekelheide, V. (1958).
  • Pharmaffiliates. (n.d.). Diethyl 2-(((4-Bromophenyl)amino)methylene)malonate. Retrieved January 3, 2026, from [Link]

  • Chemistry Steps. (n.d.). Stork Enamine Synthesis. Retrieved January 3, 2026, from [Link]

  • Li, J., & Wang, Y. (2011). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o133.
  • Organic Chemistry Portal. (n.d.). Enamine, enamide synthesis. Retrieved January 3, 2026, from [Link]

  • Reddit. (2014). r/chemistry - I just started grad school and I can't get a simple enamine synthesis to work. Please help! Retrieved January 3, 2026, from [Link]

  • Ibrahim, M. A. (2016). Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles. Arabian Journal of Chemistry.
  • Wang, J., et al. (2007). The Mannich Reaction of Malonates with Simple Imines Catalyzed by Bifunctional Cinchona Alkaloids: Enantioselective Synthesis of β-Amino Acids.
  • The Organic Chemist. (2024). Synthesizing Imines and Enamines: A Complete Guide. YouTube. Retrieved January 3, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). EP2550255A1 - Synthesis of methylene malonates using rapid recovery in the presence of a heat transfer agent.
  • MDPI. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 27(15), 4998.
  • Google Patents. (n.d.). CN112898152A - Preparation method of ethoxy diethyl methylene malonate.

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Technical Support Center: Recrystallization of Diethyl 2-((4-bromophenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Diethyl 2-((4-bromophenylamino)methylene)malonate. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its recrystallization from diethyl ether. Our goal is to provide practical, experience-driven advice to help you achieve high purity and yield.

Introduction to the System

This compound is a key intermediate in various organic syntheses.[1][2] Achieving high purity is critical for downstream applications, and recrystallization is the primary method for this purification. A published procedure confirms that the crude product can be effectively purified by recrystallization from diethyl ether.[1] However, like any crystallization process, it is susceptible to issues such as oiling out, poor recovery, or failure to crystallize.[3][4] This guide provides a systematic approach to troubleshooting these common problems.

Compound Properties

A clear understanding of the compound's physical properties is fundamental to designing a successful recrystallization protocol.

PropertyValueSource
Molecular Formula C₁₄H₁₆BrNO₄[1][2][5]
Molecular Weight 342.19 g/mol [1][2][5][6]
Melting Point 100-101 °C (373 K)[1][6]
Appearance White Solid[1]

Baseline Recrystallization Protocol

This protocol serves as a reference point for the troubleshooting guide. Deviations from the expected outcomes at any step can be diagnosed using the subsequent sections.

Objective: To purify crude this compound using diethyl ether.

Materials:

  • Crude this compound

  • Anhydrous Diethyl Ether (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or steam bath

  • Watch glass

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_cooling Step 2: Crystallization cluster_isolation Step 3: Isolation & Drying A Add crude solid to Erlenmeyer flask B Add minimal hot diethyl ether to dissolve A->B Heat C Allow to cool slowly to room temperature B->C D Cool further in ice bath C->D Induce max precipitation E Collect crystals via vacuum filtration D->E F Wash with minimal ice-cold diethyl ether E->F G Dry crystals under vacuum F->G

Caption: Standard workflow for recrystallization.

Step-by-Step Procedure:
  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a well-ventilated fume hood, add a small portion of diethyl ether. Gently heat the mixture (a steam bath is ideal due to ether's low boiling point and high flammability) while adding more diethyl ether portion-wise until the solid just dissolves.[7] Caution: Diethyl ether is extremely flammable and its vapors can cause drowsiness.[8]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.[7] Slow cooling is crucial for the formation of pure, well-defined crystals.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a very small amount of ice-cold diethyl ether to remove any residual soluble impurities from the crystal surfaces.[10]

  • Drying: Allow the crystals to dry completely under vacuum to remove all traces of the solvent.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process.

Problem 1: The compound "oils out" instead of forming crystals.

  • Observation: Upon cooling, a liquid or oily layer separates from the solvent instead of solid crystals.

  • Scientific Cause: "Oiling out" occurs when the melting point of the solute is lower than the temperature of the solution at the point of saturation.[11] The compound melts in the hot solvent instead of dissolving, and upon cooling, it separates as a supercooled liquid. Impurities can also lower the melting point of the mixture, exacerbating this issue.[3]

  • Solutions:

    • Re-heat and Add More Solvent: Warm the solution to re-dissolve the oil. Add a small amount of additional diethyl ether (10-15% more volume) to lower the saturation temperature of the solution.[11][12] This ensures that the solution temperature drops below the compound's melting point before crystallization begins.

    • Promote Slower Cooling: Insulate the flask by placing it on a wooden block or several layers of paper towels to slow the cooling rate.[11] This provides more time for the molecules to arrange themselves into an ordered crystal lattice rather than aggregating as a disordered liquid.[4]

    • Consider a Different Solvent System: If oiling persists, diethyl ether may not be the ideal solvent, especially if the crude material is highly impure. A solvent pair, such as diethyl ether/hexane, could be effective. Dissolve the compound in the minimum amount of hot diethyl ether (the "good" solvent) and then add hexane (the "bad" solvent) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.[7][13]

Problem 2: No crystals form upon cooling.

  • Observation: The solution remains clear even after cooling in an ice bath.

  • Scientific Cause: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated and lacks a nucleation site to initiate crystal growth.[12] Supersaturation is a metastable state where the concentration of the solute is higher than its equilibrium solubility.[14][15]

  • Solutions:

    • Reduce Solvent Volume: If too much solvent is the cause, gently heat the solution in the fume hood to boil off a portion of the diethyl ether.[11] Continue until the solution appears slightly cloudy at its boiling point, indicating saturation. Then, allow it to cool again.

    • Induce Nucleation (Seeding): If you have a small crystal of pure product, add it to the supersaturated solution. This "seed crystal" provides a template for other molecules to deposit onto, overcoming the kinetic barrier for nucleation.[10][11]

    • Induce Nucleation (Scratching): Vigorously scratch the inside surface of the flask at the air-liquid interface with a glass rod.[10][12] The microscopic imperfections on the glass provide high-energy sites that facilitate the formation of initial crystal nuclei.[10]

Problem 3: The final yield is very low.

  • Observation: The mass of the recovered pure crystals is significantly lower than expected.

  • Scientific Cause: Low yield can result from several factors: using an excessive amount of solvent, premature crystallization during a hot filtration step (if performed), or washing the final crystals with too much or warm solvent.[10][11]

  • Solutions:

    • Optimize Solvent Volume: Use only the absolute minimum amount of hot diethyl ether required to dissolve the crude solid. Using excess solvent will keep a larger fraction of your product dissolved in the mother liquor even after cooling.[10]

    • Check the Mother Liquor: After filtering your crystals, try to cool the remaining solution (the mother liquor) further in a colder bath (e.g., dry ice/acetone, with caution) to see if a second crop of crystals can be obtained. Note that second-crop crystals are often less pure.

    • Refine Washing Technique: Always use ice-cold solvent for washing the filtered crystals, and use only a minimal amount to rinse the surface.[10] Warm solvent will redissolve a significant portion of your purified product.

Problem 4: The crystals form too quickly and appear as a fine powder.

  • Observation: A large amount of fine, powdery solid crashes out of the solution immediately upon removal from the heat source.

  • Scientific Cause: Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[11][16] This happens when the solution is too concentrated, leading to a very high level of supersaturation upon slight cooling, which favors rapid nucleation over slow, ordered crystal growth.[14][16]

  • Solutions:

    • Increase Solvent Volume: Re-heat the flask to dissolve the powder. Add a small, measured amount of additional hot diethyl ether (e.g., 1-2 mL per 100 mg of solid) to slightly decrease the concentration.[11]

    • Ensure Slow Cooling: As mentioned previously, insulating the flask is key. An ideal crystallization should show initial crystal formation after about 5 minutes of cooling, with continued growth over 20-30 minutes.[11]

Frequently Asked Questions (FAQs)

Q1: Why is diethyl ether used for this recrystallization? A1: A suitable recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] The successful use of diethyl ether in a published procedure indicates it meets these criteria for this compound.[1] Its low boiling point (34.6 °C) also makes it easy to remove from the final product.

Q2: What are the primary safety concerns with diethyl ether? A2: Diethyl ether is extremely flammable and has a low autoignition temperature.[8] It must be handled in a fume hood away from any ignition sources. It is also a mild anesthetic and can cause dizziness upon inhalation.[8] Furthermore, aged ether can form explosive peroxides; always use a fresh, unopened container or test for peroxides before use.

Q3: How does the molecular structure of the compound influence crystallization? A3: The molecule contains both polar (ester, amine) and non-polar (bromophenyl) groups. The relatively planar structure, stabilized by an intramolecular hydrogen bond, facilitates packing into a crystal lattice.[1] Solvents like diethyl ether offer a good balance of polarity to dissolve this molecule when hot but release it upon cooling.

Q4: What is the mechanism of crystal formation? A4: Crystallization occurs in two main stages: nucleation and crystal growth.[17][18] Nucleation is the initial formation of tiny, stable crystalline aggregates (nuclei) from a supersaturated solution.[15][19] Crystal growth is the subsequent, orderly addition of molecules from the solution onto the surface of these existing nuclei.[17][18] The goal of a good recrystallization is to favor the growth phase over the nucleation phase to obtain large, pure crystals.

References

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  • (n.d.). Diethyl 2-[(4-bromoanilino)methylidene]malonate. National Institutes of Health (NIH).
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  • (n.d.). Working with Hazardous Chemicals. Organic Syntheses.
  • (n.d.). Diethyl malonate 105-53-3 wiki. Guidechem.
  • (2014, March 21). How to recrystallize a product from ethanol/diethyl?. ResearchGate.
  • (n.d.). Diethyl malonate. ChemBK.
  • (n.d.). Chemical Name : Diethyl 2-(((4-Bromophenyl)amino)methylene)malonate. Pharmaffiliates.
  • (2023, August 23). Mechanism of Crystallization | Nucleation | Crystal Growth | What is Crystallization| @KnowChem. YouTube.
  • (n.d.). 101937-44-4|Diethyl 2-(((4-bromophenyl)amino)methylene)malonate. BLDpharm.
  • (n.d.). DIETHYL MALONATE.

Sources

Technical Support Center: Column Chromatography Purification of Diethyl Malonate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of diethyl malonate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of column chromatography for this important class of compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your separations.

Introduction: The Challenge of Purity

The alkylation of diethyl malonate is a cornerstone of synthetic organic chemistry, enabling the formation of a vast array of substituted malonic esters. These derivatives are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. However, these reactions rarely yield a single, pure product. Mixtures often contain unreacted starting materials, mono- and di-alkylated products, and other byproducts.[1][2] Column chromatography is the quintessential technique for isolating the desired derivative in high purity.[3][4] This guide provides direct answers to common challenges encountered during this critical purification step.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues you might face during an experiment, providing immediate, actionable solutions based on chemical principles.

Q1: My spots are not separating on the TLC plate (ΔRf is too small). How can I improve the separation before running my column?

  • Probable Cause: The chosen solvent system has insufficient selectivity for the compounds in your mixture. Diethyl malonate and its mono-alkylated derivative can have very similar polarities, making separation challenging.[5]

  • Solution & Scientific Rationale:

    • Systematically Vary Polarity: The most common eluent for malonate derivatives is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or diethyl ether).[4][6] Prepare several TLC chambers with varying ratios (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc) to find a system where the desired product has a Retention Factor (Rf) of approximately 0.25-0.35.[7] This Rf range provides the optimal balance for good separation on a column.[8]

    • Change Solvent Selectivity: If varying the ratio of one solvent system is ineffective, change one of the solvents. Different solvents interact with your compounds and the silica in unique ways. For instance, substituting ethyl acetate with dichloromethane or adding a small percentage of toluene (for aromatic derivatives) can alter the selectivity and improve separation.[5][6]

    • Consider a "Less Polar" Polar Solvent: Diethyl ether is less polar than ethyl acetate. A hexanes/diethyl ether system can sometimes provide better resolution for compounds that are very close in polarity.

Q2: My product seems to be decomposing or "streaking" on the column. What's happening and how can I fix it?

  • Probable Cause: Your diethyl malonate derivative may be sensitive to the acidic nature of standard silica gel.[9][10] The silanol groups (Si-OH) on the silica surface are weakly acidic and can catalyze decomposition or hydrolysis, especially for sensitive functional groups. Streaking or tailing often indicates an undesirable strong interaction or on-column reaction.[11]

  • Solution & Scientific Rationale:

    • Deactivate the Silica Gel: The simplest solution is to add a small amount of a volatile base, like triethylamine (TEA), to your eluent (typically 0.1-1% by volume).[12][13] The TEA will preferentially interact with the acidic silanol sites, effectively neutralizing the stationary phase and preventing product degradation.

    • Switch to a Different Stationary Phase: If deactivation is insufficient, consider using a different adsorbent.[10]

      • Neutral Alumina (Al₂O₃): Alumina is a good alternative to silica and is available in acidic, neutral, and basic forms.[9][14] For most esters, neutral alumina is an excellent choice as it lacks the acidic sites of silica.[14][15]

      • Bonded Phases: For very sensitive compounds, less reactive bonded phases like diol or cyano-functionalized silica can be used with normal-phase solvents.[13]

    • Run the Column Quickly: Minimize the time your compound spends on the column. Using flash chromatography with positive pressure can significantly reduce the purification time and, therefore, the potential for decomposition.[16]

Q3: My product is taking a very long time to elute, and the fractions are very dilute (broad peaks). How can I improve this?

  • Probable Cause: The eluent is too nonpolar for your target compound, causing it to have a very low Rf value and move too slowly.[11] This leads to excessive band broadening, where the compound band spreads out as it travels down the column, resulting in dilute fractions.[17]

  • Solution & Scientific Rationale:

    • Increase Eluent Polarity (Isocratic): Based on your TLC analysis, choose a solvent system that gives your product an Rf value closer to 0.3.[7] This will ensure it moves at a reasonable pace.

    • Use a Gradient Elution: Start with the less polar solvent system that elutes the nonpolar impurities first. Then, gradually increase the percentage of the polar solvent over time.[17][18] For example, start with 5% EtOAc in Hexanes and slowly increase to 15% EtOAc. This technique sharpens the elution bands of more retained compounds, reduces total solvent usage, and speeds up the purification process significantly.[17][19]

Q4: I ran the column, but all my fractions are mixed. The TLC showed good separation!

  • Probable Cause: This frustrating issue often stems from improper column packing or sample loading.

    • Poor Packing: Air bubbles, cracks, or channels in the silica bed create pathways where the solvent and sample can travel unevenly, completely ruining the separation.[9][20]

    • Column Overloading: Loading too much crude material onto the column is a common mistake. A general rule is to use a mass ratio of silica gel to crude sample of at least 30:1 to 50:1 for moderately difficult separations.[4][9]

    • Inappropriate Sample Loading: Dissolving the sample in a large volume of solvent or a solvent that is much more polar than the eluent will cause the initial band to be very broad, leading to poor separation from the start.[10][16]

  • Solution & Scientific Rationale:

    • Master Column Packing: Use a "slurry packing" method. Mix the silica gel with the initial, nonpolar eluent to form a uniform slurry. Pour this into the column and use gentle tapping or air pressure to create a homogenous, compact bed.[9]

    • Respect the Column's Capacity: Refer to the table below for guidelines on column size and sample load.

    • Proper Sample Loading: Dissolve your crude mixture in the minimum amount of the eluent. If solubility is an issue, use a slightly more polar solvent, but keep the volume to an absolute minimum.[16] For samples with poor solubility, "dry loading" is the superior method: dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent completely, and carefully add the resulting free-flowing powder to the top of the packed column.[10][16]

Frequently Asked Questions (FAQs)

This section covers broader concepts and planning strategies for your purification.

Q1: What is a good starting point for a solvent system when purifying diethyl malonate derivatives?

A mixture of hexanes (or petroleum ether) and ethyl acetate is the most common and effective starting point.[4][6] The polarity of alkylated diethyl malonate derivatives decreases with each alkyl group added. Use the table below as a starting guide for your initial TLC screening.

Compound TypePolarityRecommended Starting Eluent (Hexanes:EtOAc)Typical Rf Range
Diethyl Malonate (Starting Material)High70:300.4 - 0.5
Mono-alkylated DerivativeMedium85:150.3 - 0.4
Di-alkylated DerivativeLow95:50.2 - 0.3

Q2: Should I use an isocratic or a gradient elution?

  • Isocratic Elution: This method uses a single, constant solvent composition throughout the entire run.[21] It is best for simple separations where the Rf values of the components are significantly different (ΔRf > 0.2). The primary advantage is its simplicity and reproducibility.[19][22]

  • Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the separation.[17] It is superior for complex mixtures containing compounds with a wide range of polarities.[19] A gradient will sharpen peaks, reduce analysis time, and often provide a better overall separation.[17][18] For a typical malonate alkylation reaction mixture, a shallow gradient is often the most efficient approach.

Q3: How do I properly pack a column and load my sample?

Proper technique is critical for a successful separation. The workflow diagram below illustrates the key steps for setting up your column.

G cluster_prep Column Preparation cluster_load Sample Loading cluster_run Elution & Collection p1 1. Clamp Column Vertically p2 2. Add Cotton/Glass Wool Plug p1->p2 p3 3. Add Layer of Sand (0.5 cm) p2->p3 p4 4. Prepare Silica Slurry in Eluent p3->p4 p5 5. Pour Slurry & Pack Bed p4->p5 p6 6. Add Top Layer of Sand p5->p6 p7 7. Drain Solvent to Sand Level p6->p7 l1 8. Dissolve Sample in MINIMUM Solvent p7->l1 Ready for Loading l2 9. Pipette Sample onto Sand l3 10. Drain Sample into Sand r1 11. Carefully Add Eluent l3->r1 Ready for Elution r2 12. Apply Pressure (Flash) r1->r2 r3 13. Collect Fractions r2->r3 r4 14. Monitor Fractions by TLC r3->r4 G Start Problem Encountered NoSep Poor Separation (Spots Overlap) Start->NoSep NoMove Compound Not Moving (Rf ≈ 0) Start->NoMove TooFast Compound in Solvent Front (Rf ≈ 1) Start->TooFast Streak Streaking / Tailing Start->Streak Cause_Solvent Cause: Incorrect Solvent Polarity NoSep->Cause_Solvent Cause_Overload Cause: Column Overloaded / Poor Packing NoSep->Cause_Overload NoMove->Cause_Solvent TooFast->Cause_Solvent Streak->Cause_Overload Cause_Decomp Cause: Compound Decomposition on Silica Streak->Cause_Decomp Sol_Polarity Solution: Adjust Solvent Ratio or Change Solvents Cause_Solvent->Sol_Polarity Sol_LessPolar Solution: Decrease Solvent Polarity Cause_Solvent->Sol_LessPolar Sol_MorePolar Solution: Increase Solvent Polarity Cause_Solvent->Sol_MorePolar Sol_Repack Solution: Repack Column & Reduce Sample Load Cause_Overload->Sol_Repack Sol_Deactivate Solution: Add TEA to Eluent or Use Alumina Cause_Decomp->Sol_Deactivate

Sources

Optimizing reaction conditions for diethyl 2-((4-bromophenylamino)methylene)malonate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diethyl 2-((4-bromophenylamino)methylene)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this important chemical transformation. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yield and purity, and confidently address any challenges that may arise during your experiments.

Introduction to the Synthesis

The synthesis of this compound is a crucial first step in the renowned Gould-Jacobs reaction, a cornerstone in the synthesis of quinoline derivatives, many of which are of significant interest in medicinal chemistry.[1] The reaction involves the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate (DEEM), a vinylic substitution reaction that forms the key enamine intermediate. While seemingly straightforward, this reaction is not without its nuances. This guide will delve into the critical parameters that govern the success of this synthesis.

Reaction Mechanism and Key Intermediates

The reaction proceeds via a nucleophilic attack of the amino group of 4-bromoaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to yield the desired product.[2] Understanding this mechanism is fundamental to troubleshooting, as it highlights the importance of the nucleophilicity of the aniline and the electrophilicity of the malonate derivative.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-Bromoaniline 4-Bromoaniline Intermediate Tetrahedral Intermediate 4-Bromoaniline->Intermediate Nucleophilic Attack DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Product Diethyl 2-((4-bromophenylamino) methylene)malonate Intermediate->Product Elimination of Ethanol Ethanol Ethanol (byproduct) Intermediate->Ethanol

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction is very slow or appears to have stalled. What are the potential causes and how can I resolve this?

A1: A sluggish or stalled reaction is a frequent challenge. Here are the likely culprits and their solutions:

  • Insufficient Temperature: This is the most common reason for a slow reaction. The reaction typically requires heating to proceed at a reasonable rate.

    • Solution: Ensure your reaction temperature is adequate. A common starting point is heating the neat mixture of reactants at around 130°C (403 K) for 2-4 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is still slow, consider a higher temperature, but be mindful of potential decomposition (see Q2).

  • Poor Quality Reactants: The purity of your starting materials is critical.

    • 4-Bromoaniline: Impurities can reduce its nucleophilicity. Ensure it is of high purity and, if necessary, recrystallize it before use.

    • Diethyl Ethoxymethylenemalonate (DEEM): DEEM can degrade over time. Use freshly opened or distilled DEEM for best results. A common impurity is diethyl diethoxymethylene malonate, which can be difficult to separate.[4]

  • Electron-Withdrawing Effect of the Bromo Group: The bromine atom on the aniline ring is an electron-withdrawing group, which reduces the nucleophilicity of the amino group compared to unsubstituted aniline.[2][5] This inherent property of the substrate means the reaction may require more forcing conditions than the synthesis of the unsubstituted analogue.

    • Solution: Be patient and allow for longer reaction times or slightly higher temperatures than you might use for aniline.

Q2: I'm observing a dark-colored reaction mixture and getting a low yield of a discolored product. What's happening?

A2: Darkening of the reaction mixture, often accompanied by a reduced yield, is indicative of product or reactant decomposition.

  • Excessive Heat: While heat is necessary, excessive temperatures or prolonged heating can lead to the decomposition of the starting materials and the product.

    • Solution: Carefully control the reaction temperature. Use a temperature-controlled heating mantle or oil bath. Optimize the reaction time by monitoring with TLC to avoid unnecessary heating after the reaction has reached completion.

  • Alternative Synthesis Conditions: Consider alternative, milder reaction conditions.

    • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and often leads to cleaner products and higher yields.[6]

    • Room Temperature Synthesis with a Base: For the synthesis of a similar compound, diethyl 2-((4-nitroanilino)methylene)malonate, a rapid reaction at room temperature was achieved using alcoholic KOH.[7] This approach could potentially be adapted for 4-bromoaniline.

Q3: I'm having difficulty purifying my product. What are the best methods?

A3: Effective purification is key to obtaining a high-quality final product.

  • Recrystallization: This is a commonly reported and effective method for purifying this compound.

    • Recommended Solvent: Diethyl ether is a good choice for recrystallization.[3] The crude product can be dissolved in a minimal amount of hot diethyl ether and allowed to cool slowly to form crystals.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is an excellent alternative.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A mixture of n-hexane and ethyl acetate is a good starting point for the eluent system. A common ratio to begin with is 7:3 (n-hexane:ethyl acetate).[8] You may need to adjust this ratio based on the polarity of the impurities observed by TLC.

Q4: My NMR spectrum shows unexpected peaks. What are the likely impurities?

A4: Identifying impurities is crucial for optimizing your reaction and purification.

  • Unreacted Starting Materials: The most common impurities are unreacted 4-bromoaniline and diethyl ethoxymethylenemalonate. Their characteristic peaks can be compared to the spectra of the pure starting materials.

  • Byproducts from Side Reactions: While the reaction is generally clean, side reactions can occur, especially under harsh conditions.

    • Hydrolysis of Esters: If water is present in the reaction mixture, hydrolysis of the diethyl ester groups can occur, leading to the corresponding carboxylic acids.

    • Further Reaction of the Product: In the context of the full Gould-Jacobs reaction, the product can undergo cyclization at high temperatures to form a quinoline derivative. While less likely if the reaction is stopped at the enamine stage, it's a possibility if the temperature is too high.

Frequently Asked Questions (FAQs)

Q: What are the optimal molar ratios of the reactants?

A: Typically, a 1:1 to 1:1.2 molar ratio of 4-bromoaniline to diethyl ethoxymethylenemalonate is used.[3] A slight excess of the more volatile DEEM can be used to ensure the complete consumption of the aniline.

Q: Is a solvent necessary for this reaction?

A: The reaction is often performed neat (without a solvent) by simply heating the two liquid reactants together.[3] However, in some cases, a high-boiling inert solvent can be used, especially if precise temperature control is required.

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase, such as a 7:3 mixture of n-hexane and ethyl acetate, and visualize the spots under UV light.[8] The product is a UV-active compound. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progress.

Q: What are the expected spectroscopic data for the pure product?

A: While specific spectral data can vary slightly depending on the solvent and instrument, you can expect the following characteristic signals:

  • ¹H NMR: Signals for the ethyl groups (a quartet and a triplet), aromatic protons of the 4-bromophenyl group (two doublets), a singlet for the vinylic proton, and a broad singlet for the N-H proton.

  • ¹³C NMR: Resonances for the carbonyl carbons of the ester groups, carbons of the ethyl groups, carbons of the aromatic ring, and the carbons of the enamine double bond.

  • IR Spectroscopy: Characteristic absorption bands for the N-H bond, C=O bonds of the esters, and C=C bond of the enamine.

Q: Is the product stable?

A: this compound is generally a stable crystalline solid at room temperature. However, like many organic compounds, it should be stored in a cool, dry place, protected from light, to prevent degradation over time.

Optimized Reaction Conditions

The following table summarizes recommended starting conditions for the synthesis of this compound. Optimization may be required based on your specific laboratory setup and reactant quality.

ParameterConventional HeatingMicrowave-Assisted
Reactant Ratio 1:1 to 1:1.2 (4-bromoaniline:DEEM)1:1 (4-bromoaniline:DEEM)
Solvent Neat (no solvent)Neat or in a high-boiling solvent
Temperature 130°C (403 K)150-200°C
Reaction Time 2-4 hours5-30 minutes
Work-up Cooling and direct purificationCooling and direct purification
Purification Recrystallization (diethyl ether) or Column Chromatography (Silica gel, n-hexane:ethyl acetate)Recrystallization (diethyl ether) or Column Chromatography (Silica gel, n-hexane:ethyl acetate)

Experimental Protocol: Conventional Synthesis

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture in an oil bath at 130°C for 2-4 hours.

  • Monitor the reaction progress by TLC (eluent: 7:3 n-hexane:ethyl acetate).

  • Once the reaction is complete (disappearance of starting materials), cool the reaction mixture to room temperature.

  • The crude product, which may solidify upon cooling, can be purified by recrystallization from diethyl ether or by column chromatography on silica gel.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4-bromoaniline and DEEM in a flask B Heat at 130°C for 2-4 hours A->B C Monitor by TLC B->C D Cool to room temperature C->D Reaction Complete E Purify by recrystallization or column chromatography D->E

Caption: A generalized workflow for the synthesis of this compound.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
  • How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂? (2024).
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024).
  • Coy-Barrera, E. D.; et al. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank2023, 2023(2), M1623.
  • Gould-Jacobs Reaction. Organic Syntheses.
  • Elderfield, R. C. Heterocyclic Compounds, Vol. 4; Wiley: New York, 1952; p 38.
  • Reitsema, R. H. The Chemistry of the Gould-Jacobs Reaction. Chem. Rev.1948, 43 (1), 43-68.
  • Ceylan, M.; et al. Microwave-assisted Gould-Jacobs reactions for the synthesis of 4-quinolones. Tetrahedron Lett.2007, 48(32), 5649-5652.
  • Lager, E.; et al. Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallogr. Sect. E Struct. Rep. Online2011, 67(Pt 1), o143.
  • Price, C. C.; Roberts, R. M. 4,7-Dichloroquinoline. Org. Synth.1946, 26, 22.
  • Markees, D. G.; Schwab, L. S. The Gould and Jacobs Reaction. The Scope of the Reaction with Anilines. Helv. Chim. Acta1972, 55(4), 1319-1326.
  • Dave, C. G.; Shah, R. D. A facile synthesis of novel 4-oxo-4H-pyrido[1,2-a]pyrimidines and 1,8-naphthyridines. Heterocycles1999, 51(8), 1819-1826.
  • Barker, J. M.; et al. A simple synthesis of 4-hydroxy-2-quinolones. J. Chem. Res. (S)1980, 4.
  • Pipaud, A.; et al. A convenient synthesis of 4-hydroxy-3-substituted-2-quinolones. Synth. Commun.1997, 27(10), 1727-1736.
  • Albrecht, R.; Hoyer, G. A. Synthese von 4-Hydroxy-2-chinolonen. Arch. Pharm. (Weinheim)1972, 305(5), 3118-3122.
  • WO2012054616A2 - Synthesis of methylene malonates substantially free of impurities - Google P
  • Diethyl ethoxymethylenemalon
  • Diethyl 2-((4-bromophenylamino)methylene)
  • Diethyl 2-((phenylamino)methylene)
  • Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • ethyl ethoxymethylenemalon

Sources

Technical Support Center: Synthesis of Di-ethyl 2-((4-bromophenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diethyl 2-((4-bromophenylamino)methylene)malonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find troubleshooting advice and frequently asked questions to help you optimize your reaction and improve your yield.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds, including quinoline-based pharmacophores. Its efficient synthesis is crucial for the timely progression of drug discovery projects. The most common synthetic route involves the condensation reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEM). While seemingly straightforward, this reaction can present several challenges that may lead to suboptimal yields and purity. This guide provides in-depth, experience-based solutions to common problems encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: Low or No Product Yield

You've followed the standard protocol, but your final isolated yield is significantly lower than expected, or you've failed to isolate any product at all.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Causality: The condensation of 4-bromoaniline with DEEM is a reversible reaction. Insufficient reaction time or temperature can lead to a low conversion of starting materials.

    • Solution:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting materials are no longer visible on the TLC plate.

      • Increase Reaction Temperature: A literature procedure describes heating a mixture of 4-bromoaniline and diethyl ethoxymethylenemalonate at 130°C (403 K) for 2 hours.[1] If you are using a lower temperature, consider gradually increasing it. However, be cautious of temperatures exceeding 150°C, as this can lead to decomposition of the starting materials and product.

      • Solvent-Free Conditions: This reaction is often performed neat (without a solvent).[1] Solvents can sometimes hinder the reaction by diluting the reactants. If you are using a solvent, consider running the reaction neat.

  • Sub-optimal Reagent Quality: The purity of your starting materials can significantly impact the reaction outcome.

    • Causality: Impurities in 4-bromoaniline or DEEM can interfere with the reaction. DEEM is particularly susceptible to hydrolysis if exposed to moisture.

    • Solution:

      • Verify Reagent Purity: Use freshly opened or properly stored reagents. The purity of commercial DEEM should be ≥99.0%.[2]

      • Purify Starting Materials: If you suspect impurities, consider purifying your 4-bromoaniline by recrystallization and distilling your DEEM under reduced pressure.

  • Inefficient Removal of Ethanol: The reaction produces ethanol as a byproduct.

    • Causality: According to Le Chatelier's principle, the accumulation of ethanol can shift the equilibrium back towards the reactants, thus lowering the yield.

    • Solution:

      • Reaction Setup: Ensure your reaction setup allows for the efficient removal of ethanol as it is formed. A simple distillation setup can be effective.

      • Vacuum: Applying a low vacuum can help to remove volatile byproducts like ethanol.[1]

Issue 2: Formation of Side Products

You've obtained your product, but it is contaminated with significant amounts of side products, complicating purification.

Potential Causes & Solutions:

  • Decomposition at High Temperatures:

    • Causality: As mentioned, excessive heat can lead to the decomposition of both the starting materials and the desired enamine product.

    • Solution:

      • Optimize Temperature: Carefully control the reaction temperature. A temperature of 130°C is a good starting point.[1] Use an oil bath and a thermocouple for accurate temperature monitoring.

  • Reaction with Impurities:

    • Causality: Impurities in the starting materials can lead to the formation of undesired byproducts.

    • Solution:

      • Use High-Purity Reagents: As emphasized before, ensure the purity of your 4-bromoaniline and DEEM.

Issue 3: Difficulty with Product Purification

You have a crude product, but you are struggling to obtain a pure, crystalline solid.

Potential Causes & Solutions:

  • Improper Recrystallization Solvent:

    • Causality: The choice of solvent for recrystallization is critical for obtaining pure crystals. The ideal solvent should dissolve the compound at high temperatures but not at low temperatures, while impurities should remain soluble at all temperatures.

    • Solution:

      • Solvent Screening: A reported and effective solvent for recrystallizing this compound is diethyl ether.[1] If this is not effective, consider other solvents or solvent mixtures. Good candidates include ethanol, methanol, or mixtures of hexane and ethyl acetate.

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

  • Oily Product:

    • Causality: The presence of residual starting materials or low-boiling impurities can cause the product to oil out instead of crystallizing.

    • Solution:

      • Evaporation of Low-Boiling Components: Before recrystallization, ensure that all low-boiling components, such as residual ethanol and unreacted DEEM, are removed under low pressure. A cold trap is recommended for this step.[1]

      • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography using silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can be an effective purification method.[3]

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

A1: The reaction proceeds through a nucleophilic vinyl substitution mechanism. The amino group of 4-bromoaniline acts as a nucleophile and attacks the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form the stable enamine product.

Q2: Can I use a catalyst for this reaction?

A2: While this reaction is often performed without a catalyst, some enamine syntheses can be accelerated by the use of acid or base catalysts.[4] However, for this specific transformation, heating is generally sufficient to drive the reaction to completion. The use of catalysts may introduce complications, such as side reactions or difficulties in purification.

Q3: What are the key analytical techniques to monitor the reaction and characterize the product?

A3:

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction. Use a suitable mobile phase (e.g., 7:3 n-hexane/ethyl acetate) to separate the starting materials from the product.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the synthesized compound.[5]

  • Melting Point: The melting point of the purified product is a good indicator of its purity. The reported melting point is 100-101 °C.[6]

Q4: Are there any alternative synthetic routes?

A4: While the condensation of an aniline with DEEM is the most common method, alternative approaches to synthesizing similar enamines exist. These might involve the reaction of an amine with a β-keto ester or a malonic ester derivative under different conditions. However, for this specific target molecule, the reaction between 4-bromoaniline and DEEM remains the most direct and widely reported method.

Experimental Protocol: Optimized Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices to maximize yield and purity.

Materials:

  • 4-Bromoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diethyl ether (for recrystallization)

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Vacuum pump and cold trap

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 equivalent).

  • Heating: Heat the reaction mixture to 130°C with constant stirring. The reaction is typically performed neat.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of n-hexane and ethyl acetate as the eluent). The reaction is generally complete within 2 hours, as indicated by the disappearance of the starting materials.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Removal of Volatiles: Evaporate the low-boiling components (primarily ethanol) under reduced pressure using a rotary evaporator. A cold trap is recommended to capture the volatiles.[1]

  • Purification:

    • Recrystallization: Dissolve the crude product in a minimal amount of hot diethyl ether.[1]

    • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Isolation: Collect the white, crystalline solid by vacuum filtration.

    • Drying: Dry the purified product under vacuum.

  • Characterization: Confirm the identity and purity of the product using NMR, MS, and melting point analysis. A typical yield for this procedure is around 73%.[1]

Quantitative Data Summary

ParameterRecommended ValueReference
Reaction Temperature 130 °C (403 K)[1]
Reaction Time 2 hours (monitor by TLC)[1]
Molar Ratio (4-bromoaniline:DEEM) 1:1[1]
Recrystallization Solvent Diethyl ether[1]
Expected Yield ~73%[1]

Reaction Workflow Diagram

Reaction_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Bromoaniline 4-Bromoaniline Reaction_Vessel Heat to 130°C (Neat) 4-Bromoaniline->Reaction_Vessel DEEM Diethyl Ethoxymethylenemalonate DEEM->Reaction_Vessel Cooling Cool to RT Reaction_Vessel->Cooling Ethanol byproduct removed Evaporation Remove Volatiles (Vacuum) Cooling->Evaporation Recrystallization Recrystallize from Diethyl Ether Evaporation->Recrystallization Final_Product Diethyl 2-((4-bromophenylamino) methylene)malonate Recrystallization->Final_Product

Caption: Reaction workflow for the synthesis of this compound.

References

  • Lager, E., et al. (2006). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3119. [Link]

  • Organic Syntheses Procedure. Diethyl methylenemalonate. [Link]

  • Wang, Y., et al. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances, 8(73), 41967-41971. [Link]

  • Optimization of reaction conditions of enamine synthesis. ResearchGate. [Link]

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2005). The Mannich Reaction of Malonates with Simple Imines Catalyzed by Bifunctional Cinchona Alkaloids: Enantioselective Synthesis of β-Amino Acids. Journal of the American Chemical Society, 127(1), 119-125. [Link]

  • This compound. PubChem. [Link]

  • Organic Syntheses Procedure. Ethyl ethoxymethylenemalonate. [Link]

  • Enamine Acylation Enabled Desymmetrization of Malonic Esters. ResearchGate. [Link]

  • Enamine Acylation Enabled Desymmetrization of Malonic Esters. PubMed. [Link]

  • Coy-Barrera, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank, 2023(2), M1623. [Link]

  • Malonic Ester Synthetic Strategies. Organic Chemistry Tutor. [Link]

  • Exploring Diethyl Ethoxymethylenemalonate: Properties and Applications. Okchem. [Link]

  • The Chemistry Behind Diethyl Malonate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Malonic ester synthesis. Wikipedia. [Link]

  • Preparation method of ethoxy diethyl methylene malonate.
  • (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. ResearchGate. [Link]

  • This compound. Thoreauchem. [Link]

  • This compound. MySkinRecipes. [Link]

  • Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. [Link]

  • General Procedures. The Royal Society of Chemistry. [Link]

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Common side reactions in the synthesis of substituted malonates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of substituted malonates. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize the malonic ester synthesis for creating carbon-carbon bonds. Here, we move beyond basic theory to address the practical challenges and side reactions that can compromise yield, purity, and experimental outcomes. This guide is structured as a series of troubleshooting questions and FAQs to directly address issues encountered at the bench.

Troubleshooting Guide: Diagnosing and Solving Common Side Reactions

This section addresses specific experimental failures. Each answer explains the underlying chemical principles and provides actionable protocols to mitigate the issue.

Q1: My reaction is producing a mixture of mono- and di-alkylated products, significantly lowering the yield of my desired mono-substituted malonate. How can I improve selectivity?

This is the most common challenge in malonic ester synthesis. The mono-alkylated product still possesses one acidic α-hydrogen, making it susceptible to a second deprotonation and subsequent alkylation.[1][2] Controlling this equilibrium is key to achieving high selectivity.

Root Cause Analysis:

  • Stoichiometry and Deprotonation: Using more than one equivalent of base or alkyl halide will inherently favor dialkylation. Even with a 1:1 stoichiometry, if the initial deprotonation is not complete or if local concentrations of the alkylating agent are too high, a mixture can result.[3]

  • Reactivity: The mono-alkylated enolate may be of comparable or even higher reactivity than the initial malonate enolate, leading to competitive alkylation.

Solutions & Protocols:

  • Strict Stoichiometric Control: For mono-alkylation, use a slight excess of the malonic ester relative to the base and alkylating agent (e.g., 1.1-1.2 equivalents of ester to 1.0 equivalent of base and 1.0 equivalent of halide). This ensures the alkylating agent is consumed before significant dialkylation can occur.[3]

  • Reverse Addition: Instead of adding the alkyl halide to the flask containing the malonate enolate, try a "reverse addition." Slowly add the pre-formed enolate solution to a solution of the alkyl halide. This maintains a low concentration of the nucleophile and minimizes its chance to react twice.[3]

  • Two-Step Sequential Alkylation (for Di-substitution): If your goal is a di-substituted product with two different alkyl groups (R and R'), the most reliable method is a sequential, two-step process. First, perform the mono-alkylation and purify the intermediate. Then, subject the purified mono-substituted malonate to a second deprotonation and alkylation with the second alkyl halide.[4][5]

Workflow: Controlling Mono- vs. Di-alkylation

G cluster_0 Reaction Setup cluster_1 Alkylation Strategy cluster_2 Pathways & Products Start Start: Diethyl Malonate + Base Enolate Form Enolate Start->Enolate AlkylHalide Add Alkyl Halide (R-X) Enolate->AlkylHalide Decision Desired Product? AlkylHalide->Decision Mono Mono-alkylated Product (R-CH(COOEt)2) Decision->Mono Mono-alkylation SecondAlkylation Repeat Deprotonation & Add R'-X Decision->SecondAlkylation Di-alkylation Purify Isolate & Purify Mono->Purify Di Di-alkylated Product (R-R'-C(COOEt)2) SecondAlkylation->Di

Caption: Logic for selective mono- or di-alkylation.

Q2: My yield is low, and I'm isolating a high-molecular-weight, viscous byproduct. What is it and how do I prevent its formation?

This strongly suggests a Claisen self-condensation reaction.[5] In this side reaction, the malonate enolate acts as a nucleophile and attacks the carbonyl carbon of an unreacted (non-deprotonated) malonate ester molecule.

Causality:

This side reaction becomes significant when a substantial concentration of the neutral malonic ester coexists with its enolate.[6] This happens if:

  • The base is too weak: The base must be strong enough to completely deprotonate the malonic ester. The pKa of the base's conjugate acid should be significantly higher than that of the malonate (pKa ≈ 13).[3][7]

  • Insufficient base is used: Using less than a full equivalent of base will leave unreacted starting material, which is prime electrophilic fodder for the enolate.[6]

Preventative Measures:

  • Base Selection: Use a base that guarantees near-quantitative deprotonation. While sodium ethoxide (NaOEt) in ethanol is classic, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like THF or DMF are more effective at preventing this side reaction.[4][5]

  • Ensure Anhydrous Conditions: Moisture will quench the base, reducing the effective stoichiometry and leaving unreacted starting material. Always use flame-dried glassware and anhydrous solvents.[3]

  • Temperature Control: Form the enolate at a low temperature (e.g., 0 °C) to prevent premature side reactions before adding the alkylating agent.[8]

Mechanism: Main Reaction vs. Claisen Side Reaction

G cluster_main Desired Pathway: SN2 Alkylation cluster_side Side Reaction: Claisen Condensation enolate_m Malonate Enolate (Nucleophile) rx Alkyl Halide (Electrophile) enolate_m->rx Attacks R-X product_m Alkylated Malonate (Desired Product) rx->product_m enolate_s Malonate Enolate (Nucleophile) ester_s Neutral Malonate Ester (Electrophile) enolate_s->ester_s Attacks C=O product_s Claisen Product (High MW Byproduct) ester_s->product_s

Caption: Competing pathways for the malonate enolate.

Q3: My alkylation with a secondary alkyl halide (e.g., 2-bromopropane) is giving very low yield, and I'm detecting alkene byproducts. Why is this happening?

The alkylation of a malonate enolate proceeds via an SN2 mechanism.[2][9] This mechanism is highly sensitive to steric hindrance at the electrophilic carbon.

Root Cause Analysis:

  • SN2 vs. E2 Competition: Malonate enolates are not only good nucleophiles but also effective bases. When reacting with sterically hindered alkyl halides (secondary and especially tertiary), the enolate is more likely to act as a base and abstract a proton from the alkyl halide, leading to an E2 elimination reaction. This produces an alkene and regenerates the starting malonate, drastically reducing the yield of the desired C-C bond formation.[2]

  • Unsuitable Electrophiles: Tertiary alkyl halides are completely unsuitable for this reaction and will yield almost exclusively elimination products. Secondary halides react poorly and often give mixtures.[2][9]

Solutions:

  • Choose Appropriate Electrophiles: The best electrophiles for malonic ester synthesis are primary alkyl halides, methyl halides, allylic halides, and benzylic halides.[9]

  • Alternative Synthetic Routes: If you need to introduce a secondary or tertiary alkyl group, the malonic ester synthesis is not the appropriate method. Consider alternative routes such as using an organocuprate reagent.

Q4: I've isolated a product, but its spectral data (NMR, IR) is inconsistent with C-alkylation. I suspect O-alkylation. When does this occur and how is it controlled?

While C-alkylation is thermodynamically favored and usually the major pathway, O-alkylation can occur under specific conditions. The enolate is an ambident nucleophile, meaning it has two reactive sites: the α-carbon and the carbonyl oxygen.[10][11]

Factors Influencing C- vs. O-Alkylation:

FactorFavors C-Alkylation (Soft Nucleophile)Favors O-Alkylation (Hard Nucleophile)Rationale
Electrophile "Soft" electrophiles (e.g., R-I, R-Br)"Hard" electrophiles (e.g., R-OTs, R-Cl, silyl halides)Follows Hard-Soft Acid-Base (HSAB) theory. The carbon center is a soft nucleophile, while the oxygen is a hard nucleophile.[10]
Solvent Aprotic solvents (THF, DMF)Protic solvents (Ethanol, Water)Protic solvents can solvate the oxygen atom, making it less available for reaction.
Counter-ion Covalent character (e.g., Li⁺)Ionic character (e.g., K⁺, Cs⁺)Tightly associated cations can block the oxygen atom, favoring C-alkylation.[11]

To favor the desired C-alkylation:

  • Use alkyl bromides or iodides as your alkylating agent.

  • Employ aprotic solvents like THF or DMF.[4]

  • Use bases that result in lithium or sodium counter-ions.

Frequently Asked Questions (FAQs)

Q: What is transesterification and how do I prevent it? A: Transesterification is a side reaction where the alkoxy group of your base exchanges with the ester group of your malonate. For example, using sodium methoxide (NaOMe) with diethyl malonate can produce a mixture of diethyl, ethyl methyl, and dimethyl malonates. To prevent this, always match the alkoxide base to the ester's alcohol component (e.g., use sodium ethoxide with diethyl malonate, sodium methoxide with dimethyl malonate).[1][12]

Q: Why is the decarboxylation step necessary and how does it work? A: The malonic ester synthesis is ultimately used to create substituted acetic acids.[1] After alkylation, the two ester groups are hydrolyzed (typically with acid and heat) to form a substituted malonic acid. This molecule is a β-dicarboxylic acid, which is thermally unstable. Upon heating, it readily loses CO₂ through a cyclic, six-membered transition state to yield the final carboxylic acid product.[13][14] This decarboxylation is a key feature of the synthesis.

Q: Can I use potassium carbonate as a base? A: Yes, under certain conditions. While weaker than alkoxides, potassium carbonate (K₂CO₃) can be an effective base, especially in polar aprotic solvents like DMF or acetone, or under phase-transfer catalysis (PTC) conditions.[7][15] PTC can enhance the basicity of carbonate in the organic phase, providing a milder alternative to strong alkoxides, which can be beneficial for sensitive substrates.[7]

Validated Experimental Protocols
Protocol 1: Selective Mono-alkylation of Diethyl Malonate

This protocol is optimized to favor the formation of a mono-substituted product.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol.[4]

  • Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C. Add diethyl malonate (1.1 eq) dropwise to the stirred solution. Stir for 30-60 minutes at room temperature to ensure complete enolate formation.

  • Alkylation: Add the primary alkyl halide (1.0 eq) dropwise to the enolate solution. After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue to dissolve the sodium salts.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield the pure mono-alkylated diethyl malonate.[16]

Protocol 2: Hydrolysis and Decarboxylation

This protocol converts the alkylated ester into the final carboxylic acid.

  • Hydrolysis: Combine the alkylated malonic ester with an excess of aqueous acid (e.g., 6M HCl or H₂SO₄). Heat the mixture to reflux for 4-8 hours, or until the organic layer is fully dissolved, indicating complete hydrolysis to the dicarboxylic acid.[16]

  • Decarboxylation: Continue heating the acidic mixture. As the temperature rises, you will observe gas evolution (CO₂). Maintain the temperature until the gas evolution ceases, indicating the completion of decarboxylation.[14][16]

  • Work-up and Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude carboxylic acid. The product can be further purified by distillation or recrystallization.[3]

References
  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Chemistry Notes. (2022). Malonic ester synthesis, mechanism and application. Retrieved from [Link]

  • Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Alkylation of Dimethyl Malonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

  • Phase-Transfer Catalysis. (n.d.). PTC C-Alkylation of Malonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. Retrieved from [Link]

  • ResearchGate. (2025). Self-Condensation of Activated Malonic Acid Half Esters. Retrieved from [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • J-Stage. (n.d.). A Simple Method for the Alkylation of Diethyl Malonate. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Retrieved from [Link]

  • Google Patents. (n.d.). WO2012054616A2 - Synthesis of methylene malonates substantially free of impurities.
  • Chemistry LibreTexts. (2020). 23.11: Decarboxylation Reactions. Retrieved from [Link]

  • Chad's Prep. (n.d.). 21.7 The Malonic Ester Synthesis and the Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Retrieved from [Link]

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]

  • ChemistryViews. (2012). C- or O-Alkylation?. Retrieved from [Link]

  • ResearchGate. (n.d.). O-Alkylation versus C-alkylation under Mitsunobu conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]

  • PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Choice of base for malonic ester synthesis. Retrieved from [Link]

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Preventing dialkylation in malonic ester synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Malonic Ester Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-C bond-forming reaction. Here, we address one of the most common challenges: preventing undesired dialkylation. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes for the selective formation of mono-alkylated products.

Troubleshooting Guide: Overcoming Dialkylation

This section is dedicated to resolving issues as they arise during your experiments. We've formatted this as a series of common problems and their corresponding solutions, grounded in mechanistic principles.

Problem: My reaction is producing a significant amount of dialkylated product, leading to low yields of the desired mono-alkylated compound and difficult purification.

Symptoms:

  • NMR or GC-MS analysis of the crude reaction mixture shows a substantial peak corresponding to the dialkylated species.

  • Chromatographic purification (e.g., column chromatography) is challenging due to the close proximity of the mono- and dialkylated products.

Root Causes and Solutions:

1. Incorrect Stoichiometry of Reactants

  • Causality: If the concentration of the enolate of the mono-alkylated product is significant relative to the enolate of the starting malonic ester, competitive alkylation will occur. The mono-alkylated product still possesses an acidic proton at the α-carbon, which can be deprotonated to form a new enolate, leading to a second alkylation.[1]

  • Solution: Employ a slight excess of the malonic ester relative to the alkyl halide.[2][3] A common starting point is a 1.1:1 molar ratio of malonic ester to alkyl halide. This stoichiometric imbalance ensures that the concentration of the initial enolate is always higher, statistically favoring the mono-alkylation pathway.

2. Improper Base Stoichiometry and Strength

  • Causality: The amount of base used is critical in controlling the extent of deprotonation. Using more than one equivalent of base will deprotonate the mono-alkylated product as it is formed, making it susceptible to a second alkylation.[4][5]

  • Solution: Strictly use one equivalent of base for mono-alkylation.[2] This ensures that there is only enough base to deprotonate the starting malonic ester. For irreversible deprotonation and to drive the initial enolate formation to completion, strong bases like sodium hydride (NaH) in an aprotic solvent such as DMF or THF are often preferred over alkoxides like sodium ethoxide, which can exist in equilibrium.[2]

3. High Reactivity of the Alkylating Agent

  • Causality: Highly reactive alkylating agents, such as primary iodides and bromides, can react so quickly that localized high concentrations of the mono-alkylated product form and are subsequently deprotonated and alkylated again before the initial enolate has been fully consumed.

  • Solution: For highly reactive alkyl halides, control the rate of reaction by adding the alkylating agent slowly (dropwise) to the solution of the malonate enolate.[2] Additionally, maintaining a low reaction temperature (e.g., 0 °C) during the addition can help to moderate the reaction rate and improve selectivity.[2]

4. Suboptimal Reaction Conditions

  • Causality: Prolonged reaction times or elevated temperatures can provide the necessary energy for the deprotonation of the less acidic mono-alkylated product, thereby promoting dialkylation.[2]

  • Solution: Monitor the reaction progress closely using techniques like TLC or GC-MS. Once the starting material is consumed, quench the reaction promptly. Consider exploring milder reaction conditions. For instance, phase-transfer catalysis (PTC) with a weaker base like potassium carbonate can significantly enhance the selectivity for mono-alkylation compared to classical methods employing strong bases.[2][6]

Frequently Asked Questions (FAQs)

This section addresses common questions and provides best practices for designing your malonic ester synthesis to favor mono-alkylation from the outset.

Q1: What are the key factors influencing mono- versus di-alkylation in malonic ester synthesis?

A1: The primary factors are the stoichiometry of the reactants, the amount and strength of the base, the reaction temperature, and the reactivity of the alkylating agent.[2] Careful control over these parameters is essential for achieving selective mono-alkylation.

Q2: How does the choice of base specifically affect the product distribution?

A2: Using a 1:1 molar ratio of base to malonic ester is critical for favoring mono-alkylation.[2] This stoichiometry ensures that there is not enough base to deprotonate the mono-alkylated product in significant quantities. To intentionally achieve dialkylation, a second equivalent of base is added after the first alkylation is complete.[7][8][9] For more controlled and irreversible deprotonation, stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF can be used.[2][10]

Q3: Can the solvent choice impact the selectivity of the reaction?

A3: Yes, the solvent plays a crucial role. Polar aprotic solvents like DMF and THF are often preferred when using strong, non-nucleophilic bases like NaH, as they effectively solvate the cation of the base without interfering with the enolate's nucleophilicity.[10] When using alkoxide bases like sodium ethoxide, the corresponding alcohol (e.g., ethanol) is typically used as the solvent to prevent transesterification.[7][11]

Q4: Are there any types of alkyl halides that are not suitable for this reaction?

A4: The malonic ester synthesis proceeds via an SN2 mechanism.[12] Therefore, it works best with primary alkyl halides. Secondary alkyl halides may give lower yields due to steric hindrance and competing E2 elimination reactions. Tertiary alkyl halides will almost exclusively undergo elimination and are not suitable substrates for this reaction.

Optimized Protocol for Selective Mono-alkylation of Diethyl Malonate

This protocol provides a general guideline for achieving a high yield of the mono-alkylated product.

Materials:

  • Diethyl malonate (1.1 equivalents)

  • Alkyl halide (1.0 equivalent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.0 equivalent)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise over 30 minutes.

  • Let the reaction proceed at room temperature for 2-4 hours, monitoring its progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary and Visualization

Table 1: Key Parameters for Favoring Mono-alkylation

ParameterRecommended Condition for Mono-alkylationRationale
Stoichiometry (Malonic Ester : Alkyl Halide) Slight excess of malonic ester (e.g., 1.1 : 1)[2]Increases the probability of the initial enolate reacting over the mono-alkylated product's enolate.
Stoichiometry (Base : Malonic Ester) 1 : 1[2]Limits the deprotonation to the starting material.
Base Strong, non-nucleophilic base (e.g., NaH)[2][10]Drives enolate formation to completion.
Solvent Anhydrous polar aprotic (e.g., DMF, THF)[10][13]Solvates the cation without interfering with the reaction.
Temperature Low to moderate (e.g., 0 °C to room temperature)[2]Controls the reaction rate and minimizes side reactions.
Alkyl Halide Addition Slow, dropwise addition[2]Maintains a low concentration of the alkylating agent, reducing the chance of dialkylation.

Diagram 1: Reaction Pathways in Diethyl Malonate Alkylation

G DEM Diethyl Malonate Enolate1 Initial Enolate DEM->Enolate1 + Base MonoAlk Mono-alkylated Product Enolate1->MonoAlk + R-X Enolate2 Mono-alkylated Enolate MonoAlk->Enolate2 + Base (competes) DiAlk Di-alkylated Product Enolate2->DiAlk + R-X Base Base (1 eq.) RX1 R-X (1 eq.) Base_excess Base (Excess) RX2 R-X

Caption: Reaction pathways in diethyl malonate alkylation.

Diagram 2: Troubleshooting Workflow for Preventing Dialkylation

G start Dialkylation Observed check_stoich Check Stoichiometry (Ester:Halide > 1:1?) start->check_stoich check_base Check Base Stoichiometry (Base:Ester = 1:1?) check_stoich->check_base Yes adjust_stoich Increase Malonic Ester (e.g., 1.1 eq.) check_stoich->adjust_stoich No check_conditions Review Reaction Conditions check_base->check_conditions Yes adjust_base Use Exactly 1 eq. of Base check_base->adjust_base No adjust_temp Lower Temperature (e.g., 0 °C) check_conditions->adjust_temp Temp too high? slow_addition Add Alkyl Halide Dropwise check_conditions->slow_addition Fast addition? adjust_stoich->check_base adjust_base->check_conditions end Mono-alkylation Favored adjust_temp->end slow_addition->end

Caption: Troubleshooting workflow for preventing dialkylation.

References

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  • Malonic Ester Synthesis. (n.d.). AK Lectures. Retrieved January 3, 2026, from [Link]

  • 11.11 Malonic Ester Synthesis. (2019, August 26). YouTube. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. [Link]

  • 21.10: Malonic Ester Synthesis. (2020, August 26). Chemistry LibreTexts. [Link]

  • Alkylation of malonic ester and monoalkylmalonic esters under the conditions of phase-transfer catalysis. (1986, May 10). OSTI.GOV. [Link]

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Technical Support Center: Anhydrous Conditions for Diethyl Malonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing diethyl malonate in their synthetic workflows. The malonic ester synthesis is a powerful and versatile method for the formation of substituted carboxylic acids.[1][2] However, its success is critically dependent on the stringent control of reaction conditions, particularly the exclusion of water. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to maintaining anhydrous conditions in diethyl malonate reactions.

Troubleshooting Guide

This section addresses common problems encountered during diethyl malonate reactions that are often attributable to the presence of moisture.

Problem 1: Low or No Yield of Alkylated Product

Symptoms: Your reaction has failed to produce the desired alkylated diethyl malonate, or the yield is significantly lower than expected. TLC or GC analysis shows primarily unreacted starting material.

Possible Cause: The most probable culprit is the quenching of the enolate by a proton source, with water being the most common. The base used to deprotonate diethyl malonate, typically sodium ethoxide, is highly reactive towards water.[3][4][5]

In-Depth Analysis: The α-protons of diethyl malonate are acidic (pKa ≈ 13) and require a strong base, like sodium ethoxide, for complete deprotonation to form the nucleophilic enolate.[6][7][8] If water is present, the ethoxide will preferentially react with water to form ethanol and sodium hydroxide, which is not a strong enough base to quantitatively deprotonate diethyl malonate.[3][4][9] This consumes your base and prevents the formation of the necessary enolate intermediate for the subsequent alkylation step.[6][10]

Solutions:

  • Rigorous Drying of Glassware: Standard "air-dried" glassware is coated with a thin film of adsorbed water.[11] This moisture must be removed.

    • Oven-Drying: Place all glassware in a laboratory oven at a minimum of 125°C for at least 24 hours.[12] Assemble the apparatus while it is still hot and allow it to cool under a stream of dry, inert gas (nitrogen or argon).[13][14]

    • Flame-Drying: For a quicker method, assemble the glassware and heat it with a heat gun or Bunsen burner under a vacuum or a flow of inert gas.[15][16] Heat until any visible fogging disappears, ensuring all parts of the apparatus are heated thoroughly.[16]

  • Use of Anhydrous Solvents: Ensure that the solvent, typically ethanol for reactions with sodium ethoxide, is absolutely anhydrous. Commercial anhydrous solvents should be used from a freshly opened bottle or properly stored over molecular sieves.

  • Proper Handling of Reagents:

    • Sodium Ethoxide: This reagent is hygroscopic and will readily hydrolyze in the presence of moisture.[5][17] It should be handled under an inert atmosphere. If you are preparing it in situ from sodium metal and ethanol, ensure the ethanol is anhydrous.[17]

    • Diethyl Malonate: While not as hygroscopic as the base, it's good practice to ensure it is dry. If there is any suspicion of water content, it can be dried over anhydrous sodium sulfate and distilled.

Problem 2: Inconsistent Reaction Rates or Stalled Reactions

Symptoms: The reaction starts but then appears to slow down or stop completely before all the starting material is consumed.

Possible Cause: Gradual introduction of atmospheric moisture into the reaction setup. This can happen through leaks in the apparatus or improper technique during reagent addition.

Solutions:

  • Ensure a Positive Pressure of Inert Gas: Maintain a slight positive pressure of dry nitrogen or argon throughout the reaction. This can be achieved using a balloon filled with the inert gas or a Schlenk line.[15][18][19] A bubbler in the gas outlet line provides a visual confirmation of positive pressure.

  • Proper Septa and Syringe Techniques: Use rubber septa to seal the reaction flask.[15][18] When adding liquid reagents, use a dry syringe and needle. It is good practice to flush the syringe with the inert gas before drawing up the liquid.[15]

  • Grease Ground Glass Joints: Apply a thin, even layer of an appropriate grease to all ground glass joints to ensure a proper seal and prevent atmospheric moisture from entering.[14]

Frequently Asked Questions (FAQs)

Q1: Why is sodium ethoxide in ethanol the most common base for diethyl malonate alkylation?

A1: Sodium ethoxide is a strong enough base to deprotonate diethyl malonate effectively.[7][8] Using ethoxide as the base and ethanol as the solvent prevents transesterification, a side reaction where the ester groups of diethyl malonate could be exchanged if a different alkoxide base were used.[20][21]

Q2: Can I use sodium hydroxide as a base?

A2: No, sodium hydroxide is generally not a suitable base for this reaction. It is not strong enough to completely deprotonate diethyl malonate. Furthermore, it can promote the hydrolysis of the ester groups in diethyl malonate, leading to the formation of the malonate salt.[20]

Q3: How can I be certain my solvent is truly anhydrous?

A3: For routine preparations, using a new, sealed bottle of commercially available anhydrous solvent is often sufficient. For highly sensitive reactions, you can dry the solvent yourself. For example, ethanol can be dried over magnesium turnings and distilled. The water content can then be checked by Karl Fischer titration.

Q4: What are the visual cues of a successful enolate formation?

A4: When diethyl malonate is added to a solution of sodium ethoxide in ethanol, the formation of the sodium salt of the enolate may cause the solution to become cloudy or form a precipitate, as the salt may have limited solubility in ethanol.[22][23] This can be a good visual indicator that the deprotonation is occurring.

Q5: Besides low yield, are there other side reactions caused by water?

A5: Yes. If the alkylating agent is sensitive to hydrolysis, the presence of water can lead to its decomposition. For example, some reactive alkyl halides can be hydrolyzed to alcohols under basic conditions, which would compete with the desired alkylation reaction.

Experimental Protocols

Protocol 1: Rigorous Drying of Glassware via Oven-Drying
  • Cleaning: Thoroughly clean all glassware with an appropriate solvent and/or cleaning solution to remove any organic residues. Rinse with deionized water.

  • Disassembly: Separate all components, including ground glass joints and stopcocks.

  • Oven Placement: Place the glassware in a laboratory oven set to a minimum of 125°C.[12] Ensure there is adequate space between items for air circulation.

  • Drying Time: Leave the glassware in the oven for at least 24 hours to ensure the complete removal of the adsorbed water film.[12]

  • Assembly and Cooling: While wearing thermal-resistant gloves, remove the hot glassware from the oven and assemble the apparatus quickly. Immediately begin flushing the system with a dry, inert gas like nitrogen or argon.[13][14] Allow the apparatus to cool to room temperature under this inert atmosphere.

Protocol 2: Setting up a Reaction Under an Inert Atmosphere
  • Apparatus Setup: Assemble the flame-dried or oven-dried reaction flask, equipped with a magnetic stir bar, condenser, and a rubber septum on an unused neck.[18][19]

  • Inert Gas Connection: Connect a source of dry nitrogen or argon to the top of the condenser via a T-adapter. The other end of the T-adapter should be connected to a bubbler to monitor gas flow.

  • Purging the System: Allow the inert gas to flow through the apparatus for several minutes to displace any air and residual moisture.[15] This is often done by performing several "evacuate and refill" cycles if using a Schlenk line.[19]

  • Reagent Addition: Add anhydrous solvent and reagents via a dry syringe through the rubber septum.[15][18] Ensure a positive flow of inert gas is maintained during all additions to prevent air from entering the flask.[19]

Data Presentation

Table 1: Approximate Water Content of "Anhydrous" Grade Solvents

SolventTypical Water Content (ppm)
Ethanol< 50
Tetrahydrofuran (THF)< 50
Diethyl Ether< 50
N,N-Dimethylformamide (DMF)< 150

Note: Water content can vary by manufacturer and handling. Always refer to the certificate of analysis and use proper anhydrous handling techniques.

Visualizations

Workflow for Setting Up Anhydrous Reaction

Anhydrous_Setup cluster_prep Preparation cluster_assembly Assembly & Purging cluster_reaction Reaction Clean Clean Glassware Dry Oven-Dry or Flame-Dry Clean->Dry Assemble Assemble Apparatus Hot Dry->Assemble Cool Cool Under Inert Gas Assemble->Cool Add_Solvent Add Anhydrous Solvent Cool->Add_Solvent Add_Base Add Base (e.g., NaOEt) Add_Solvent->Add_Base Add_DEM Add Diethyl Malonate Add_Base->Add_DEM Add_Alkyl_Halide Add Alkyl Halide Add_DEM->Add_Alkyl_Halide Reaction_Stir Stir at Temp Add_Alkyl_Halide->Reaction_Stir Workup Reaction Workup Reaction_Stir->Workup

Caption: Workflow for preparing and executing a diethyl malonate reaction under anhydrous conditions.

Troubleshooting Logic for Low Yield

Troubleshooting Start Low or No Product Yield Q_Moisture Were anhydrous conditions strictly maintained? Start->Q_Moisture A_No No Q_Moisture->A_No Likely Cause A_Yes Yes Q_Moisture->A_Yes Unlikely Cause Sol_Glassware Review glassware drying protocol. (Oven/Flame-dry) A_No->Sol_Glassware Sol_Reagents Check reagent/solvent quality. (Use fresh/dry materials) A_No->Sol_Reagents Sol_Technique Review inert atmosphere technique. (Check for leaks, proper purging) A_No->Sol_Technique Other_Issues Investigate other potential issues: - Incorrect stoichiometry - Inactive alkyl halide - Low reaction temperature A_Yes->Other_Issues

Caption: Decision tree for troubleshooting low yields in diethyl malonate alkylations.

References

  • Chemistry LibreTexts. (2015, July 14). 9.1: Reactions of Alcohols with Base: Preparation of Alkoxides. Retrieved from [Link]

  • Clark, J. (n.d.). alcohols and sodium. Chemguide. Retrieved from [Link]

  • Drug Discovery Unit Dundee. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon [Video]. YouTube. Retrieved from [Link]

  • Nichols, L. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]

  • Sciencemadness Wiki. (2019, July 12). Sodium ethoxide. Retrieved from [Link]

  • ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of diethyl malonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium ethoxide. Retrieved from [Link]

  • BrainKart. (2018, February 18). Enolate reactions - Carboxylic acids and carboxylic acid derivatives. Retrieved from [Link]

  • UT FRI Bioactive Molecules. (2017, January 17). Performing a Reaction Under an Inert Atmosphere [Video]. YouTube. Retrieved from [Link]

  • University of York. (n.d.). Using oven dried glassware. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, April 7). 8.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 1.2F: Drying Glassware. Retrieved from [Link]

  • OpenStax. (2023, September 20). 22.7 Alkylation of Enolate Ions. Organic Chemistry. Retrieved from [Link]

  • JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Quora. (2016, February 5). What is the reaction that occurs when ethanol is added to sodium hydroxide?. Retrieved from [Link]

  • Quora. (2021, July 29). How to set up a reactor in an inert atmosphere (organic chemistry, experimental chemistry, synthesis, chemistry). Retrieved from [Link]

  • ChemBK. (n.d.). Diethyl malonate. Retrieved from [Link]

  • Deshang Chemical. (n.d.). Diethyl malonate CAS 105-53-3. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Organic Chemistry Tutor. (2019, August 26). 11.11 Malonic Ester Synthesis [Video]. YouTube. Retrieved from [Link]

  • Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Pearson. (n.d.). Malonic Ester Synthesis Practice Problems. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Reddit. (2023, December 23). Improvement of selectivity/yield of Alkylation. r/OrganicChemistry. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, October 20). Esterification of Malonic Acid to DiEthyl Malonate. Retrieved from [Link]

  • NROChemistry. (n.d.). Malonic Synthesis. Retrieved from [Link]

  • Sciencemadness.org. (2010, January 25). Preparation of Diethyl Malonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). diethyl bis(hydroxymethyl)malonate. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Diethyl malonate – Knowledge and References. Retrieved from [Link]

  • National Institutes of Health. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Rapid Room Temperature Synthesis of Phenylaminomethylene Malonates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the rapid room temperature synthesis of phenylaminomethylene malonates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this efficient synthetic protocol. Our goal is to empower you with the knowledge to not only execute this reaction successfully but also to diagnose and resolve any issues that may arise during your experiments.

I. Reaction Overview and Mechanism

The synthesis of phenylaminomethylene malonates at room temperature is a variation of the Knoevenagel condensation, followed by a spontaneous tautomerization to the more stable enamine form. This reaction is prized for its efficiency and mild conditions. The overall transformation involves the reaction of an aniline with a dialkyl malonate, often in the presence of an orthoformate which acts as a dehydrating agent and a source of the methylene bridge.

Reaction Scheme:

The accepted mechanism proceeds through the formation of an electrophilic intermediate from the reaction of the malonate with the orthoformate. The aniline then acts as a nucleophile, attacking this intermediate, followed by the elimination of ethanol to yield the final enamine product. The enamine structure is stabilized by conjugation between the lone pair on the nitrogen, the carbon-carbon double bond, and the two carbonyl groups.

II. Troubleshooting Guide

Even with a robust protocol, experimental challenges can arise. This section is designed to help you diagnose and solve common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reagent Quality: Aniline may have oxidized (appears dark). Diethyl malonate can hydrolyze over time. Triethyl orthoformate is sensitive to moisture. 2. Incomplete Reaction: Insufficient reaction time. 3. Catalyst Issues: If a catalyst is used, it may be inactive.1. Verify Reagent Purity: Use freshly distilled aniline if it is discolored. Ensure diethyl malonate is dry. Use a fresh bottle of triethyl orthoformate. 2. Extend Reaction Time: Monitor the reaction by TLC. While the reaction is rapid, it may require several hours to go to completion depending on the specific substrates. 3. Check Catalyst: If using a catalyst, ensure it is properly activated and handled under appropriate conditions.
Presence of Multiple Spots on TLC 1. Unreacted Starting Materials: Aniline and diethyl malonate may still be present. 2. Side Product Formation: Dialkylation of the malonic ester can occur, though it is less common in this specific reaction.[1] 3. Hydrolysis: The ester groups of the product or starting material can hydrolyze if exposed to water.1. Allow for Longer Reaction Time: As mentioned above, ensure the reaction has gone to completion. 2. Purification: A carefully performed column chromatography can separate the desired product from impurities. 3. Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous.
Product is an Oil Instead of a Solid 1. Residual Solvent: Incomplete removal of solvent after workup. 2. Impurities: The presence of unreacted starting materials or side products can lower the melting point of the final product.1. Thorough Drying: Dry the product under high vacuum for an extended period. 2. Recrystallization/Purification: Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.
Inconsistent Results Between Batches 1. Variability in Reagent Quality: See "Low or No Product Yield." 2. Atmospheric Moisture: The reaction can be sensitive to humidity. 3. Temperature Fluctuations: Significant changes in room temperature can affect the reaction rate.1. Standardize Reagents: Use reagents from the same lot number if possible. 2. Control Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if inconsistent results persist. 3. Maintain Stable Temperature: Conduct the reaction in a temperature-controlled environment.

III. Frequently Asked Questions (FAQs)

Q1: Is a catalyst necessary for this reaction?

For the reaction between anilines and dialkyl malonates in the presence of triethyl orthoformate, a separate acid or base catalyst is generally not required. The reaction proceeds efficiently at room temperature.

Q2: What is the role of triethyl orthoformate?

Triethyl orthoformate serves a dual purpose. It acts as a dehydrating agent, removing the water that is a byproduct of the initial condensation, which drives the equilibrium towards the product. It also provides the "methylene" carbon that bridges the aniline and malonate fragments.

Q3: Can other malonates or anilines be used?

Yes, this reaction is quite versatile. Other dialkyl malonates (e.g., dimethyl malonate, dibenzyl malonate) can be used. Substituted anilines can also be employed, although the electronic nature of the substituents may affect the reaction rate. Electron-donating groups on the aniline may accelerate the reaction, while electron-withdrawing groups can slow it down.

Q4: How can I confirm the structure of my product?

A combination of spectroscopic techniques is recommended for structural confirmation[2]:

  • ¹H NMR: Look for the characteristic singlet of the vinyl proton (C=CH-N) and the signals corresponding to the aromatic protons and the ester alkyl groups. The NH proton often appears as a broad singlet.

  • ¹³C NMR: Identify the quaternary carbon of the double bond (C=CH-N), the vinyl carbon (-CH=), the carbonyl carbons of the ester groups, and the aromatic carbons.

  • IR Spectroscopy: A strong absorption for the C=O stretch of the conjugated ester will be present. You should also see C=C and N-H stretching frequencies.

  • Mass Spectrometry: This will provide the molecular weight of the product.[3]

Q5: What are the key safety precautions for this reaction?

  • Aniline: Aniline is toxic and can be absorbed through the skin. It is also a suspected carcinogen. Always handle aniline in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triethyl orthoformate: This is a flammable liquid and a respiratory irritant. Handle in a fume hood away from ignition sources.

  • Diethyl malonate: This can cause skin and eye irritation. Standard laboratory PPE should be worn.

IV. Experimental Protocol: Rapid Room Temperature Synthesis of Diethyl 2-((phenylamino)methylene)malonate

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials:

  • Aniline (freshly distilled)

  • Diethyl malonate

  • Triethyl orthoformate

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Stir plate

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq), diethyl malonate (1.05 eq), and triethyl orthoformate (1.5 eq).

  • Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Upon completion, the reaction mixture may solidify. If it does not, concentrate the mixture under reduced pressure to remove volatile components.

  • Recrystallize the crude product from ethanol to yield the pure diethyl 2-((phenylamino)methylene)malonate as a crystalline solid.

  • Dry the purified product under vacuum.

  • Characterize the product using NMR, IR, and Mass Spectrometry to confirm its identity and purity.[4][5][6]

V. Visualizations

Reaction Mechanism Overview

reaction_mechanism reagents Aniline + Diethyl Malonate + Triethyl Orthoformate intermediate Electrophilic Intermediate Formation reagents->intermediate Reaction with Orthoformate nucleophilic_attack Nucleophilic Attack by Aniline intermediate->nucleophilic_attack Aniline Addition elimination Elimination of Ethanol nucleophilic_attack->elimination product Phenylaminomethylene Malonate elimination->product

Caption: A simplified flowchart of the key steps in the synthesis.

Troubleshooting Workflow

Caption: A decision tree for troubleshooting common experimental issues.

VI. References

  • Chemistry Steps. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enamine synthesis by amination. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylaminomethylene-malonic acid diethyl ester. Retrieved from [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

  • St. John, T. (2017, May 9). Predicting a Structure Based on NMR and IR Spectra [Video]. YouTube. [Link]

  • Leah4sci. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Chemistry Notes. (2022, January 31). Malonic ester synthesis, mechanism and application. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Diethyl Malonate and Its Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the strategic formation of carbon-carbon bonds is paramount. Active methylene compounds, particularly diethyl malonate and its derivatives, have long been cornerstone reagents for this purpose, enabling the construction of a vast array of molecular architectures.[1][2] This guide provides an in-depth comparison of diethyl malonate and its key derivatives, offering insights into their relative performance, mechanistic nuances, and practical applications. The content herein is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in reagent selection for their synthetic endeavors.

Diethyl Malonate: The Archetypal C2 Synthon

Diethyl malonate (DEM) is a versatile precursor in organic synthesis, primarily due to the acidity of the α-hydrogens located on the methylene group flanked by two electron-withdrawing ester functionalities.[1][2][3] This heightened acidity (pKa ≈ 13 in DMSO) facilitates the formation of a resonance-stabilized enolate ion under moderately basic conditions, which can then act as a potent nucleophile.[4]

Key Reactions and Mechanistic Considerations:
  • Malonic Ester Synthesis: This classic reaction transforms an alkyl halide into a carboxylic acid with two additional carbons.[4][5] The process involves the alkylation of the diethyl malonate enolate, followed by hydrolysis of the ester groups and subsequent decarboxylation upon heating.[5][6] A significant consideration is the potential for dialkylation, which can be mitigated by using an excess of the malonic ester.[4][5]

  • Knoevenagel Condensation: This reaction involves the nucleophilic addition of diethyl malonate to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[7][8] The reaction is typically catalyzed by a weak base.[7][8]

  • Michael Addition: The diethyl malonate enolate can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds, a fundamental method for forming carbon-carbon bonds.[9][10][11]

  • Heterocycle Synthesis: Diethyl malonate is a crucial building block for various heterocyclic compounds, including barbiturates, pyrroles, and pyridines.[1][12][13] These syntheses often involve an initial alkylation followed by an intramolecular cyclization.[12]

Experimental Protocol: A Typical Malonic Ester Synthesis of Heptanoic Acid

Objective: To synthesize heptanoic acid from 1-bromopentane using diethyl malonate.

Materials:

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Diethyl malonate

  • 1-Bromopentane

  • 5% Sodium hydroxide (NaOH) solution

  • 6M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere. To this solution, add diethyl malonate (1.0 eq) dropwise with stirring.

  • Alkylation: Add 1-bromopentane (1.0 eq) dropwise to the solution of the sodium enolate. Heat the mixture to reflux for 2-3 hours to ensure complete reaction.

  • Saponification: After cooling, add a 5% aqueous solution of sodium hydroxide to the reaction mixture and reflux for an additional 2 hours to hydrolyze the ester groups.

  • Decarboxylation: Cool the reaction mixture and acidify with 6M hydrochloric acid until the pH is approximately 1-2. Heat the acidified solution gently to effect decarboxylation, which is evident by the evolution of carbon dioxide.

  • Workup and Isolation: After gas evolution ceases, cool the mixture and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude heptanoic acid. Further purification can be achieved by distillation.

A Comparative Analysis of Key Diethyl Malonate Derivatives

While diethyl malonate is a powerful tool, its derivatives offer unique advantages in specific synthetic contexts. This section compares the performance and applications of several important derivatives.

Substituted Diethyl Malonates (Alkyl-, Aryl-, and Amino-)
DerivativeKey Features & AdvantagesCommon ApplicationsSynthetic Considerations
Diethyl Alkylmalonates Allows for the synthesis of α-substituted and α,α-disubstituted carboxylic acids.[5][14]Synthesis of branched-chain fatty acids and complex natural products.The second alkylation step can be challenging with sterically hindered alkyl halides.[4]
Diethyl Phenylmalonate Introduces an aromatic moiety, a common structural motif in pharmaceuticals.[15][16]Synthesis of barbiturates (e.g., phenobarbital) and anticonvulsants (e.g., felbamate).[15][16]Direct phenylation of diethyl malonate is difficult due to the low reactivity of aryl halides; indirect methods like Claisen condensation are often used.[16]
Diethyl Aminomalonate A key precursor for the synthesis of α-amino acids.[17][18]Synthesis of natural and unnatural amino acids for peptide synthesis and drug development.[17][19][20]Often used in its N-acetylated form (diethyl acetamidomalonate) for improved stability and handling.[19][20]
Meldrum's Acid: A Cyclic and More Acidic Analogue

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic derivative of malonic acid that exhibits significantly higher acidity (pKa ≈ 4.97 in water) compared to diethyl malonate.[21][22] This enhanced acidity is attributed to its rigid cyclic structure, which leads to greater destabilization of the C-H bond.[21][23]

Performance Comparison:

FeatureMeldrum's AcidDiethyl MalonateRationale for Difference
Acidity (pKa) ~4.97 (in H₂O)[21][22]~13 (in DMSO)[4]The rigid cyclic structure of Meldrum's acid enforces a conformation that increases C-H acidity.[21][23]
Reactivity in Alkylation HigherLowerThe higher acidity allows for the use of weaker bases and often leads to faster reaction rates.
Decarboxylation Conditions MilderHarsher (requires heating)[5]The cyclic structure facilitates easier decarboxylation, often occurring at lower temperatures.[22]
Synthetic Utility Knoevenagel condensations, synthesis of ketoesters.[22]Malonic ester synthesis for carboxylic acids, synthesis of barbiturates.[1][5]The high reactivity of Meldrum's acid makes it suitable for reactions that are sluggish with diethyl malonate.
Visualization of Key Synthetic Pathways

Malonic_Ester_Synthesis DEM Diethyl Malonate Enolate Enolate DEM->Enolate Base (e.g., NaOEt) Alkylated_DEM Alkylated Diethyl Malonate Enolate->Alkylated_DEM R-X (Alkyl Halide) Dicarboxylic_Acid Dicarboxylic Acid Alkylated_DEM->Dicarboxylic_Acid H₃O⁺, Δ (Hydrolysis) Carboxylic_Acid Substituted Acetic Acid Dicarboxylic_Acid->Carboxylic_Acid Δ (-CO₂) (Decarboxylation)

Knoevenagel_Condensation Active_Methylene Active Methylene Compound (e.g., Diethyl Malonate) Intermediate Adduct Active_Methylene->Intermediate Base Catalyst Carbonyl Aldehyde or Ketone Carbonyl->Intermediate Product α,β-Unsaturated Product Intermediate->Product -H₂O (Dehydration)

Conclusion and Future Outlook

The choice between diethyl malonate and its derivatives is contingent upon the specific synthetic target and desired reaction outcomes. Diethyl malonate remains a workhorse for the synthesis of a wide range of carboxylic acids and heterocycles.[1][5] For the introduction of specific functionalities, substituted derivatives like diethyl phenylmalonate and diethyl aminomalonate are indispensable.[15][17] When higher reactivity and milder reaction conditions are paramount, Meldrum's acid often proves to be a superior alternative.[21]

The continued development of novel catalysts and reaction conditions for these fundamental building blocks will undoubtedly expand their synthetic utility. Asymmetric catalysis, in particular, holds great promise for the enantioselective synthesis of complex chiral molecules derived from malonates, further solidifying their importance in modern organic synthesis and drug discovery.

References

  • Filo. (n.d.). Synthesis of Heterocycles by Diethyl Malonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Stanovnik, B., & Svete, J. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(12), 1206-1216. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl phenylmalonate. Retrieved from [Link]

  • Wang, J., Li, H., & Zu, L. (2014). Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Organic & Biomolecular Chemistry, 12(34), 6636-6639. Retrieved from [Link]

  • Chemistry Notes. (2022, January 31). Malonic ester synthesis, mechanism and application. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

  • Filo. (n.d.). Meldrum's acid, pK=7.3, is exceptionally acidic in comparison w.... Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Diethyl Malonate: Synthesis and Applications. Retrieved from [Link]

  • RSC Publishing. (n.d.). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • Amazon S3. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Retrieved from [Link]

  • ACS Publications. (2013). Rationale for the Acidity of Meldrum's Acid. Consistent Relation of C−H Acidities to the Properties of Localized Reactive Orbital. The Journal of Organic Chemistry, 78(15), 7346-7359. Retrieved from [Link]

  • Shivaji College. (n.d.). Active Methylene Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Reddit. (2020, May 29). Polyfunctional amino acids via diethyl amidomalonate. Retrieved from [Link]

  • Quora. (2020, February 14). What is the preparation of diethyl malonate?. Retrieved from [Link]

  • Bakırcı Çetinkaya, İ. (2016). enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Meldrum's acid. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl acetamidomalonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Michael addition of ethyl ester of cinnamic acid to diethyl malonate. Retrieved from [Link]

  • PubMed. (2013). Rationale for the acidity of Meldrum's acid. Consistent relation of C-H acidities to the properties of localized reactive orbital. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 : Synthesis of amino acids. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1995). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Quinolone Synthesis: Evaluating Alternatives to Diethyl 2-((4-bromophenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Quinolone Scaffold and a Classic Precursor

The quinolone and quinolinone core structures are of paramount importance to the fields of medicinal chemistry and drug development. These bicyclic heterocycles are the foundational scaffolds for a wide array of therapeutic agents, including the highly successful fluoroquinolone class of antibiotics. The traditional and widely utilized Gould-Jacobs reaction provides a reliable route to 4-hydroxyquinolones, often employing precursors like diethyl 2-((4-bromophenylamino)methylene)malonate. This enamine, derived from an aniline and a malonic ester derivative, undergoes a high-temperature thermal cyclization to form the quinolone ring system.[1][2] While effective, the often harsh conditions and limitations in substrate scope of the Gould-Jacobs reaction have spurred the development of a diverse range of alternative synthetic strategies.

This guide provides an in-depth comparison of the primary alternatives to the use of this compound and its analogs in quinolinone synthesis. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to empower researchers in selecting the optimal synthetic route for their target molecules.

Classical Alternatives to the Gould-Jacobs Reaction

Several classical named reactions offer alternative pathways to quinolinones, each with its own set of advantages and disadvantages. These methods typically involve the condensation of anilines with different carbonyl-containing synthons.

The Conrad-Limpach-Knorr Synthesis: A Tale of Two Temperatures

The reaction of anilines with β-ketoesters, such as ethyl acetoacetate, can lead to two different quinolone isomers depending on the reaction conditions, a classic example of kinetic versus thermodynamic control.[2][3][4][5]

  • Kinetic Control (Conrad-Limpach Pathway): At lower temperatures (typically below 140 °C), the reaction favors the formation of the 4-hydroxyquinolone. The initial step is a nucleophilic attack of the aniline's amino group on the more reactive ketone carbonyl of the β-ketoester, leading to a β-aminoacrylate intermediate. This intermediate then undergoes thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinolone.[4][6]

  • Thermodynamic Control (Knorr Pathway): At higher initial reaction temperatures (above 140 °C), the reaction favors the formation of the more stable 2-hydroxyquinolone. Under these conditions, the aniline attacks the less reactive ester carbonyl, forming a β-ketoanilide intermediate, which then cyclizes to the 2-hydroxyquinolone.[4]

The choice of solvent is critical in the Conrad-Limpach cyclization step, with high-boiling point solvents like mineral oil or Dowtherm A often employed to achieve the necessary temperatures for efficient ring closure, with yields reported to increase from below 30% without a solvent to as high as 95% with an inert, high-boiling solvent.[6][7][8]

Camps_Cyclization Start N-(2-Acylaryl)amide EnolateA Enolate A (from Amide Acyl Group) Start->EnolateA Base (Path A) EnolateB Enolate B (from Aryl Acyl Group) Start->EnolateB Base (Path B) ProductA 2-Hydroxyquinolone EnolateA->ProductA Intramolecular Attack on Ketone ProductB 4-Hydroxyquinolone EnolateB->ProductB Intramolecular Attack on Amide

Regioselective Pathways in the Camps Cyclization.
The Friedländer Annulation: A Versatile Condensation

The Friedländer synthesis is a straightforward and widely used method for preparing quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester). [9][10][11][12][13]The reaction can be catalyzed by acids, bases, or simply by heat. [11] The versatility of the Friedländer reaction is a significant advantage, as it allows for the synthesis of a wide variety of substituted quinolines by simply changing the two starting components. [14]Modern variations of this reaction utilize a range of catalysts, including Lewis acids and solid-supported catalysts, to improve yields and broaden the substrate scope. [14][15]

Modern Synthetic Approaches: Enhancing Efficiency and Scope

In recent years, significant efforts have been directed towards developing more efficient, milder, and versatile methods for quinolinone synthesis. These modern approaches often offer significant advantages over the classical named reactions.

Microwave-Assisted Synthesis: Accelerating Classical Reactions

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields. [16]In the context of quinolinone synthesis, microwave heating can significantly accelerate thermally-driven reactions like the Gould-Jacobs and Conrad-Limpach cyclizations. [17] The rapid and efficient heating provided by microwaves is due to the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to uniform and rapid heating that can drive reactions to completion in minutes rather than hours. [18][19]This can also minimize the formation of side products that may occur during prolonged heating in conventional methods.

Transition-Metal Catalysis: Novel Bond Formations

Transition-metal catalysis has revolutionized organic synthesis, and the construction of the quinolone scaffold is no exception. Palladium- and copper-catalyzed reactions have been particularly successful in this area.

One notable example is the palladium-catalyzed carbonylative Sonogashira cyclization . This method allows for the synthesis of functionalized 4-quinolones from 2-iodoanilines and terminal alkynes. [20][21][22]A source of carbon monoxide, which can be a gas or a solid precursor like molybdenum hexacarbonyl, is used to form the C4-carbonyl group of the quinolone ring. [20]This approach offers a convergent and flexible route to highly substituted quinolones under relatively mild conditions.

Copper-catalyzed methods have also been developed, for instance, in conjunction with the Camps cyclization. A two-step sequence involving a copper-catalyzed amidation of an o-halophenone followed by a base-mediated Camps cyclization provides an efficient route to 2-aryl-4-quinolones. [23][24]

Modern_Synthesis_Workflow cluster_Microwave Microwave-Assisted Synthesis cluster_TM_Catalysis Transition-Metal Catalysis MW_Start Aniline + Malonate Derivative MW_Product Quinolone MW_Start->MW_Product Microwave Irradiation (minutes) TM_Start 2-Iodoaniline + Alkyne + CO source TM_Product Substituted Quinolone TM_Start->TM_Product Pd Catalyst

Sources

A Senior Application Scientist's Guide to the Reactivity of Substituted Anilines in the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Gould-Jacobs reaction, a cornerstone in heterocyclic chemistry since its discovery in 1939, remains a pivotal method for the synthesis of quinolines and their 4-hydroxy derivatives.[1][2] These scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and anticancer agents. The reaction's efficacy, however, is profoundly influenced by the electronic and steric nature of substituents on the aniline starting material. This guide provides an in-depth comparison of the reactivity of various substituted anilines in the Gould-Jacobs reaction, supported by experimental data, to empower researchers in optimizing their synthetic strategies.

The Mechanism: A Foundation for Understanding Reactivity

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[1][3] This is followed by a high-temperature intramolecular cyclization, and subsequent hydrolysis and decarboxylation to yield the 4-quinolinone core.[3]

The key steps influencing the overall success of the reaction are:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM. The nucleophilicity of the aniline is therefore a critical factor.

  • Thermal Cyclization: This is often the rate-determining step and requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization.[3] The electron density of the aniline ring directly impacts the feasibility of this intramolecular aromatic substitution.

Understanding these mechanistic underpinnings is crucial to predicting how a given substituent on the aniline ring will affect the reaction's outcome.

Visualizing the Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_steps Reaction Stages cluster_factors Influencing Factors Reactants Substituted Aniline + Diethyl Ethoxymethylenemalonate (DEEM) Intermediate Anilidomethylenemalonate Intermediate Reactants->Intermediate Condensation (100-130°C) Cyclized_Product Ethyl 4-Hydroxyquinoline-3-carboxylate Intermediate->Cyclized_Product Thermal Cyclization (>250°C) Final_Product 4-Hydroxyquinoline Cyclized_Product->Final_Product Saponification & Decarboxylation Electronic_Effects Electronic Effects (EDG vs. EWG) Electronic_Effects->Reactants Steric_Effects Steric Hindrance (Ortho-substituents) Steric_Effects->Intermediate

Caption: A generalized workflow for the Gould-Jacobs synthesis of quinolones.

The Impact of Substituents: A Comparative Analysis

The success of the Gould-Jacobs reaction is intricately linked to the nature and position of substituents on the aniline ring. These substituents modulate the nucleophilicity of the amino group and the electron density of the aromatic ring, thereby influencing the rates of both the initial condensation and the critical thermal cyclization step.

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the aniline ring through resonance and inductive effects. This enhanced electron density makes the ortho- and para-positions more nucleophilic, facilitating the intramolecular electrophilic aromatic substitution (the cyclization step). Consequently, anilines bearing EDGs generally exhibit higher reactivity and give better yields in the Gould-Jacobs reaction. The reaction is particularly effective for anilines with electron-donating groups at the meta-position.[1][3]

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and chloro (-Cl) deactivate the aniline ring by withdrawing electron density. This deactivation reduces the nucleophilicity of the aromatic ring, making the thermal cyclization step more difficult and often requiring higher temperatures or longer reaction times. In some cases, strongly deactivated anilines may fail to cyclize altogether.

Steric Effects: The "Ortho Effect"

Substituents at the ortho-position to the amino group can introduce significant steric hindrance. This steric bulk can impede the initial condensation with DEEM and, more critically, can sterically clash with the side chain during the planar transition state of the cyclization step. This "ortho effect" often leads to lower yields compared to their meta- and para-isomers, and in some cases, can completely inhibit the reaction.

Comparative Experimental Data

The following table summarizes the reported yields for the Gould-Jacobs reaction with a variety of substituted anilines, illustrating the principles discussed above.

Aniline SubstituentPositionSubstituent TypeReported Yield (%)Reference
-H-Neutral47% (Microwave)[4]
3-CH₃metaEDG (weak)Good[1]
4-CH₃paraEDG (weak)Moderate-Good[5]
2-CH₃orthoEDG (weak)Lower (due to steric hindrance)[5]
3-OCH₃metaEDG (strong)High[1][3]
4-OCH₃paraEDG (strong)Good[5]
4-ClparaEWG (weak)Moderate[5]
2-ClorthoEWG (weak)Lower (due to steric hindrance)[5]
4-NO₂paraEWG (strong)Very low to no reaction[6]

Note: Yields can vary significantly based on reaction conditions (e.g., conventional heating vs. microwave irradiation, solvent, temperature, and reaction time).

Experimental Protocols

For researchers looking to apply these principles, two representative protocols are provided below: a conventional high-temperature synthesis and a modern microwave-assisted method.

Protocol 1: Conventional High-Temperature Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.

Materials:

  • Substituted aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq)

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Cyclohexane or other non-polar solvent for precipitation

Procedure:

  • Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.

  • Cyclization: Dissolve the crude anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether in a reaction flask equipped with a reflux condenser.

  • Heating: Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for the required duration (often several hours). Monitor the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature.

  • Purification: Add a non-polar solvent like cyclohexane to precipitate the crude product. Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.

Materials:

  • Aniline (1) (2.0 mmol)

  • Diethyl ethoxymethylenemalonate (2) (6.0 mmol)

  • 2.5 mL microwave vial with a magnetic stirring bar

  • Microwave synthesis system

  • Ice-cold acetonitrile for washing

Procedure:

  • Reaction Setup: Add the aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) to a 2.5 mL microwave vial equipped with a magnetic stirring bar.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250 °C or 300 °C) and hold for the specified time (e.g., 5-20 minutes).[4]

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.[4]

Conclusion and Future Perspectives

The Gould-Jacobs reaction is a powerful and versatile tool for the synthesis of the medicinally important quinoline scaffold. The success of this reaction is highly dependent on the electronic and steric properties of the substituted aniline used. Electron-donating groups, particularly in the meta position, generally lead to higher yields, while electron-withdrawing groups and ortho-substituents tend to decrease reactivity. Modern techniques, such as microwave-assisted synthesis, can significantly reduce reaction times and improve yields, but careful optimization of temperature and time is crucial to prevent product degradation.[4] As the demand for novel quinoline-based therapeutics continues to grow, a thorough understanding of the factors governing the Gould-Jacobs reaction will remain essential for chemists in the field of drug discovery and development.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Name Reactions. Gould-Jacobs Reaction. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • Zaman, A. U., et al. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 2012 , 24(7), 2821-2824. [Link]

  • Zhang, X., et al. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 2005 , 70(14), 5528-5539. [Link]

Sources

Revolutionizing Photoswitch Synthesis: A Comparative Guide to Thermal and Microwave Methods for Donor-Acceptor Stenhouse Adducts (DAMMs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of photoresponsive materials, Donor-Acceptor Stenhouse Adducts (DAMMs), also known as DASAs, have emerged as a compelling class of visible-light-activated photoswitches.[1][2][3] Their unique negative photochromism, coupled with a modular and straightforward synthesis, has positioned them as prime candidates for applications ranging from smart materials to photopharmacology.[4][5] The synthesis of these adducts is traditionally accomplished through conventional thermal heating. However, the relentless pursuit of efficiency, higher yields, and greener chemical processes compels a critical evaluation of alternative synthetic methodologies.[1][2]

This in-depth technical guide, compiled from the perspective of a Senior Application Scientist, provides a comprehensive comparative analysis of the conventional thermal synthesis of DAMMs versus the increasingly adopted microwave-assisted approach. We will delve into the mechanistic underpinnings of each method, present supporting experimental data, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The Great Divide: Understanding Thermal vs. Microwave Heating

At its core, the difference between thermal and microwave synthesis lies in the mechanism of energy transfer. Conventional thermal heating is an inefficient "outside-in" process, relying on conduction and convection to transfer energy from a heat source, through the vessel walls, and finally to the reaction mixture.[6] This often results in uneven heating, localized overheating at the vessel surface, and longer reaction times to bring the entire bulk of the solution to the target temperature.

Conversely, microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to directly heat the reactants and solvent molecules through a process called dielectric heating.[7] Polar molecules within the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction. This "inside-out" heating is incredibly rapid and uniform, leading to a host of advantages that are particularly impactful in the synthesis of complex organic molecules like DAMMs.[6]

A Head-to-Head Comparison: Performance Metrics

ParameterConventional Thermal SynthesisMicrowave-Assisted Synthesis (MAOS)Rationale & Causality
Reaction Time Hours (e.g., 2-15 hours for similar heterocyclic syntheses)[4]Minutes (e.g., 2-8 minutes for similar heterocyclic syntheses)[4]Microwave heating provides rapid and uniform energy transfer directly to the polar reactants and solvents, leading to a much faster attainment of the activation energy required for the reaction.[7]
Product Yield Good to HighOften Significantly HigherThe rapid and uniform heating in MAOS minimizes the formation of byproducts that can occur with prolonged exposure to high temperatures in conventional heating, thus leading to cleaner reactions and higher yields of the desired product.[4]
Energy Efficiency LowHighMAOS is more energy-efficient as it heats only the reaction mixture, not the entire apparatus and surrounding environment, as is the case with conventional heating methods.
Process Control ModerateHighModern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible and reliable synthetic outcomes.
Green Chemistry ModerateHighThe significantly shorter reaction times and often reduced need for large volumes of high-boiling solvents align MAOS with the principles of green chemistry.[1]

The Heart of the Matter: Synthesis of DAMMs

The synthesis of DAMMs is a two-step process that begins with a Knoevenagel condensation of furfural with an active methylene compound, such as Meldrum's acid or a barbituric acid derivative. This is followed by the ring-opening of the resulting furan adduct with a secondary amine, which acts as the donor component of the DASA system.[3][5]

Visualizing the Synthetic Pathway

DAMM_Synthesis cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Ring Opening Furfural Furfural FuranAdduct Furan Adduct Furfural->FuranAdduct + ActiveMethylene Active Methylene (e.g., Meldrum's Acid) ActiveMethylene->FuranAdduct SecondaryAmine Secondary Amine (Donor) DAMM Donor-Acceptor Stenhouse Adduct (DAMM) SecondaryAmine->DAMM FuranAdduct2->DAMM +

Caption: General two-step synthesis of Donor-Acceptor Stenhouse Adducts (DAMMs).

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step guide for the synthesis of a representative DAMM using both conventional thermal and microwave-assisted methods.

Protocol 1: Conventional Thermal Synthesis of a DAMM

This protocol is adapted from established literature procedures for the synthesis of DAMMs.[2][8][9]

Step 1: Synthesis of the Furan Adduct (Knoevenagel Condensation)

  • To a round-bottom flask, add furfural (1.0 eq) and Meldrum's acid (1.05 eq).

  • Add a suitable solvent, such as water or ethanol.

  • Heat the mixture with stirring at a controlled temperature (e.g., 60-80 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a cold solvent (e.g., diethyl ether or cold ethanol) and dry under vacuum to yield the furan adduct.

Step 2: Synthesis of the DAMM (Ring Opening)

  • In a separate round-bottom flask, dissolve the furan adduct (1.0 eq) in a suitable solvent, such as tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add the secondary amine (1.0 eq) dropwise with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 20-30 minutes.

  • The product will typically precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Dry the final DAMM product under vacuum.

Protocol 2: Microwave-Assisted Synthesis of a DAMM

This protocol is a well-reasoned adaptation based on the principles of microwave chemistry and established protocols for the synthesis of related heterocyclic compounds.

Step 1: Synthesis of the Furan Adduct (Microwave-Assisted Knoevenagel Condensation)

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine furfural (1.0 eq) and Meldrum's acid (1.05 eq).

  • Add a minimal amount of a high-boiling polar solvent such as dimethylformamide (DMF) or ethanol. Solvent-free conditions can also be explored.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).

  • After irradiation, cool the vessel to room temperature.

  • Isolate the furan adduct by precipitation with a non-solvent or by standard workup procedures.

  • Wash and dry the product as described in the thermal protocol.

Step 2: Synthesis of the DAMM (Microwave-Assisted Ring Opening)

  • In a microwave-safe reaction vessel, dissolve the furan adduct (1.0 eq) in a minimal amount of a polar solvent like THF or acetonitrile.

  • Add the secondary amine (1.0 eq).

  • Seal the vessel and irradiate in the microwave reactor at a moderate temperature (e.g., 60-80 °C) for a very short time (e.g., 1-5 minutes).

  • After cooling, the DAMM product should precipitate.

  • Collect, wash, and dry the product as described in the conventional protocol.

Visualizing the Workflow Comparison

Workflow_Comparison cluster_thermal Conventional Thermal Synthesis cluster_microwave Microwave-Assisted Synthesis T_Start Start T_Setup Setup Reaction (Flask, Reflux) T_Start->T_Setup T_Heat Heat (2-15 hours) T_Setup->T_Heat T_Workup Workup & Purify T_Heat->T_Workup T_End End T_Workup->T_End M_Start Start M_Setup Setup Reaction (Microwave Vial) M_Start->M_Setup M_Irradiate Irradiate (2-15 minutes) M_Setup->M_Irradiate M_Workup Workup & Purify M_Irradiate->M_Workup M_End End M_Workup->M_End

Caption: A comparative workflow of thermal vs. microwave synthesis of DAMMs.

Concluding Remarks for the Modern Researcher

The evidence overwhelmingly supports the adoption of microwave-assisted synthesis for the production of Donor-Acceptor Stenhouse Adducts. The dramatic reduction in reaction times, coupled with often-superior yields and a greener footprint, presents a compelling case for moving beyond traditional heating methods. While the initial investment in microwave instrumentation may be a consideration, the long-term gains in productivity, efficiency, and discovery potential are undeniable.

This guide provides the foundational knowledge and practical protocols to confidently implement both thermal and microwave-assisted synthesis of DAMMs. By understanding the causality behind the experimental choices, researchers can further optimize these methods for their specific molecular targets, accelerating the development of next-generation photoresponsive materials.

References

A Comparative Guide to the Antifungal Activity of Substituted Diethyl 2-((arylamino)methylene)malonates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of fungal infections, compounded by the rise of drug-resistant strains, underscores the urgent need for novel antifungal agents.[1] Diethyl 2-((arylamino)methylene)malonates (DAMMs) have emerged as a promising class of compounds with significant antifungal potential. This guide provides a comprehensive comparison of the antifungal activity of various substituted DAMMs, supported by experimental data and methodological insights to aid in the research and development of new antifungal therapies.

Introduction: The Rationale for Investigating Diethyl 2-((arylamino)methylene)malonates

Diethyl 2-((arylamino)methylene)malonates are enamine esters that have traditionally been utilized as intermediates in the synthesis of more complex bioactive compounds.[2] However, recent studies have unveiled their intrinsic antifungal properties, particularly against devastating plant pathogens like Fusarium oxysporum.[2][3] This discovery opens a new avenue for the development of antifungal agents, leveraging a chemical scaffold that is readily accessible through established synthetic routes, such as the first step of the Gould-Jacobs reaction.[2][3] The exploration of DAMMs as direct antifungal agents is a relatively new field, making a systematic comparison of their structure-activity relationships (SAR) crucial for guiding future drug design and optimization.

Comparative Antifungal Activity: A Data-Driven Analysis

The antifungal efficacy of DAMMs is significantly influenced by the nature and position of substituents on the aryl ring. The following table summarizes the in vitro antifungal activity of a series of substituted DAMMs against Fusarium oxysporum, a common and destructive plant pathogenic fungus. The activity is presented as the half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Antifungal Activity of Substituted Diethyl 2-((arylamino)methylene)malonates against Fusarium oxysporum

Compound IDAryl SubstituentIC50 (µM)Antifungal Effect
1 4-nitro35Fungistatic
2 2-nitro0.013Fungicidal
3 4-methoxy> 10 µg/µL-
4 4-methyl> 10 µg/µL-
5 Unsubstituted0.015Fungicidal

Data sourced from a study on the mycelial growth inhibition of Fusarium oxysporum.[2]

Key Insights from the Data:

  • Impact of Nitro Group Position: A striking observation is the profound effect of the nitro group's position on antifungal activity. The ortho-nitro substituted compound (2 ) exhibited the highest potency with an IC50 of 0.013 µM, demonstrating a fungicidal effect.[2] In contrast, the para-nitro substituted analogue (1 ) was significantly less active (IC50 = 35 µM) and only showed a fungistatic effect.[2]

  • Unsubstituted Aryl Ring: The unsubstituted DAMM (5 ) also displayed remarkable fungicidal activity, with an IC50 of 0.015 µM, comparable to the ortho-nitro derivative.[2] This suggests that the core diethyl 2-((arylamino)methylene)malonate structure possesses inherent antifungal properties that can be modulated by substitution.

  • Electron-Donating Groups: The presence of electron-donating groups, such as methoxy (3 ) and methyl (4 ) at the para position, appeared to abolish the antifungal activity at the tested concentrations.[2] This indicates that electron-withdrawing characteristics on the aryl ring may be crucial for potent antifungal action.

Structure-Activity Relationship (SAR) Visualization

The relationship between the chemical structure of the DAMM derivatives and their antifungal activity can be visualized to provide a clearer understanding of the key molecular features driving their efficacy.

SAR_DAMMs cluster_scaffold Core Scaffold: Diethyl 2-((arylamino)methylene)malonate cluster_substituents Aryl Substituents cluster_active Active Substitutions cluster_less_active Less Active/Inactive Substitutions cluster_activity Antifungal Activity Scaffold Base Structure Ortho_Nitro 2-Nitro Scaffold->Ortho_Nitro Substitution at ortho position Unsubstituted Unsubstituted Para_Nitro 4-Nitro Scaffold->Para_Nitro Substitution at para position Para_Methoxy 4-Methoxy Para_Methyl 4-Methyl High_Potency High Potency (Fungicidal) Ortho_Nitro->High_Potency Unsubstituted->High_Potency Low_Potency Low Potency (Fungistatic) Para_Nitro->Low_Potency Inactive Inactive Para_Methoxy->Inactive Para_Methyl->Inactive

Caption: Structure-Activity Relationship of DAMMs.

Comparison with Standard Antifungal Agents

To contextualize the activity of these novel compounds, it is essential to compare their mechanism of action with established antifungal drugs.

  • Azoles (e.g., Fluconazole): Fluconazole, a widely used antifungal, inhibits the enzyme lanosterol 14-α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4][5][6][7][8] This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to a fungistatic effect against many species.[4]

  • Echinocandins (e.g., Caspofungin): Caspofungin represents a different class of antifungals that targets the fungal cell wall. It inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, an essential polysaccharide in the fungal cell wall.[9][10][11][12][13] This action results in a weakened cell wall, leading to cell lysis and a fungicidal effect against many Candida species.[11][12]

The precise mechanism of action for DAMMs is not yet fully elucidated. However, their potent, often fungicidal, activity suggests a mechanism that leads to rapid cell death, which could be distinct from the mechanisms of azoles and echinocandins. Further research is warranted to identify the specific molecular targets of these compounds.

Experimental Protocol: Antifungal Susceptibility Testing

The determination of antifungal activity is a critical step in the evaluation of new compounds. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[14][15][16]

Step-by-Step Methodology for Broth Microdilution Assay:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain (e.g., Fusarium oxysporum) on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at an appropriate temperature until sporulation.

    • Harvest the spores by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 80).

    • Adjust the spore suspension to a standardized concentration (e.g., 1 × 10⁶ to 5 × 10⁶ cells/mL) using a hemocytometer or spectrophotometer.[15]

  • Preparation of Compound Dilutions:

    • Dissolve the test compounds (DAMMs) and a positive control (e.g., Fluconazole) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial twofold dilutions of the compounds in a 96-well microtiter plate using a sterile liquid medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS).[16] The final concentrations should span a range that is expected to include the MIC.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.[15]

    • Include a growth control (no compound) and a sterility control (no inoculum) on each plate.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours, depending on the fungus).[16][17]

  • Determination of MIC:

    • After incubation, visually or spectrophotometrically assess the fungal growth in each well.

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control.[16]

Experimental Workflow Diagram:

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Prepare Fungal Inoculum Inoculate 3. Inoculate Microtiter Plate Inoculum->Inoculate Compounds 2. Prepare Compound Serial Dilutions Compounds->Inoculate Incubate 4. Incubate Plate Inoculate->Incubate Read 5. Read Results (Visually/Spectrophotometrically) Incubate->Read Determine_MIC 6. Determine MIC Read->Determine_MIC

References

A Comparative Guide for Halogenated Phenylaminomethylene Malonates in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Halogen Substitution

In the landscape of drug discovery and synthetic chemistry, the choice of a halogen substituent on an aromatic ring is a pivotal decision that can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparison of two closely related and synthetically valuable compounds: Diethyl 2-((4-chlorophenylamino)methylene)malonate and Diethyl 2-((4-bromophenylamino)methylene)malonate. While differing by only a single halogen atom, these molecules present distinct characteristics that render them suitable for different applications. We will explore their synthesis, compare their properties, and delve into experimental data that highlights their potential in antifungal drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their selection of building blocks for novel chemical entities.

Physicochemical Properties: A Tale of Two Halogens

The substitution of chlorine with bromine on the phenyl ring introduces subtle yet significant changes to the molecule's physical properties. Below is a comparative table summarizing their key physicochemical characteristics.

PropertyDiethyl 2-((4-chlorophenylamino)methylene)malonateThis compound
Molecular Formula C₁₄H₁₆ClNO₄C₁₄H₁₆BrNO₄[1]
Molecular Weight 297.73 g/mol [2]342.18 g/mol [1]
Appearance White solidWhite solid[3]
Melting Point Data not readily available100-101 °C[4]
Boiling Point Data not readily available374.4 ± 42.0 °C (Predicted)[4]
Solubility Soluble in organic solvents like ethyl acetateSoluble in organic solvents like diethyl ether and methanol[3]

The most apparent difference lies in the molecular weight, a direct consequence of the heavier bromine atom. This seemingly minor change can impact formulation and pharmacokinetic properties in a drug development context. While the melting point for the chloro-analogue is not widely reported, the bromo-analogue is a solid at room temperature.

Synthesis: A Convergent and Efficient Pathway

Both compounds are readily synthesized via a condensation reaction between the corresponding halogenated aniline and diethyl ethoxymethylenemalonate (DEEMM). This reaction, a key step in the Gould-Jacobs reaction for quinoline synthesis, is typically efficient and proceeds under mild conditions.[3][5]

Experimental Protocol: Microwave-Assisted Synthesis of Diethyl 2-((4-chlorophenylamino)methylene)malonate

This protocol is adapted from a reported microwave-assisted synthesis which offers advantages in terms of reaction time and yield.[5]

Materials:

  • 4-chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Microwave reactor

  • Silica gel for column chromatography

  • Solvents: n-hexane, ethyl acetate

Procedure:

  • In a microwave-safe vessel, combine equimolar amounts of 4-chloroaniline and diethyl ethoxymethylenemalonate.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with microwaves at a suitable power and temperature to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product is then purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the pure product.

Rationale: The use of microwave irradiation accelerates the reaction by efficiently heating the polar reactants, leading to shorter reaction times and often cleaner product formation compared to conventional heating.[5] The solvent-free condition also contributes to a more environmentally friendly process. A similar procedure can be employed for the synthesis of the bromo-analogue, substituting 4-chloroaniline with 4-bromoaniline.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Product A 4-Haloaniline (Cl or Br) C Microwave Irradiation (Solvent-free) A->C B Diethyl Ethoxymethylenemalonate (DEEMM) B->C D Column Chromatography C->D E Diethyl 2-((4-halophenylamino)- methylene)malonate D->E

Caption: Microwave-assisted synthesis workflow for halogenated phenylaminomethylene malonates.

Comparative Reactivity: The Carbon-Halogen Bond Dictates the Pace

In the realm of synthetic transformations where the halogen atom acts as a leaving group, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the bromo-analogue is expected to be more reactive than its chloro counterpart. This difference in reactivity is primarily attributed to the bond dissociation energies of the carbon-halogen bonds. The carbon-bromine (C-Br) bond is weaker and more easily cleaved than the carbon-chlorine (C-Cl) bond.[6] This often translates to milder reaction conditions and potentially higher yields for reactions involving the bromo-derivative.

However, for applications where the halogen is retained in the final product, the choice between chlorine and bromine will depend on the desired electronic and steric properties.

Performance in a Biological Context: Antifungal Activity

A key application for these compounds is as intermediates in the synthesis of bioactive molecules. Recent studies have also highlighted their potential as antifungal agents themselves.

Experimental Data: Antifungal Activity against Fusarium oxysporum

A study investigating the antifungal properties of a series of diethyl 2-((arylamino)methylene)malonates revealed that the 4-chloro derivative possesses significant activity against the plant pathogen Fusarium oxysporum.[5]

CompoundIC₅₀ (µM) against F. oxysporum
Diethyl 2-((4-chlorophenylamino)methylene)malonate35
Diethyl 2-((phenylamino)methylene)malonate (unsubstituted)0.013

Data extracted from Molecules, 2023, 28(8), 3538.[5]

Antifungal_Activity_Comparison cluster_compounds Test Compounds cluster_target Biological Target cluster_activity Observed & Expected Activity Chloro Diethyl 2-((4-chlorophenylamino)- methylene)malonate Target Fungal Cellular Target Chloro->Target Inhibits Bromo Diethyl 2-((4-bromophenylamino)- methylene)malonate Bromo->Target Potentially Inhibits Chloro_Activity IC₅₀ = 35 µM (Experimental Data) Target->Chloro_Activity Results in Bromo_Activity Expected to be active (Potency to be determined) Target->Bromo_Activity Leads to

Caption: Comparative antifungal activity profile against Fusarium oxysporum.

Expert Insights and Conclusion: Making the Right Choice

The selection between Diethyl 2-((4-chlorophenylamino)methylene)malonate and its bromo-analogue is a nuanced decision that hinges on the specific goals of the research program.

  • For synthetic applications requiring a leaving group , the bromo-derivative is generally the more reactive choice, often allowing for more facile transformations.

  • In the context of drug design and lead optimization , the "magic methyl" concept has a parallel in halogen substitution. Chlorine is often favored for its ability to modulate lipophilicity and engage in favorable interactions with protein targets without adding excessive molecular weight. The available data on the antifungal activity of the chloro-analogue supports its potential in this arena. The bromo-analogue, while potentially more synthetically versatile, may present different pharmacokinetic challenges and opportunities.

References

  • Coy-Vera, W. F., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3538. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2010). Diethyl 2-[(4-bromoanilino)methylidene]malonate. [Link]

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A Senior Application Scientist's Guide: The Strategic Advantages of Diethyl 2-((4-bromophenylamino)methylene)malonate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the choice of a chemical building block is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Diethyl 2-((4-bromophenylamino)methylene)malonate, a specialized enamino malonate, stands out as a premier starting material for the construction of complex heterocyclic scaffolds. This guide provides an in-depth comparison of its strategic advantages over common alternatives, supported by experimental data and established protocols, demonstrating its value in creating diverse molecular entities for pharmaceutical research.

The Core Advantage: A Stabilized Intermediate for Controlled Synthesis

This compound is most prominently utilized as a key intermediate in the Gould-Jacobs reaction for the synthesis of quinoline and quinolone skeletons. These motifs are ubiquitous in medicinal chemistry, found in drugs ranging from antimalarials to kinase inhibitors.

The primary advantage of using this pre-formed building block is the strategic division of the Gould-Jacobs reaction into two distinct, high-yielding steps. The initial condensation of an aniline (4-bromoaniline) with an activated malonate derivative (diethyl ethoxymethylenemalonate, DEEMM) yields the stable, isolable enamine, this compound.[1][2] This contrasts with a "one-pot" approach where all reactants are mixed and heated, which can lead to side reactions and purification challenges.

The stability of this intermediate is enhanced by a strong intramolecular N-H···O hydrogen bond, which creates a planar, six-membered ring, contributing to its ease of handling and purification.[1] This stepwise approach affords superior control over the synthesis, ensuring high purity of the intermediate before committing to the subsequent, and often more demanding, thermal cyclization step.

Gould_Jacobs_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline 4-Bromoaniline Intermediate Diethyl 2-((4-bromophenylamino) methylene)malonate (Stable, Isolable Intermediate) Aniline->Intermediate DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) DEEMM->Intermediate Quinolone 7-Bromo-4-hydroxyquinoline- 3-carboxylate Intermediate->Quinolone High Temp. (e.g., Diphenyl Ether) caption Gould-Jacobs reaction pathway highlighting the key intermediate.

Caption: Gould-Jacobs reaction pathway highlighting the key intermediate.

The Synthetic Handle: A Gateway to Molecular Diversity

Perhaps the most compelling advantage for drug development professionals is the presence of the 4-bromo substituent on the phenyl ring. This bromine atom is not merely a passive feature; it is a versatile synthetic handle for post-modification via a wide array of cross-coupling reactions. This allows for the late-stage diversification of the quinoline core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Key Cross-Coupling Reactions Enabled by the Bromo Substituent:

  • Suzuki Coupling: Introduction of aryl or heteroaryl groups.

  • Heck Coupling: Formation of C-C bonds with alkenes.

  • Buchwald-Hartwig Amination: Introduction of diverse amine functionalities.

  • Sonogashira Coupling: Formation of C-C bonds with alkynes.

  • Cyanation: Introduction of a nitrile group.

This capability to build a core scaffold and then systematically modify a specific position is far more efficient than synthesizing each analogue from a different substituted aniline, many of which may not be commercially available or are expensive.

Comparative Analysis with Alternative Building Blocks

The superiority of this compound is best understood when compared to alternative synthetic routes to substituted quinolines.

Synthetic Strategy Key Building Blocks Advantages Disadvantages Typical Conditions
Using Pre-formed Enamine (This Guide) Diethyl 2-((4-bromophenylamino) methylene)malonateHigh control & purity ; stable intermediate; versatile bromo-handle for diversification.[1]Two distinct synthetic steps required.Thermal cyclization in high-boiling solvent (e.g., Dowtherm A, diphenyl ether).[2]
One-Pot Gould-Jacobs 4-Bromoaniline + Diethyl ethoxymethylenemalonateFewer steps; good for simple scaffolds.Potential for side-products; purification can be more complex; less control.One-pot heating of reactants, often without solvent or in a high-boiling solvent.[3]
Combes Quinolone Synthesis Anilines + β-DiketonesAccess to 2,4-disubstituted quinolines.Strong acid catalysis required; can lack regioselectivity with unsymmetrical diketones.Concentrated H₂SO₄.
Conrad-Limpach-Knorr Synthesis Anilines + β-KetoestersGood for producing 4-hydroxyquinolines (from β-ketoesters) or 2-hydroxyquinolines.Requires different starting materials for different isomers; often requires high temperatures.Thermal condensation followed by cyclization.
Friedländer Synthesis 2-Aminobenzaldehydes/ketones + Methylene carbonyl compoundsConvergent; forms the quinoline ring in one step.Starting 2-aminoaryl carbonyls can be difficult to access.Base or acid catalysis.

Experimental Validation: Self-Validating Protocols

The protocols described below are standard, high-yielding procedures that validate the utility of this building block.

Protocol 1: Synthesis of this compound

This procedure details the formation of the stable enamine intermediate.[1]

Methodology:

  • To a round-bottom flask, add 4-bromoaniline (1.2 mmol, 1.0 eq).

  • Add diethyl ethoxymethylenemalonate (1.2 mmol, 1.0 eq).

  • Heat the reaction mixture at 130 °C (403 K) for 2 hours under a nitrogen atmosphere. The reaction is typically performed neat (without solvent).

  • After 2 hours, cool the mixture to room temperature.

  • Remove low-boiling components (ethanol byproduct) under reduced pressure.

  • The resulting crude product is a solid. Purify by recrystallization from diethyl ether or a mixture of ethyl acetate and hexanes.

  • A typical yield of the white, solid product is approximately 73%.[1]

Protocol 2: Thermal Cyclization to 7-Bromo-4-hydroxyquinoline-3-carboxylate

This procedure demonstrates the conversion of the intermediate into the quinolone core.[2]

Methodology:

  • Place the purified this compound (1.0 eq) in a three-neck flask equipped with a condenser and a high-temperature thermometer.

  • Add a high-boiling, inert solvent such as diphenyl ether or Dowtherm A (approx. 10-20 mL per gram of starting material).

  • Heat the mixture to approximately 250 °C with stirring.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solvent.

  • Dilute the mixture with hexanes or petroleum ether to further precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with the same solvent to remove the high-boiling residue.

  • The resulting solid is the cyclized quinolone product, typically obtained in high yield.

Experimental_Workflow cluster_protocol1 Protocol 1: Enamine Formation cluster_protocol2 Protocol 2: Cyclization P1_Start Mix 4-Bromoaniline & DEEMM P1_Heat Heat at 130°C, 2h P1_Start->P1_Heat P1_Evap Evaporate Volatiles P1_Heat->P1_Evap P1_Recrystal Recrystallize P1_Evap->P1_Recrystal P1_Product Pure Intermediate P1_Recrystal->P1_Product P2_Start Dissolve Intermediate in Diphenyl Ether P1_Product->P2_Start Proceed with purified solid P2_Heat Heat at 250°C, 30-60 min P2_Start->P2_Heat P2_Cool Cool & Precipitate P2_Heat->P2_Cool P2_Filter Filter & Wash P2_Cool->P2_Filter P2_Product Final Quinolone Product P2_Filter->P2_Product caption Experimental workflow for the two-step quinolone synthesis.

Caption: Experimental workflow for the two-step quinolone synthesis.

Conclusion

This compound is more than just a reagent; it is a strategic building block that offers significant advantages for the synthesis of complex, medicinally relevant molecules. Its key benefits include:

  • Enhanced Control: As a stable, isolable intermediate, it allows for a stepwise and highly controlled approach to the Gould-Jacobs reaction, ensuring higher purity and yields.

  • Inherent Versatility: The strategically placed bromo-substituent serves as a powerful synthetic handle for late-stage functionalization, enabling the efficient exploration of chemical space and the construction of diverse compound libraries.

  • Robust and High-Yielding Chemistry: The protocols for its synthesis and subsequent cyclization are well-established, reliable, and scalable.

For researchers aiming to accelerate drug discovery programs based on the quinoline scaffold, adopting this compound as a core building block is a scientifically sound and strategically advantageous decision.

References

  • He, M., Wang, H., & Wang, L. (2011). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. [Link]

  • Pharmaffiliates. Diethyl 2-(((4-Bromophenyl)amino)methylene)malonate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Diethyl Malonate: Synthesis and Applications. [Link]

  • Kolaei, S. M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Organic Chemistry, 3(1), 37-43. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 1591151. [https://pubchem.ncbi.nlm.nih.gov/compound/Diethyl_2-(4-bromophenylamino_methylene_malonate]([Link]

  • MySkinRecipes. This compound. [Link]

  • Feely, W., & Boekelheide, V. (1958). Diethyl methylenemalonate. Organic Syntheses, 38, 22. [Link]

  • ResearchGate. Microwave-Assisted Synthesis of α-Aryl Malonates: Key Intermediates for the Preparation of Azaheterocycles. [Link]

  • Herrera, A., et al. (2021). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 26(11), 3352. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 4-Hydroxyquinolines: A Yield-Centric Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry and drug development, forming the structural foundation of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[1] From the historic antimalarial activity of quinine to modern applications as antibacterial, anticancer, and anti-HIV agents, the quinoline framework remains a focal point of intensive research.[2][3][4] The efficacy and novelty of next-generation quinoline-based therapeutics are intrinsically linked to the efficiency, scalability, and versatility of the synthetic routes used to construct them.

This guide provides an in-depth, objective comparison of the most prominent synthetic pathways to 4-hydroxyquinolines. We will dissect classical thermal cyclizations and explore modern catalytic and microwave-assisted strategies, focusing on the critical metric of reaction yield. Each section provides mechanistic insights to explain the causality behind experimental choices, detailed protocols, and comparative data to empower researchers in selecting the optimal route for their specific discovery and development programs.

Classical Thermal Cyclization Strategies

For over a century, the synthesis of the quinoline core has been dominated by a few foundational, name-brand reactions. These methods, while robust, typically demand harsh reaction conditions, namely high temperatures, to drive the critical ring-closing step.

The Conrad-Limpach-Knorr Synthesis: The High-Temperature Workhorse

The Conrad-Limpach synthesis, first reported in 1887, is a two-step procedure involving the condensation of an aniline with a β-ketoester.[5][6] The initial reaction forms a Schiff base or enamine intermediate, which is then subjected to a high-temperature thermal cyclization to yield the 4-hydroxyquinoline product.

Mechanism and Causality: The rate-determining step is the thermal electrocyclic ring closure.[5] This annulation requires breaking the aromaticity of the aniline ring, a significant energy barrier that necessitates temperatures often around 250 °C.[5][6] The choice of solvent is paramount to achieving high yields. Early attempts without a solvent resulted in moderate yields, often below 30%.[5][7] The innovation by Limpach to use high-boiling, inert solvents like mineral oil or diphenyl ether (Dowtherm A) dramatically improved yields, in many cases to over 95%, by ensuring a consistent high temperature and preventing substrate decomposition.[5][7][8]

Experimental Protocol: Conrad-Limpach Synthesis

  • Condensation: Aniline (1.0 eq) is reacted with ethyl acetoacetate (1.1 eq) either neat or in a solvent like ethanol with a catalytic amount of acid (e.g., HCl, H₂SO₄). The mixture is stirred at room temperature or gently heated until the formation of the enamine intermediate is complete (monitored by TLC).

  • Solvent Removal: The solvent and water formed during the reaction are removed under reduced pressure.

  • Cyclization: The crude enamine intermediate is added to a high-boiling solvent (e.g., diphenyl ether, mineral oil) preheated to ~250 °C.

  • Reaction Maintenance: The reaction mixture is maintained at this temperature for 1-2 hours.

  • Work-up: The mixture is cooled, and the precipitated product is collected by filtration, washed with a low-boiling hydrocarbon solvent (e.g., hexane) to remove the high-boiling solvent, and then recrystallized.

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A Aniline + β-Ketoester B Enamine Intermediate A->B Acid Catalyst (e.g., H₂SO₄) C Thermal Ring Closure B->C ~250 °C High-Boiling Solvent D 4-Hydroxyquinoline C->D Tautomerization

Caption: Workflow for the Conrad-Limpach Synthesis.

The Gould-Jacobs Reaction: A Pathway to 3-Substituted Quinolones

The Gould-Jacobs reaction provides access to 4-hydroxyquinolines often bearing a carboxylate group at the 3-position.[1] It begins with the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate (EMME), followed by thermal cyclization.[1] The resulting ester can be hydrolyzed and decarboxylated to yield the unsubstituted quinolin-4-one.[7]

Mechanism and Causality: Similar to the Conrad-Limpach synthesis, the key step is a high-temperature cyclization. The reaction proceeds through a ketene intermediate under drastic conditions.[7] This method's primary advantage is its utility in creating C3-functionalized quinolones, which are important precursors for many antibiotics.[7] Microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[9][10]

Experimental Protocol: Gould-Jacobs Reaction

  • Condensation: Aniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (EMME) (1.0 eq) are heated together, typically at 100-130 °C, until the theoretical amount of ethanol has distilled off.

  • Cyclization: The resulting intermediate is added to a preheated high-boiling solvent (e.g., diphenyl ether) at ~250 °C and refluxed for 15-30 minutes.

  • Isolation: The mixture is cooled, diluted with petroleum ether, and the precipitated ethyl 4-hydroxyquinoline-3-carboxylate is collected by filtration.

  • Hydrolysis & Decarboxylation (Optional): The ester is heated in an aqueous solution of sodium hydroxide to hydrolyze the ester. The solution is then neutralized with acid, and the resulting carboxylic acid is heated (often in the same high-boiling solvent) to effect decarboxylation, yielding the final 4-hydroxyquinoline.

The Camps Cyclization: A Base-Catalyzed Intramolecular Route

In contrast to the thermal methods above, the Camps cyclization utilizes a base-catalyzed intramolecular aldol condensation of an N-(2-acylaryl)amide to form the quinoline ring.[8][11] This approach avoids the need for extremely high temperatures.

Mechanism and Causality: The reaction is driven by the deprotonation of the α-carbon to the ketone, forming an enolate. This enolate then attacks the amide carbonyl intramolecularly. Subsequent dehydration yields the 4-hydroxyquinoline product.[8] The primary challenge of this method lies not in the cyclization itself, but in the synthesis of the requisite N-(2-acylaryl)amide starting material.[4] However, modern catalytic methods have made these precursors more accessible.[8] Yields for the cyclization step are often very good, ranging from 72-97% for 2-aryl derivatives.[7][8]

Experimental Protocol: Camps Cyclization

  • Reaction Setup: An N-(2-acetylphenyl)amide (1.0 eq) is dissolved in a suitable solvent such as ethanol or dioxane.

  • Base Addition: An aqueous solution of a strong base (e.g., sodium hydroxide, 3.0 eq) is added to the mixture.

  • Cyclization: The reaction is heated to reflux and maintained for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: The mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 4-hydroxyquinoline product, which is then collected by filtration and purified.

cluster_0 Camps Cyclization A N-(2-Acylaryl)amide B Enolate Formation A->B Strong Base (e.g., NaOH) C Intramolecular Aldol Condensation B->C D Dehydration C->D E 4-Hydroxyquinoline D->E

Caption: Mechanistic steps of the Camps Cyclization.

Modern Synthetic Methodologies: Enhancing Yield and Sustainability

Recent advancements have focused on overcoming the limitations of classical methods, developing milder, faster, and more efficient routes to the 4-hydroxyquinoline core.

Microwave-Assisted Synthesis: The Power of Rapid Heating

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically accelerating reaction rates and often improving yields.[12] This technology is particularly effective for high-temperature cyclizations, offering a green chemistry alternative to conventional heating methods.[13]

Key Advantages & Examples:

  • Speed and Efficiency: A proline-catalyzed, one-pot synthesis of a 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione was achieved in just 20 minutes with a remarkable 98% yield using microwave heating.[2]

  • Greener Conditions: A BiCl₃-catalyzed synthesis of 4-hydroxy-2-quinolone analogues from β-enaminones proceeds under microwave irradiation in ethanol, providing moderate to good yields (51-71%) with a non-toxic, inexpensive catalyst.[13]

  • Solvent-Free Reactions: Microwave-enhanced syntheses can often be performed under solvent-free conditions, reducing waste and simplifying purification.[14]

Experimental Protocol: Microwave-Assisted BiCl₃-Catalyzed Synthesis [13]

  • Reactant Mixture: A mixture of a β-enaminone (1.0 eq), diethyl malonate (1.2 eq), and bismuth(III) chloride (BiCl₃, 20 mol%) in ethanol is prepared in a microwave-safe vessel.

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 100 °C) for a short period (e.g., 15-30 minutes).

  • Cooling and Precipitation: The vessel is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and can be further purified by recrystallization.

Palladium-Catalyzed Strategies: Mild and Versatile

Palladium catalysis has revolutionized the formation of C-N and C-C bonds, enabling the synthesis of complex heterocycles under mild conditions.[3] These methods provide powerful alternatives to harsh thermal cyclizations.

Key Approaches & Examples:

  • Sequential Amidation/Cyclization: A mild, one-pot synthesis of 2-substituted 4-quinolones can be achieved via a sequential palladium-catalyzed amidation of 2′-bromoacetophenones followed by a base-promoted intramolecular cyclization (a modern take on the Camps cyclization).[4] This process avoids the need to isolate the sensitive amide intermediate.

  • Dehydrogenation: An alternative route involves the dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline precursors. Heating the tetrahydroquinoline with palladium black and a hydrogen acceptor (like maleic acid) can produce the desired 4-hydroxyquinoline in near-quantitative yields (95% to ~100%).[15]

cluster_0 Pd-Catalyzed Amidation cluster_1 Base-Promoted Cyclization A 2'-Bromoacetophenone + Amide B N-(2-Acylaryl)amide (in situ) A->B Pd₂(dba)₃ / Xantphos 100 °C C Intramolecular Cyclization B->C Base (e.g., Cs₂CO₃) 100 °C D 2-Substituted-4-Quinolone C->D

Caption: One-pot Pd-catalyzed synthesis of 4-quinolones.

Yield Comparison at a Glance

The selection of a synthetic route is a multi-factorial decision balancing yield, substrate scope, cost, scalability, and reaction conditions. The table below summarizes the key performance indicators for the discussed methodologies.

Synthetic RouteStarting MaterialsKey Conditions / ReagentsTypical Yield (%)AdvantagesDisadvantages / Limitations
Conrad-Limpach Anilines, β-Ketoesters~250 °C, Inert Solvent (Mineral Oil, Dowtherm A)<30% (no solvent) up to 95% (with solvent)[5][7]High yields with proper solvent, readily available materials.Harsh conditions (high temp), limited functional group tolerance.
Gould-Jacobs Anilines, EMME~250 °C, Inert SolventGood (variable)Excellent for 3-carboxy-4-hydroxyquinolines, key antibiotic precursors.Harsh conditions, multi-step for unsubstituted product.
Camps Cyclization N-(2-Acylaryl)amidesStrong Base (NaOH, KOH), Reflux72-97% [7][8]Milder conditions than thermal methods, high yields for cyclization step.Starting materials can be challenging to synthesize.
Microwave (Proline) Cyclohexanedione, Methacrylic AcidProline catalyst, Microwave~98% [2]Extremely rapid, excellent yield, one-pot procedure.Substrate scope may be specific to the reported example.
Microwave (BiCl₃) β-Enaminones, Diethyl MalonateBiCl₃ catalyst, Microwave51-71% [13]Green catalyst, rapid, good yields.Requires synthesis of β-enaminone precursor.
Pd-Dehydrogenation 4-Keto-tetrahydroquinolinesPd black, H⁺ acceptor95-100% [15]Excellent to quantitative yields, mild conditions.Requires synthesis of the hydrogenated precursor.
Pd-Amidation/Cyclization 2'-Bromoacetophenones, AmidesPd catalyst, BaseGood to High[4]Mild, one-pot procedure, good functional group tolerance.Cost of palladium catalyst, requires aryl halide starting material.

Conclusion and Future Outlook

While classical methods like the Conrad-Limpach synthesis remain valuable for their robustness and potential for high yields on a large scale, they are often hampered by harsh energy-intensive conditions. The Camps cyclization offers a milder alternative, with its utility greatly enhanced by modern catalytic methods for preparing the necessary precursors.

For rapid synthesis, functional group tolerance, and adherence to green chemistry principles, microwave-assisted and palladium-catalyzed routes represent the state of the art. Microwave-assisted reactions can provide outstanding yields in mere minutes, as demonstrated by the near-quantitative proline-catalyzed method.[2] Palladium-catalyzed dehydrogenation offers a pathway to exceptionally high yields under mild conditions, provided the tetrahydroquinoline precursor is accessible.[15] For building molecular diversity, one-pot palladium-catalyzed amidation/cyclization sequences are particularly attractive.[4]

The optimal choice of synthetic route will always depend on the specific target molecule and the project's goals. For drug development professionals and researchers, a thorough understanding of the yields, benefits, and limitations of each of these powerful synthetic tools is essential for the efficient and successful construction of novel 4-hydroxyquinoline-based therapeutics.

References

  • Conrad–Limpach synthesis - Wikipedia. Available at: [Link]

  • Bouone, Y. O., Bouzina, A., Sayad, R., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances. Available at: [Link]

  • Conrad-Limpach Synthesis - SynArchive. Available at: [Link]

  • Csomor, O., Szabó, N., Sabjan, G., & Sánta, I. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Bouone, Y. O., Bouzina, A., Sayad, R., et al. (2023). Synthetic green route leading to 4-hydroxyquinolin-2-one analogues. ResearchGate. Available at: [Link]

  • Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H) - WJBPHS. (2024). World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate. Available at: [Link]

  • Seixas, R. S. G. R., Silva, V. L. M., & Silva, A. M. S. (2016). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. Available at: [Link]

  • Staliński, K. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. Available at: [Link]

  • The Chemistry of 4-Hydroxyquinolines. | Chemical Reviews - ACS Publications. Available at: [Link]

  • Zaman, A. U., Khan, M. A., Munawar, M. A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Zaman, A. U., Khan, M. A., Munawar, M. A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. Available at: [Link]

  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization. Organic Letters. Available at: [Link]

  • The methods of synthesis, modification, and biological activity of 4-quinolones (review). ResearchGate. Available at: [Link]

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • Staliński, K. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. Available at: [Link]

  • Camps quinoline synthesis - Wikipedia. Available at: [Link]

  • Rapid microwave-enhanced synthesis of 4-hydroxyquinolinones under solvent-free conditions | Scilit. Available at: [Link]

  • Recent Advances in the Catalytic Synthesis of 4-Quinolones. ACS Catalysis. Available at: [Link]

  • Synthesis of 4-quinolones - Organic Chemistry Portal. Available at: [Link]

  • Fisyuk, A. S., Kostyuchenko, A. S., & Goncharov, D. S. (2020). Camps Reaction and Related Cyclizations. ResearchGate. Available at: [Link]

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A Comparative Analysis of Acidity: Diethyl Malonate vs. Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry

In the realm of organic synthesis, the acidity of α-hydrogens in dicarbonyl compounds is a cornerstone concept, enabling a vast array of carbon-carbon bond-forming reactions. Diethyl malonate and ethyl acetoacetate are two of the most utilized 1,3-dicarbonyl compounds, serving as versatile precursors in syntheses ranging from pharmaceuticals to polymers. While structurally similar, a nuanced yet significant difference in their acidity dictates their reactivity and application. This guide provides an in-depth comparison of the acidity of these two critical reagents, supported by structural analysis, electronic principles, and detailed experimental protocols for empirical validation.

The Foundation of Acidity in 1,3-Dicarbonyls

The remarkable acidity of the methylene (CH₂) protons in both diethyl malonate and ethyl acetoacetate stems from the powerful electron-withdrawing nature of the two flanking carbonyl groups.[1][2] Deprotonation of this α-carbon results in the formation of a conjugate base, an enolate ion, which is significantly stabilized through resonance. The negative charge is delocalized over the α-carbon and the two electronegative oxygen atoms of the carbonyl groups, drastically lowering the energy of the anion and thus increasing the acidity of the parent compound.[1][2]

Structural and Electronic Dissection: Why is Ethyl Acetoacetate More Acidic?

While both molecules benefit from this general principle, ethyl acetoacetate is a considerably stronger acid than diethyl malonate. This difference is rooted in the subtle interplay of inductive and resonance effects within their respective structures.

CompoundStructurepKa (in water)
Ethyl AcetoacetateCH₃COCH₂COOEt~10.7 - 11[3][4][5][6]
Diethyl MalonateEtOOCCH₂COOEt~13[1]

Note: pKa values can vary slightly based on solvent and experimental conditions.

The lower pKa of ethyl acetoacetate indicates its higher acidity. The primary reason for this is the difference in the electron-withdrawing capabilities of a ketone versus an ester.[7][8]

  • Inductive Effect : Both the acetyl group (CH₃CO-) in ethyl acetoacetate and the ethoxycarbonyl group (EtOOC-) in diethyl malonate exert a strong electron-withdrawing inductive effect, polarizing the C-H bonds of the central methylene group and facilitating proton abstraction.[1]

  • Resonance Stabilization of the Enolate : The key distinction lies in the resonance contribution of the groups attached to the carbonyls.

    • In ethyl acetoacetate , the enolate is stabilized by delocalization across a ketone and an ester carbonyl. The ketone carbonyl is a potent electron-withdrawing group, effectively delocalizing the negative charge.

    • In diethyl malonate , the enolate is stabilized by two ester carbonyls. However, the lone pairs on the ethoxy oxygen of each ester group can participate in resonance with the carbonyl, donating electron density. This competing resonance reduces the electrophilicity of the carbonyl carbon, making it less effective at withdrawing electron density from the α-carbon and stabilizing the negative charge of the enolate.[7][8]

Essentially, the ketone in ethyl acetoacetate provides a more effective "sink" for the negative charge of the conjugate base than the second ester group in diethyl malonate.[7][8] This superior stabilization of its conjugate base is what renders ethyl acetoacetate the stronger acid.

Acidity_Comparison cluster_EAA Ethyl Acetoacetate (pKa ~11) cluster_DEM Diethyl Malonate (pKa ~13) EAA CH₃COCH₂COOEt Enolate_EAA [CH₃COCHCOOEt]⁻ EAA->Enolate_EAA -H⁺ Stabilization_EAA Stronger Stabilization (Ketone + Ester) Enolate_EAA->Stabilization_EAA Resonance Conclusion Ethyl Acetoacetate is MORE ACIDIC Stabilization_EAA->Conclusion DEM EtOOCCH₂COOEt Enolate_DEM [EtOOCCHCOOEt]⁻ DEM->Enolate_DEM -H⁺ Stabilization_DEM Weaker Stabilization (Ester + Ester) Enolate_DEM->Stabilization_DEM Resonance Stabilization_DEM->Conclusion

Caption: Logical relationship of acidity.

Resonance Structures of the Conjugate Bases

The delocalization of the negative charge in the enolate ions is best visualized through their resonance structures.

Caption: Enolate resonance structures.

Experimental Determination of pKa

The theoretical principles discussed above are validated through experimental measurement of pKa values. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods for this determination.[2]

Experimental_Workflow cluster_potentiometric Method 1: Potentiometric Titration cluster_spectrophotometric Method 2: UV-Vis Spectrophotometry start Start: Prepare Analyte Solution p1 Calibrate pH meter start->p1 s1 Prepare buffered solutions of known pH start->s1 p2 Titrate analyte with standard base (e.g., NaOH) p1->p2 p3 Record pH vs. volume of titrant p2->p3 p4 Plot titration curve (pH vs. Volume) p3->p4 p5 Determine equivalence point (inflection point) p4->p5 p6 pKa = pH at half-equivalence point p5->p6 end_node End: Report pKa Value p6->end_node s2 Add constant amount of analyte to each buffer s1->s2 s3 Record UV-Vis spectrum for each solution s2->s3 s4 Identify wavelength with max absorbance change s3->s4 s5 Plot Absorbance vs. pH s4->s5 s6 pKa = pH at inflection point of sigmoid curve s5->s6 s6->end_node

Caption: Workflow for pKa determination.

Protocol 1: pKa Determination by Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a strong base is added. The pKa is the pH at which the acid is half-neutralized.[2][9][10]

Materials:

  • Diethyl malonate or ethyl acetoacetate

  • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

  • Deionized water (and ethanol if co-solvent is needed for solubility)

  • Calibrated pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Sample Preparation: Prepare a ~0.01 M solution of the analyte. For example, dissolve an accurately weighed amount of diethyl malonate in a known volume of deionized water. If solubility is limited, a water-ethanol mixture can be used, though this will yield an apparent pKa (pKa_app) specific to that solvent system.[1]

  • Titration Setup: Place the analyte solution in the beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Titration: Begin stirring at a constant, moderate speed. Record the initial pH of the solution.

  • Add the 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

  • After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of NaOH added.[9]

  • Continue adding titrant well past the equivalence point, which is characterized by a rapid change in pH.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

  • Determine the equivalence point, which is the center of the steepest part of the curve (the inflection point). This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

  • The half-equivalence point is exactly half the volume of NaOH required to reach the equivalence point. The pH of the solution at this half-equivalence point is equal to the pKa of the analyte.[1]

Protocol 2: pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds that have a chromophore near the acidic center, where the UV-Vis absorbance spectrum of the protonated and deprotonated forms differ.[11][12]

Materials:

  • Diethyl malonate or ethyl acetoacetate

  • A series of buffer solutions with known pH values spanning the expected pKa (e.g., for ethyl acetoacetate, buffers from pH 9 to 13).

  • UV-Vis spectrophotometer with quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., ethanol or DMSO).

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the analyte stock solution to a volumetric flask and diluting to the mark with the buffer. The final concentration should be identical in all samples and provide an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each buffered solution, as well as for highly acidic (pH << pKa) and highly basic (pH >> pKa) solutions to obtain the spectra of the fully protonated and deprotonated species, respectively.[13]

  • Data Analysis:

    • Identify a wavelength (λ) where the difference in absorbance between the acidic and basic forms is maximal.

    • Plot the absorbance at this chosen wavelength against the pH of the buffer solutions.

    • The resulting plot should be a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve, which corresponds to the midpoint absorbance between the minimum and maximum values.[14] This can be determined by fitting the data to the Henderson-Hasselbalch equation.[15]

Conclusion

The acidity of α-protons in 1,3-dicarbonyl compounds is a fundamental principle in organic chemistry. While both diethyl malonate and ethyl acetoacetate are significantly more acidic than simple esters or ketones, ethyl acetoacetate is the stronger acid with a pKa of approximately 11, compared to diethyl malonate's pKa of around 13. This enhanced acidity is a direct consequence of the superior electron-withdrawing nature of a ketone carbonyl compared to an ester carbonyl. The competing resonance from the ethoxy group in diethyl malonate lessens the ability of its carbonyls to stabilize the resulting enolate. For researchers and drug development professionals, understanding this difference is crucial for selecting the appropriate substrate and reaction conditions (e.g., the strength of the base required for deprotonation) to achieve desired synthetic outcomes. The experimental protocols provided herein offer a robust framework for the empirical validation of these essential physicochemical properties.

References

  • ChemBK. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • Niazi, A., et al. (2012). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Journal of the Chemical Society of Pakistan, 34(3).
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Pro-Analyst. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

  • Berkhout, K. J., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), S475-S480. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • ECETOC. (2014). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 122. Retrieved from [Link]

  • Chemistry Learner. (2022, August 7). How to find Pka of compound using UV visible spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Trajković-Jolevska, S. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 64(1), 3-14.
  • Reddy, G. S., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1083-1090. Retrieved from [Link]

  • Box, K., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(4), 304-308. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, May 15). Acidic strength of diethyl malonate vs ethyl acetoacetate. Retrieved from [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 2-((4-bromophenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a research chemical extends beyond its synthesis and application; it culminates in its safe and compliant disposal. For drug development professionals and laboratory scientists, understanding the specific disposal protocols for compounds like Diethyl 2-((4-bromophenylamino)methylene)malonate is not merely a logistical task but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of this halogenated organic compound, grounded in regulatory standards and best practices.

Foundational Principle: Hazard Identification and Chemical Profile

The cornerstone of any disposal plan is a thorough understanding of the chemical's properties and associated hazards. This compound, with the molecular formula C₁₄H₁₆BrNO₄, is structurally defined by the presence of a bromine atom on the phenyl ring.[1] This single feature is the most critical determinant for its waste classification.

  • Classification: Halogenated Organic Compound.

  • Causality: The carbon-bromine bond classifies this substance as a halogenated organic compound.[2] Disposal methods for this category are distinct from non-halogenated organics because their improper incineration can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans. Therefore, they must be segregated into a specific waste stream to ensure they are sent to high-temperature incinerators equipped with appropriate pollution control technologies.[2][3]

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, the disposal protocol can be reliably constructed based on its chemical class and general laboratory safety principles. In the absence of a complete SDS, it is prudent to treat the substance as hazardous, assuming it may possess properties of toxicity, skin/eye irritation, and potential environmental harm.[4]

The Regulatory Landscape: Adherence to EPA and OSHA Standards

All chemical waste disposal is governed by stringent federal and local regulations. In the United States, the primary frameworks are provided by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle to grave."[5] Laboratories are classified as waste generators and must comply with specific rules for waste identification, segregation, storage, and disposal.[6][7] Many academic institutions operate under Subpart K of the RCRA, which provides alternative, lab-specific requirements.[8]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[9][10] This plan must include procedures for the safe handling and disposal of chemicals, as well as provisions for employee training on these protocols.[4][9]

Your institution's Environmental Health & Safety (EHS) office is the ultimate authority on interpreting and implementing these regulations on-site. Always consult your specific institutional guidelines before proceeding.

Step-by-Step Disposal Protocol

This protocol outlines the essential, immediate actions required for the safe disposal of this compound, from the point of generation to final hand-off.

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This creates a primary barrier to prevent exposure.

  • Eye Protection: ANSI-approved safety glasses or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[11]

  • Body Protection: A standard laboratory coat.

This is the most crucial step in the process. This compound must be disposed of as Halogenated Organic Waste .

  • Locate the Correct Waste Container: Identify the waste container designated by your facility for halogenated organic liquids. These are often color-coded or clearly labeled to distinguish them from non-halogenated waste streams.[2]

  • Do Not Mix: Never mix halogenated waste with non-halogenated waste.[12] Co-mingling these streams contaminates the entire container, forcing the entire volume to be treated as the more hazardous and costly halogenated waste.[12][13]

  • Avoid Incompatibles: Do not mix this waste with strong acids, bases, or oxidizers in the same container to prevent potentially violent chemical reactions.[2]

Proper containment and communication are mandated by law and are essential for safety.

  • Container Choice: Use a container that is in good condition, free of leaks, and chemically compatible with the waste. It must have a secure, screw-top lid.[6][14]

  • Labeling: The container must be labeled at the moment the first drop of waste is added.[15] The label, often provided by your EHS department, must include:

    • The words "Hazardous Waste".[7]

    • The full, unabbreviated chemical name: "this compound".[15]

    • An accurate list of all other constituents and their approximate percentages.[2]

    • The relevant hazard characteristics (e.g., Toxic, Irritant).[7]

Waste must be stored safely at its point of generation until it is ready for pickup.

  • Location: The designated waste container must be kept at or near the process that generates the waste and under the control of the laboratory personnel.[6] This location is known as a Satellite Accumulation Area (SAA).

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[12][15] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

  • Storage: Store the container in a well-ventilated area, away from heat or ignition sources, and within a secondary containment bin to catch any potential leaks.[14]

Laboratory personnel do not perform the final disposal. Your responsibility is to prepare the waste for collection by trained professionals.

  • Request Pickup: Once the container is nearly full (e.g., 75-80% capacity) or has been accumulating for a period defined by your institution (often 6-12 months under Subpart K), contact your EHS office to schedule a waste pickup.[8]

  • Documentation: Complete any necessary waste pickup forms or log entries as required by your institution.

Emergency Procedure: Spill Management

In the event of a small-scale spill, immediate and correct action is vital.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Isolate the Area: Prevent access to the spill area.

  • Don PPE: If you are trained and it is safe to do so, wear appropriate PPE, including double gloves, goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent pad). Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbent material into a designated container. This spill debris must also be disposed of as halogenated hazardous waste.[13]

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, regardless of size.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[13]

Data Summary and Workflow

The following table summarizes the critical operational parameters for disposal.

ParameterSpecificationRationale & Reference
Waste Category Halogenated Organic WastePresence of bromine atom requires specialized high-temperature incineration to prevent toxic byproducts.[2][13]
Container Type Chemically compatible (e.g., HDPE, Glass) with a secure, leak-proof screw cap.To ensure safe containment and prevent reactions or degradation of the container.[6][14]
Required Labeling "Hazardous Waste", full chemical name, all constituents with percentages, and hazard indicators.Complies with EPA and OSHA regulations for hazard communication and ensures safe handling by waste personnel.[7][15]
PPE Nitrile gloves, safety goggles, lab coat.Provides a primary barrier against chemical exposure during handling and disposal operations.[11]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.Ensures waste is managed safely at the point of generation and minimizes the risk of spills.[6][7]

The following diagram illustrates the logical decision-making process for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_contain Containment & Storage cluster_disposal Final Disposal start Waste Generated identify Identify as Halogenated Organic (due to Bromine atom) start->identify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe Is Halogenated container Select Compatible Container with Screw-Top Lid ppe->container label_waste Label with 'Hazardous Waste', Full Chemical Name, & Hazards container->label_waste store Store in Designated SAA (Keep Closed, Use Secondary Containment) label_waste->store full Container Nearing Full or Time Limit Reached? store->full full->store No contact_ehs Contact EHS for Pickup & Complete Paperwork full->contact_ehs Yes end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Research Council. As referenced in OSHA Laboratory Standard guidance. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society (ACS). [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Chemical Waste Guideline: Halogenated Solvents. Temple University. [Link]

  • Management of Hazardous Wastes containing Halogenated Organics. P2InfoHouse, U.S. Environmental Protection Agency (EPA). [Link]

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Personal protective equipment for handling Diethyl 2-((4-bromophenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Diethyl 2-((4-bromophenylamino)methylene)malonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified. The following guidance is based on the chemical properties of this compound and data from structurally similar compounds, such as Diethyl bromomalonate and Diethyl malonate.[1][2][3][4][5][6][7][8] Always perform a risk assessment before starting any new procedure.

Section 1: Hazard Identification and Immediate Precautions

This compound is a halogenated organic compound. While specific toxicity data is unavailable, it should be handled with care, assuming it may possess irritant and potentially harmful properties. Based on analogous compounds, the primary hazards are expected to be:

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation.[2][7][8] Prolonged or repeated contact may lead to redness, swelling, and dermatitis.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2][8]

  • Harmful if Swallowed: Ingestion may be harmful.[7][8]

Immediate First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Section 2: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Protection Level Equipment Specifications & Rationale
Primary Barrier Gloves Nitrile gloves are a suitable choice for protection against solvents, oils, and limited exposure to acids and bases.[9] For prolonged or direct contact, consider thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use.
Lab Coat A standard, long-sleeved lab coat should be worn at all times in the laboratory to protect skin and clothing from splashes.[9][10]
Secondary Barrier Eye Protection Safety glasses with side shields are mandatory.[10] When there is a higher risk of splashing, chemical safety goggles that form a complete seal around the eyes are recommended.[10]
Respiratory Protection Fume Hood All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
Respirator For situations with a higher risk of aerosol generation or spills outside a fume hood, a full-face air-purifying respirator with appropriate cartridges for organic vapors should be used.[11]

Experimental Workflow: Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Donning_Start Start LabCoat 1. Don Lab Coat Donning_Start->LabCoat Gloves 2. Don Gloves LabCoat->Gloves EyeProtection 3. Don Eye Protection Gloves->EyeProtection Donning_End Ready for Work EyeProtection->Donning_End Doffing_Start Start RemoveGloves 1. Remove Gloves Doffing_Start->RemoveGloves RemoveCoat 2. Remove Lab Coat RemoveGloves->RemoveCoat WashHands 3. Wash Hands RemoveCoat->WashHands RemoveEyeProtection 4. Remove Eye Protection WashHands->RemoveEyeProtection Doffing_End Procedure Complete RemoveEyeProtection->Doffing_End

Caption: A logical workflow for donning and doffing Personal Protective Equipment.

Section 3: Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4][12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[4][5]

Spill Management:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material like dry sand or earth to contain the spill. Do not use combustible materials, such as sawdust.

  • Collect: Carefully scoop the absorbed material into a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[1]

Disposal Protocol:

All waste containing this compound must be treated as hazardous waste.[1]

  • Waste Collection: Collect all waste materials (including contaminated gloves, absorbent materials, and empty containers) in a designated, properly labeled hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service.[5] Do not empty into drains.[2][5]

Logical Flow for Chemical Handling and Disposal

Chemical_Handling_Disposal cluster_handling Chemical Handling cluster_disposal Waste Disposal Start Start: Obtain Chemical PPE Don Appropriate PPE Start->PPE FumeHood Work in Fume Hood PPE->FumeHood Experiment Perform Experiment FumeHood->Experiment WasteCollection Collect Waste in Labeled Container Experiment->WasteCollection Generate Waste StoreWaste Store in Designated Area WasteCollection->StoreWaste ProfessionalDisposal Arrange for Professional Disposal StoreWaste->ProfessionalDisposal End End: Procedure Complete ProfessionalDisposal->End

Caption: A step-by-step process for safe chemical handling and waste disposal.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

  • University of South Carolina. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH). Diethyl malonate ≥99% for synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • MDPI. (n.d.). Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment. Retrieved from [Link]

  • Multichem. (n.d.). Diethyl malonate. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.